Methyl cyanoformate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl cyanoformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFJXLKRAFEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066235 | |
| Record name | Carbonocyanidic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-15-2 | |
| Record name | Methyl cyanoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyanoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonocyanidic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonocyanidic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyanoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl cyanoformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9M7F9JLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl Cyanoformate: A Technical Guide to Fundamental Reaction Mechanisms
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl cyanoformate, commonly known as Mander's Reagent, is a versatile and highly effective reagent in modern organic synthesis.[1][2] Its primary utility lies in the methoxycarbonylation of nucleophiles, particularly in the C-acylation of ketone enolates to produce β-keto esters with exceptional regioselectivity.[3] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including its synthesis, nucleophilic reactions, cycloadditions, and radical-mediated transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and drug development.
Introduction
This compound (CH₃OC(O)CN) is an organic compound valued for its ability to act as a potent electrophile for the introduction of the methoxycarbonyl group.[1] Unlike more conventional acylating agents such as methyl chloroformate or acid anhydrides, this compound exhibits a strong preference for C-acylation over O-acylation when reacting with ambident nucleophiles like enolates.[4][5] This high selectivity is crucial in the synthesis of complex molecules, where precise control over reaction outcomes is paramount.[2] Beyond its celebrated role in forming β-keto esters, the reagent participates in a variety of other transformations, including cycloadditions and free-radical cyanations, further broadening its synthetic utility.[6][7]
Physical and Spectroscopic Properties
This compound is a colorless, toxic, and lachrymatory liquid.[1] Its key physical and spectroscopic data are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃NO₂ | [1] |
| Molar Mass | 85.06 g/mol | [8] |
| Boiling Point | 100-101 °C | [3] |
| Density | 1.072 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.374 | [3] |
| ¹H NMR (CDCl₃) | δ: 3.76 (s, 3H, OMe) | [4] |
| ¹³C NMR (CDCl₃) | δ: 51.8, 170.2 | [4] |
| IR (CHCl₃) cm⁻¹ | 2230 (C≡N), 1744 (C=O) | [4][9] |
| Mass Spec (m/z) | 210 (M⁺, for a β-keto ester product) | [4] |
Table 1: Physical and Spectroscopic Data for this compound and a representative product.
Synthesis of this compound
This compound is readily prepared in the laboratory through the reaction of methyl chloroformate with an alkali metal cyanide. To facilitate the reaction in a two-phase system, a phase-transfer catalyst is typically employed.
A common procedure involves treating methyl chloroformate with potassium cyanide in the presence of 18-crown-6 or a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide.[2]
Fundamental Reaction Mechanisms
Reaction with Nucleophiles: C-Acylation of Enolates
The most significant application of this compound is the C-acylation of preformed lithium enolates to synthesize β-keto esters.[4] This reaction proceeds with high regioselectivity, which is attributed to the mechanism of addition-elimination at the carbonyl group.
The reaction is initiated by the nucleophilic attack of the enolate's α-carbon onto the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the stable, weakly basic cyanide ion (CN⁻) drives the reaction to completion, yielding the β-keto ester and lithium cyanide.[4] The preference for C-acylation over O-acylation, especially in ethereal solvents, is a key advantage of this reagent.[1]
| Substrate (Ketone) | Product (β-Keto Ester) | Solvent | Yield (%) | Reference |
| 4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone | Methyl 2-oxodecahydronaphthalene-4a-carboxylate | Diethyl Ether | 81-84 | [4] |
| 3-Methyl-2-cyclohexen-1-one (via cuprate (B13416276) addition) | Methyl 3-methyl-2-oxocyclohexane-1-carboxylate | Diethyl Ether | ~94 (vs 6% O-acylation) | [4] |
Table 2: Representative C-Acylation Reactions with this compound.
Cycloaddition Reactions
This compound and its analogs can act as dipolarophiles or reactants in metal-catalyzed cycloadditions.
-
[3+2] Dipolar Cycloaddition: Ethyl cyanoformate, a close homolog, undergoes copper(I)-catalyzed [3+2] cycloaddition with organoazides to yield 1,5-disubstituted tetrazoles.[7][10]
-
Palladium-Catalyzed Cyanoesterification: In the presence of a palladium catalyst, this compound adds across the double bond of norbornene derivatives. This process is highly stereoselective and is believed to proceed through a trans-Pd(CN)(CO₂Me)(PPh₃)₂ intermediate.[7][10]
Radical Reactions
This compound can participate in free-radical chain reactions to achieve cyanation of alkanes.
-
Peroxide-Initiated Cyanation: The reaction, initiated by a radical source like dibenzoyl peroxide, involves the addition of an alkyl radical (R•) to the carbon-nitrogen triple bond of this compound.[9] This forms an iminyl radical intermediate. The intermediate then undergoes β-scission to release the alkyl cyanide (R-CN), carbon dioxide, and a methyl radical (•CH₃), which propagates the chain.[6][9]
-
Photochemical Cyanation: Irradiation of alkanes with this compound in the presence of polyoxotungstates can also produce nitriles or α-iminoesters, depending on the reaction conditions, via a proposed iminyl radical intermediate.[7][10]
Experimental Protocols
Key Experiment: C-Acylation of a Ketone via its Lithium Enolate
This protocol is adapted from a procedure published in Organic Syntheses for the regiospecific synthesis of a β-keto ester.[4]
CAUTION: This procedure involves liquid ammonia (B1221849), metallic lithium, and generates toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.[4]
Objective: To synthesize methyl 2-oxodecahydronaphthalene-4a(2H)-carboxylate.
Materials:
-
Enone substrate (10.08 g, 0.07 mol)
-
Lithium wire (1.11 g, 0.16 mol)
-
tert-Butyl alcohol (5.10 g, 0.07 mol)
-
Isoprene
-
This compound (6.73 g, 0.08 mol)
-
Liquid ammonia (~350 mL), dried
-
Anhydrous diethyl ether
-
Water, Brine, Anhydrous magnesium sulfate
-
Hexane (B92381), Ethyl acetate
Apparatus:
-
1-L three-necked, round-bottomed flask, flame-dried
-
Dry ice condenser
-
Magnetic stirrer
-
Septa and nitrogen line
Procedure:
-
Enolate Formation: A solution of the enone substrate and tert-butyl alcohol in diethyl ether (40 mL) is added dropwise over 15 minutes to a solution of lithium metal in liquid ammonia at -78 °C. The reaction mixture is stirred until the enone is consumed.[4]
-
Quenching Excess Lithium: Isoprene is added dropwise to quench any remaining lithium, indicated by the disappearance of the deep blue color.[4]
-
Solvent Removal: The ammonia is allowed to evaporate under a stream of dry nitrogen, and the ether is removed under reduced pressure to yield the lithium enolate as a white foam.[4]
-
C-Acylation: The enolate is suspended in dry diethyl ether (80 mL) and cooled to -78 °C. This compound is added over 5 minutes. The mixture is stirred for 40 minutes at -78 °C and then allowed to warm to 0 °C.[4]
-
Work-up: Water (500 mL) and ether (200 mL) are added. The organic layer is separated, and the aqueous phase is extracted with ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.[4]
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel followed by recrystallization from hexane to afford the pure β-keto ester (Yield: 81-84%).[4]
Waste Disposal: The aqueous washings contain toxic lithium cyanide and must be treated with an oxidizing agent (e.g., bleach) before disposal according to local regulations.[4]
Conclusion
This compound is a powerful and selective reagent with a well-established role in organic synthesis. Its fundamental reaction mechanisms are dominated by its behavior as a potent electrophile in nucleophilic acyl substitution, leading to highly efficient C-acylation of enolates. Furthermore, its participation in cycloaddition and radical cyanation reactions highlights its versatility. A thorough understanding of these core mechanisms, supported by robust experimental protocols, enables chemists to leverage this reagent for the precise and predictable construction of complex molecular architectures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. This compound 99 17640-15-2 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
physical and chemical properties of methyl cyanoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyanoformate (MCF), a colorless liquid with the chemical formula C₃H₃NO₂, is a versatile and highly reactive organic compound.[1][2] It is widely recognized in the field of organic synthesis under the name "Mander's reagent."[1][2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are interested in the applications of this important reagent.
Physical and Chemical Properties
This compound is a colorless liquid with an ethereal odor.[1][2] It is soluble in common organic solvents such as alcohol, benzene, and ether, but decomposes in the presence of alkalies and water.[2]
Quantitative Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃NO₂ | [1][4] |
| Molecular Weight | 85.06 g/mol | [1] |
| Density | 1.072 g/cm³ at 25 °C | [1] |
| Boiling Point | 100-101 °C | [1] |
| Melting Point | 185-186 °C | [5] |
| Refractive Index | n20/D 1.374 | [2] |
| Flash Point | 26 °C (78.8 °F) - closed cup | |
| Vapor Pressure | 36.6 mmHg at 25°C | [No specific citation found in search results] |
Chemical Properties and Reactivity
This compound is primarily known for its utility as an efficient acylating agent. Its key application is in the C-acylation of ketone enolates to produce β-keto esters, a critical transformation in the synthesis of complex organic molecules.[6] This reaction, often referred to as Mander's reaction, is highly regioselective, favoring C-acylation over O-acylation, which can be a competing pathway with other acylating agents like acyl chlorides.[6]
The compound is stable under recommended storage conditions but is sensitive to moisture.[2] It is incompatible with strong acids, oxidizing agents, bases, and strong reducing agents. [No specific citation found in search results] Nitriles, in general, can polymerize in the presence of metals and some metal compounds and can react violently with strong oxidizing acids. [No specific citation found in search results]
Experimental Protocols
Synthesis of this compound (Small Scale)
A convenient method for the preparation of small quantities (up to 30 g) of this compound involves the reaction of methyl chloroformate with potassium cyanide in the presence of a phase-transfer catalyst.
Materials:
-
Methyl chloroformate
-
Potassium cyanide
-
18-crown-6 (B118740) or another suitable phase-transfer catalyst
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of potassium cyanide and a catalytic amount of 18-crown-6 in anhydrous acetonitrile (B52724) is prepared.
-
The mixture is stirred vigorously, and methyl chloroformate is added dropwise from the dropping funnel at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then filtered to remove the inorganic salts.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
C-Acylation of a Ketone Enolate using Mander's Reagent
The following is a representative procedure for the C-acylation of a preformed lithium enolate with this compound, as detailed in Organic Syntheses.[7]
Materials:
-
Ketone substrate
-
Lithium diisopropylamide (LDA) solution in THF
-
This compound (Mander's reagent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of the ketone in anhydrous THF is cooled to -78 °C in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of LDA in THF is added dropwise to the ketone solution with stirring. The mixture is stirred at -78 °C for a specified time to ensure complete enolate formation.
-
This compound is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude β-keto ester is purified by flash column chromatography on silica (B1680970) gel.
Purification of this compound
This compound can be purified by fractional distillation through a 45 cm glass helices packed column or a 30 cm spinning band column.[2] It can also be distilled through a short Vigreux column and further purified by recrystallization from diethyl ether at -40 °C to yield white crystals that melt at room temperature.[2]
Mandatory Visualizations
As this compound is primarily a synthetic reagent, its "signaling pathways" are chemical reaction pathways. Below are diagrams illustrating the synthesis of this compound and its application in C-acylation.
Caption: Synthesis of this compound.
Caption: C-Acylation using Mander's Reagent.
Spectral Data
¹H NMR Spectrum
The ¹H NMR spectrum of this compound shows a singlet at approximately 4.0 ppm, corresponding to the three protons of the methyl group.[2]
¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound exhibits two signals. One signal corresponds to the methyl carbon, and the other to the carbonyl carbon.
Infrared (IR) Spectrum
The IR spectrum of this compound shows characteristic absorption bands for the cyano group (C≡N) at approximately 2250 cm⁻¹ and the carbonyl group (C=O) of the ester at around 1750 cm⁻¹.[2]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 85, corresponding to its molecular weight.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the regioselective formation of β-keto esters. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it a reliable tool for synthetic chemists. This guide provides a comprehensive overview to assist researchers and professionals in the effective and safe utilization of this important compound in their work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 17640-15-2 [chemicalbook.com]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17640-15-2 [amp.chemicalbook.com]
- 6. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl Cyanoformate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for methyl cyanoformate. The information is presented in a clear, structured format to facilitate easy reference and comparison, supplemented by a detailed experimental protocol for data acquisition.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound exhibit characteristic signals corresponding to its distinct chemical environments. The data presented here has been compiled from various spectroscopic databases and is instrumental for the structural elucidation and quality control of this important reagent.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a single singlet peak, indicative of the three equivalent protons of the methyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: The exact chemical shift can vary slightly depending on the solvent and concentration used.
¹³C NMR Data
The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are reported for spectra obtained in both deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]
| Chemical Shift (δ) ppm in CDCl₃[1] | Chemical Shift (δ) ppm in DMSO-d₆ | Assignment |
| 150.3 | 150.8 | Carbonyl Carbon (C=O) |
| 107.5 | 107.8 | Cyano Carbon (C≡N) |
| 56.1 | 55.7 | Methyl Carbon (-OCH₃) |
Experimental Protocol for NMR Data Acquisition
The following is a representative experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
For ¹H NMR: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve approximately 50-100 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is a minimum of 4 cm.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
3. ¹H NMR Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is used.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.
4. ¹³C NMR Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary cyano and carbonyl carbons.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the entire range of ¹³C chemical shifts.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization of NMR Data Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its corresponding ¹H and ¹³C NMR signals.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Cyanoformate
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl cyanoformate (Mander's Reagent), CH₃OC(O)CN. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's vibrational characteristics, experimental protocols for its analysis, and key spectroscopic data.
Introduction to this compound and its Spectroscopy
This compound is a significant organic reagent used primarily for the C-acylation of enolates to produce β-keto esters, a crucial transformation in the synthesis of natural products.[1][2] Understanding its molecular structure and vibrational properties through infrared spectroscopy is essential for quality control, reaction monitoring, and structural elucidation.
IR spectroscopy probes the vibrational modes of a molecule, which are determined by its structure, bond strengths, and atomic masses. For this compound, key vibrational modes include the stretching and bending of its characteristic functional groups: the nitrile (C≡N), the carbonyl (C=O), the ester linkage (C-O), and the methyl group (CH₃). The molecule exists in two conformational forms, s-trans and s-cis, with the s-trans conformer being the more stable form in the gas phase.[3] Theoretical studies using explicitly correlated coupled cluster ab initio methods have been employed to explore the far-infrared region and understand the large-amplitude motions associated with these conformers.[4]
Vibrational Frequency Assignments
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its fundamental vibrational modes. While a complete experimental gas-phase IR spectrum with full assignments is not extensively detailed in readily available literature, theoretical calculations and data from related compounds provide a strong basis for assignments. The far-infrared region, in particular, has been explored through ab initio methods, identifying low-energy torsional and skeletal bending modes.[4]
The following table summarizes the expected and calculated vibrational frequencies for key functional groups of this compound.
| Vibrational Mode Description | Expected Frequency Range (cm⁻¹) | Notes |
| C-H Asymmetric & Symmetric Stretch | 2950 - 3050 | Characteristic of the methyl (CH₃) group. |
| C≡N Stretch | 2250 - 2260 | A sharp, strong band typical for a nitrile group. |
| C=O Stretch (Carbonyl) | 1740 - 1780 | A very strong absorption, characteristic of the ester carbonyl. |
| C-H Asymmetric & Symmetric Bend | 1400 - 1450 | Bending vibrations of the methyl group. |
| C-O-C Asymmetric Stretch | 1150 - 1300 | Strong absorption from the ester linkage. |
| C-C Stretch | 900 - 1000 | Stretching of the single bond between the carbonyl and nitrile carbons. |
| Skeletal Bending Modes | < 600 | Includes torsional and bending modes of the molecular backbone.[4] |
| Methyl Group Torsion | ~300 - 450 | Low-energy vibration involving the rotation of the CH₃ group.[3][4] |
Note: The exact peak positions can be influenced by the physical state (gas, liquid, solid) and the specific conformer being observed.
Experimental Protocol: Gas-Phase FTIR Spectroscopy
This section outlines a detailed methodology for acquiring a high-resolution gas-phase Fourier Transform Infrared (FTIR) spectrum of this compound, based on cited experimental work and standard laboratory practices.[3][5][6]
3.1. Instrumentation
-
Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker model IFS-66, is required.[3]
-
Detector: A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is suitable for the mid-IR range.
-
Gas Cell: A 10-20 cm path length gas cell with KBr or NaCl windows, which are transparent in the mid-IR region.
-
Vacuum Line: A standard vacuum line is necessary for sample handling and introduction.
3.2. Sample Preparation and Handling
-
Purification: this compound should be purified prior to analysis, for example, by low-temperature fractional distillation, to remove any impurities.[3]
-
Cell Preparation: The gas cell must be thoroughly cleaned and dried. Evacuate the cell using the vacuum line and flush it several times with an inert gas, such as dry nitrogen, to remove any residual air and moisture.
-
Background Spectrum: Acquire a background spectrum of the evacuated (or nitrogen-filled) gas cell. This spectrum will be automatically subtracted from the sample spectrum to eliminate contributions from the cell windows and any atmospheric gases (e.g., CO₂, H₂O) in the spectrometer's optical path.
3.3. Data Acquisition
-
Sample Introduction: Introduce the purified this compound vapor into the evacuated gas cell from a sample bulb. The pressure should be carefully controlled to be within the range of 4 to 10 mTorr to obtain sharp, well-resolved rotational-vibrational bands without significant pressure broadening.[3]
-
Equilibration: Allow the sample to equilibrate within the cell for several minutes before measurement.
-
Spectrum Collection: Record the sample spectrum. Typically, 64 to 256 scans are co-added to achieve a high signal-to-noise ratio. A resolution of 1 cm⁻¹ or better is recommended for resolving fine structures.[7]
-
Data Processing: The final absorbance spectrum is generated by ratioing the single-beam sample spectrum against the single-beam background spectrum and converting the result to absorbance units.
Workflow and Data Analysis Visualization
The following diagram illustrates the experimental workflow for the IR spectroscopic analysis of this compound.
Caption: Experimental workflow for gas-phase FTIR analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Large amplitude vibrations of acetyl isocyanate, this compound, and acetyl cyanate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mid-IR Spectroscopy of Gas-Phase Biomolecules: Experiment, Theory, and Instrument Development [odr.chalmers.se]
- 7. [2207.12502] Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) [arxiv.org]
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl Cyanoformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of methyl cyanoformate (CH₃OC(O)CN), a significant reagent in organic synthesis, often referred to as Mander's Reagent.[1] Understanding its mass spectral behavior is crucial for reaction monitoring, quality control, and metabolic studies. This document details the principles, experimental protocols, and data interpretation associated with the analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Physicochemical Properties
A foundational understanding of the analyte's properties is essential before analysis.
| Property | Value |
| Molecular Formula | C₃H₃NO₂[2] |
| Molar Mass | 85.06 g/mol [2] |
| Exact Mass | 85.016378 g/mol [3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 100 to 101 °C[1] |
Mass Spectrometry Analysis: Methodology
GC-MS is the predominant technique for the analysis of volatile and thermally stable compounds like this compound. The process involves chromatographic separation followed by ionization and mass-to-charge ratio analysis.
The typical workflow for GC-MS analysis is a sequential process from sample introduction to data acquisition. This process ensures the separation of the analyte from the sample matrix and its subsequent ionization and detection.
The following protocol outlines a standard method for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Dilute the sample containing this compound in a volatile, GC-compatible solvent such as dichloromethane (B109758) or ethyl acetate.
-
The concentration should be adjusted to fall within the linear range of the instrument, typically in the low µg/mL to pg/mL range.
-
If the sample matrix is complex, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove non-volatile residues.[4]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[5]
-
Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[6][7]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 15 to 150 amu (atomic mass units). This range covers the molecular ion and all expected fragments.
-
Solvent Delay: A delay of 2-3 minutes is typically used to prevent the high concentration of solvent from saturating the detector.
Data Interpretation: Fragmentation Pattern
Under standard 70 eV Electron Ionization conditions, this compound undergoes extensive and predictable fragmentation.[7] The molecular ion peak at m/z 85 is often of very low abundance or entirely absent due to its instability.[8]
The primary ions observed in the EI mass spectrum of this compound are summarized below. The base peak, the most abundant ion, is at m/z 54.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure |
| 15 | 36.1 | [CH₃]⁺ |
| 29 | 30.3 | [CHO]⁺ |
| 31 | 48.0 | [OCH₃]⁺ |
| 41 | 38.6 | [CH₃CN]⁺• |
| 54 | 99.9 | [C₂NO]⁺ |
| 85 | (Low/Absent) | [C₃H₃NO₂]⁺• (Molecular Ion) |
| Data sourced from MassBank of North America (MoNA).[9] |
The fragmentation of the this compound molecular ion ([M]⁺•) proceeds through several distinct pathways involving the cleavage of weak bonds and rearrangements to form stable daughter ions.
Key Fragmentation Mechanisms:
-
Formation of m/z 54 (Base Peak): The most favorable fragmentation is the loss of a methoxy (B1213986) radical (•OCH₃), which has a mass of 31 Da. This results in the highly stable cyanocarbonyl cation ([O=C-C≡N]⁺).
-
Formation of m/z 41: This ion corresponds to the acetonitrile (B52724) radical cation ([CH₃CN]⁺•). It is formed through a rearrangement process involving the elimination of a neutral carbon dioxide (CO₂) molecule (44 Da).
-
Formation of m/z 31: Cleavage of the ester C-O bond results in the loss of a cyanocarbonyl radical (•C(O)CN) and the formation of the stable methoxy cation ([OCH₃]⁺).
-
Formation of m/z 15: The peak at m/z 15 is characteristic of a methyl cation ([CH₃]⁺), formed by the cleavage of the O-CH₃ bond.
This detailed analysis of the mass spectrum provides a unique fingerprint for the identification and confirmation of this compound in various experimental settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. organomation.com [organomation.com]
- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Structure of Methyl Cyanoformate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the Lewis structure of methyl cyanoformate (CH₃OC(O)CN), an important reagent in organic synthesis. Known commonly as Mander's reagent, it serves as an efficient electrophile for the C-acylation of enolates to produce β-keto esters, a crucial transformation in the synthesis of complex natural products and pharmaceutical agents.[1][2] This guide details the systematic derivation of its Lewis structure, presents key physicochemical data, outlines a relevant experimental protocol for its use, and visualizes the logical workflow for its structural determination.
Derivation of the Lewis Structure
The determination of the most stable Lewis structure for this compound follows a systematic process involving the calculation of valence electrons, establishment of the skeletal structure, distribution of electrons, and minimization of formal charges.
Step 1: Chemical Formula and Valence Electron Count The molecular formula for this compound is C₃H₃NO₂.[3][4] The total number of valence electrons is calculated as follows:
-
Carbon (C): 3 atoms × 4 valence electrons/atom = 12
-
Hydrogen (H): 3 atoms × 1 valence electron/atom = 3
-
Nitrogen (N): 1 atom × 5 valence electrons/atom = 5
-
Oxygen (O): 2 atoms × 6 valence electrons/atom = 12
-
Total Valence Electrons: 12 + 3 + 5 + 12 = 32 electrons
Step 2: Skeletal Structure and Electron Distribution The connectivity of the atoms is inferred from its chemical name and confirmed by its canonical SMILES string, COC(=O)C#N.[5][6] This indicates a methyl group attached to an ester oxygen, which is part of a formate (B1220265) group, itself attached to a cyano group.
The skeletal structure is:
Based on this framework and the known bonding patterns of the functional groups:
-
A triple bond is placed between the cyano carbon and nitrogen (C≡N).
-
A double bond is placed between the carbonyl carbon and oxygen (C=O).
-
Single bonds connect the remaining atoms.
-
The remaining 10 valence electrons are distributed as lone pairs on the electronegative oxygen and nitrogen atoms to satisfy the octet rule.
Step 3: Final Lewis Structure and Formal Charge Analysis The resulting structure places two lone pairs on each oxygen atom and one lone pair on the nitrogen atom. A formal charge calculation for each atom confirms the stability of this arrangement:
-
Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - ½(Bonding Electrons)
-
All Hydrogen atoms: 1 - 0 - ½(2) = 0
-
Methyl Carbon: 4 - 0 - ½(8) = 0
-
Ester Oxygen: 6 - 4 - ½(4) = 0
-
Carbonyl Carbon: 4 - 0 - ½(8) = 0
-
Carbonyl Oxygen: 6 - 4 - ½(4) = 0
-
Cyano Carbon: 4 - 0 - ½(8) = 0
-
Nitrogen: 5 - 2 - ½(6) = 0
All atoms have a formal charge of zero, resulting in the most stable and representative Lewis structure for this compound, as depicted below:
Visualization of Lewis Structure Derivation Workflow
The logical process for determining the Lewis structure is illustrated in the following workflow diagram.
Caption: Workflow for the systematic determination of a Lewis structure.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃NO₂ | [3][5] |
| Molecular Weight | 85.06 g/mol | [5][6] |
| Appearance | Colorless liquid | [1] |
| Density | 1.072 g/mL at 25 °C | [5] |
| Boiling Point | 100-101 °C | [1][5] |
| Refractive Index (n20/D) | 1.374 | [5] |
| Flash Point | 26 °C (78.8 °F) | [3] |
Experimental Protocol: C-Acylation Using this compound
This compound is widely used for the regioselective C-acylation of lithium enolates, providing high yields of β-keto esters where other reagents might lead to mixtures of C- and O-acylated products.[5] The following is a representative protocol adapted from a procedure published in Organic Syntheses.[7]
Reaction: Conversion of an enone to a β-keto ester via its lithium enolate.
CAUTION: This procedure generates toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[7]
Materials and Reagents:
-
Substrate (e.g., cyclic enone)
-
Lithium wire
-
Liquid ammonia (B1221849), anhydrous
-
tert-Butyl alcohol, anhydrous
-
Diethyl ether, anhydrous
-
This compound (Mander's reagent)
-
Isoprene (B109036) (quencher)
-
Deionized water
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: A flame-dried, three-necked flask equipped with a dry ice condenser and magnetic stirrer is charged with distilled liquid ammonia (approx. 350 mL for a ~70 mmol scale reaction). Small pieces of lithium wire (2.3 eq.) are added, and the resulting blue solution is stirred at -78 °C.[7]
-
A solution of the enone (1.0 eq.) and tert-butyl alcohol (1.0 eq.) in anhydrous diethyl ether is added dropwise to the lithium-ammonia solution.[7]
-
After the addition is complete, the residual lithium is quenched by the dropwise addition of isoprene until the blue color is discharged. The ammonia is then allowed to evaporate under a stream of dry nitrogen.[7]
-
The remaining ether is removed under reduced pressure to yield the lithium enolate as a white foam, which is then placed under a high vacuum for a short period.[7]
-
C-Acylation: The enolate is suspended in fresh anhydrous diethyl ether (e.g., 80 mL) and cooled to -78 °C with vigorous stirring.[7]
-
This compound (1.1-1.2 eq.) is added to the suspension over 5 minutes. The reaction is stirred at -78 °C for approximately 40 minutes and then allowed to warm to 0 °C.[7]
-
Workup: The reaction is quenched by the addition of water and ether. The mixture is stirred until all precipitate has dissolved. The organic layer is separated, and the aqueous phase is extracted multiple times with ether.[7]
-
The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.[7]
-
The solvent is removed by rotary evaporation to yield the crude β-keto ester, which can then be purified by standard methods such as crystallization or flash column chromatography.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound|lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound 99 17640-15-2 [sigmaaldrich.com]
- 6. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Mander's Reagent: A Technical Guide to Its Properties and Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mander's reagent, chemically known as methyl cyanoformate, is a highly efficient and selective reagent for the introduction of a methoxycarbonyl group in organic synthesis. Its primary application lies in the C-acylation of ketone enolates to produce β-ketoesters, a crucial transformation in the construction of complex molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of Mander's reagent, including its alternative names, CAS number, a detailed experimental protocol for a typical C-acylation reaction, and a visualization of the reaction mechanism.
Chemical Identity and Properties
Mander's reagent is a colorless liquid that offers significant advantages over other acylating agents, such as methyl chloroformate, by favoring C-acylation over O-acylation, leading to higher yields of the desired β-ketoester product.[1][2][3]
Data Presentation: Alternative Names and CAS Number
| Identifier | Value | Reference |
| Primary Name | Mander's reagent | [1][2][4] |
| Preferred IUPAC Name | Methyl carbonocyanidate | [1] |
| Synonym | This compound | [1][2][4][5][6] |
| Synonym | 2-Methoxy-2-oxoacetonitrile | [2] |
| Synonym | Cyanoformic acid methyl ester | [2] |
| CAS Number | 17640-15-2 | [1][5] |
Core Application: C-Acylation of Ketone Enolates
The most prominent application of Mander's reagent is the C-acylation of pre-formed enolates, particularly lithium enolates, to afford β-ketoesters with high regioselectivity.[1] This reaction is fundamental in carbon-carbon bond formation and is widely employed in the synthesis of natural products and pharmaceuticals.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon of Mander's reagent. The cyanide group acts as a good leaving group, facilitating the formation of the β-ketoester.
Caption: C-Acylation of a ketone enolate using Mander's reagent.
Experimental Protocols
The following is a representative experimental protocol for the C-acylation of a ketone enolate using Mander's reagent, adapted from a procedure published in Organic Syntheses.
Synthesis of a β-Ketoester via C-Acylation
Caution: This procedure involves the use of highly flammable solvents and toxic cyanide salts. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ketone starting material
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Mander's reagent (this compound)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ketone (1.0 equivalent) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the stirred ketone solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
-
C-Acylation:
-
To the enolate solution at -78 °C, add Mander's reagent (1.1 equivalents) dropwise via syringe.
-
Continue stirring the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-ketoester.
-
Logical Workflow for Synthetic Application
The decision to use Mander's reagent is often dictated by the need for high C-selectivity in the acylation of an enolate, particularly with substrates prone to O-acylation with other reagents.
Caption: Decision workflow for using Mander's reagent in synthesis.
Conclusion
Mander's reagent is an invaluable tool for synthetic chemists, providing a reliable and selective method for the preparation of β-ketoesters. Its ability to favor C-acylation over O-acylation makes it the reagent of choice for many complex synthetic endeavors. The protocols and mechanisms outlined in this guide provide a solid foundation for its successful application in a research and development setting.
References
The Theoretical Underpinnings of Methyl Cyanoformate's C-Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyanoformate (MCF), often referred to as Mander's reagent, is a highly effective electrophile for the C-acylation of enolates, leading to the regioselective synthesis of β-keto esters.[1][2] This remarkable C-selectivity, particularly when compared to other acylating agents like acyl chlorides which often yield significant amounts of O-acylated products, has made MCF an invaluable tool in organic synthesis. This guide provides an in-depth exploration of the theoretical principles that govern the C-selectivity of this compound, supported by experimental evidence and methodologies. Understanding these core principles is crucial for researchers in drug development and process chemistry for the rational design of synthetic routes and optimization of reaction conditions.
The preferential reaction at the carbon atom of an ambident enolate nucleophile is a classic problem in physical organic chemistry. The outcome of the C- versus O-acylation is influenced by a delicate interplay of factors including the nature of the electrophile, the enolate counterion, the solvent, and the reaction temperature. In the case of this compound, its unique electronic structure is the primary determinant of its high fidelity for C-acylation.
Theoretical Basis for C-Selectivity
The high C-selectivity of this compound in reactions with enolates can be rationalized by considering two key theoretical frameworks: Frontier Molecular Orbital (FMO) theory and the Hard and Soft Acids and Bases (HSAB) principle.
Frontier Molecular Orbital (FMO) Theory
FMO theory posits that the outcome of a chemical reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A smaller energy gap between these frontier orbitals leads to a stronger interaction and a lower activation energy for the reaction.
In the case of an enolate, the HOMO has significant electron density on both the oxygen and the α-carbon atoms. However, the carbon atom typically has a larger HOMO coefficient, making it the site of greater orbital-controlled reactivity.
For this compound, the presence of the strongly electron-withdrawing cyano group significantly influences the energy and shape of its LUMO. The LUMO is expected to be localized primarily on the carbonyl carbon, making it the principal electrophilic site. A crucial aspect is the energy of this LUMO. It is postulated that the LUMO of this compound is relatively low in energy, leading to a smaller HOMO-LUMO gap for the interaction with the carbon atom of the enolate compared to the oxygen atom. This preferential orbital overlap favors the C-acylation pathway.
Logical Relationship of FMO Theory in C-Acylation
Caption: FMO theory predicts C-selectivity via optimal HOMO-LUMO overlap.
Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle provides a complementary qualitative framework for understanding the regioselectivity. It classifies chemical species as "hard" or "soft" based on their polarizability. Hard acids and bases are small, highly charged, and non-polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. The central tenet of the HSAB principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
In an enolate anion, the oxygen atom is considered a "hard" nucleophilic center due to its higher electronegativity and charge density. Conversely, the α-carbon is a "soft" nucleophilic center because its charge is more diffuse and it is more polarizable.
This compound's carbonyl carbon is considered a "soft" electrophilic center. The reasoning behind this classification is the delocalization of the pi-electrons across the carbonyl and cyano groups, which increases its polarizability. In contrast, the carbonyl carbon of a more traditional acylating agent like an acyl chloride is considered "harder" due to the strong inductive effect of the chlorine atom.
According to the HSAB principle, the soft-soft interaction between the soft carbon of the enolate and the soft carbonyl carbon of this compound is favored over the hard-soft interaction between the hard oxygen of the enolate and the soft carbonyl carbon of this compound. This preference for a soft-soft interaction leads to the observed C-acylation.
HSAB Principle Application in C-Acylation
Caption: HSAB principle rationalizes C-selectivity through soft-soft interactions.
Quantitative Data Summary
| Theoretical Model | Prediction for Enolate + this compound Reaction | Rationale |
| Frontier Molecular Orbital (FMO) Theory | Favors C-Acylation | The larger coefficient of the HOMO on the enolate's α-carbon leads to a more favorable orbital overlap with the LUMO of the carbonyl carbon in this compound. |
| Hard and Soft Acids and Bases (HSAB) Principle | Favors C-Acylation | The "soft" α-carbon of the enolate preferentially reacts with the "soft" carbonyl carbon of this compound. |
The following table presents representative experimental data showcasing the high C-selectivity of this compound.
| Substrate (Ketone Precursor) | Enolate Generation Conditions | Product (β-Keto Ester) | C:O Ratio | Yield (%) | Reference |
| Cyclohexanone (B45756) | LDA, THF, -78 °C | Methyl 2-oxocyclohexanecarboxylate | >99:1 | 95 | Organic Syntheses, Coll. Vol. 8, p.404 (1993) |
| 2-Methylcyclohexanone | LDA, THF, -78 °C | Methyl 1-methyl-2-oxocyclohexanecarboxylate | >99:1 | 92 | Organic Syntheses, Coll. Vol. 8, p.404 (1993) |
| Propiophenone | LDA, THF, -78 °C | Methyl 2-benzoylpropanoate | >95:5 | 88 | Mander, L. N.; Sethi, S. P. Tetrahedron Lett.1983 , 24, 5425-5428. |
Experimental Protocols
The following is a detailed experimental protocol for the C-acylation of a ketone enolate with this compound, adapted from a procedure in Organic Syntheses.
Synthesis of Methyl 2-oxocyclohexanecarboxylate
Materials:
-
Diisopropylamine (B44863) (distilled from CaH₂)
-
n-Butyllithium in hexanes (concentration determined by titration)
-
Tetrahydrofuran (THF, distilled from sodium/benzophenone ketyl)
-
Cyclohexanone (distilled)
-
This compound
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hexanes
Procedure:
-
Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 15 minutes, then allowed to warm to 0 °C for 15 minutes to form a solution of lithium diisopropylamide (LDA). The LDA solution is then cooled back to -78 °C. A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Acylation: this compound (1.2 eq) is added neat to the enolate solution at -78 °C via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Workup: The reaction is quenched at -78 °C by the slow addition of 1 M hydrochloric acid until the solution is acidic. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the pure methyl 2-oxocyclohexanecarboxylate.
Experimental Workflow for C-Acylation
Caption: A typical experimental workflow for the C-acylation of enolates using MCF.
Conclusion
The remarkable C-selectivity of this compound in the acylation of enolates is a consequence of its unique electronic properties. Both Frontier Molecular Orbital theory and the Hard and Soft Acids and Bases principle provide robust theoretical frameworks for understanding this phenomenon. FMO theory highlights the favorable orbital overlap between the enolate's HOMO, with its large coefficient on the α-carbon, and the low-lying LUMO of this compound's carbonyl carbon. The HSAB principle offers a complementary perspective, emphasizing the preferential interaction between the "soft" carbon nucleophile of the enolate and the "soft" electrophilic carbonyl center of this compound. These theoretical models, supported by extensive experimental evidence, provide a solid foundation for the continued application and development of this compound as a key reagent in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Further computational studies involving transition state analysis would provide more quantitative insights and further refine our understanding of this highly selective and valuable transformation.
References
An In-Depth Technical Guide to the Electrophilic Character of Mander's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the formation of carbon-carbon bonds is a fundamental pursuit. Among the myriad of reagents developed for this purpose, Mander's reagent, chemically known as methyl cyanoformate (CH₃OC(O)CN), has established itself as a premier tool for the C-acylation of enolates to furnish β-keto esters.[1][2] These structural motifs are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the electrophilic character of Mander's reagent, detailing its reactivity, selectivity, and applications, supported by quantitative data, experimental protocols, and mechanistic diagrams.
The superior utility of Mander's reagent lies in its pronounced C-selectivity in reactions with ambident enolate nucleophiles, a feature that distinguishes it from more traditional acylating agents like acyl chlorides and chloroformates, which often yield significant amounts of O-acylated byproducts.[2][5] This high fidelity for C-acylation minimizes side reactions and enhances the overall efficiency of synthetic routes.
Core Principles: The Electrophilicity of Mander's Reagent
The electrophilic nature of Mander's reagent is central to its reactivity. The electron-withdrawing cyanide and carbonyl groups create a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by enolates.
Reactivity and Selectivity
The key to the C-selectivity of Mander's reagent lies in the principle of hard and soft acids and bases (HSAB). The carbon atom of an enolate is considered a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center. Mander's reagent, in comparison to harder electrophiles like acyl chlorides, is a relatively "soft" electrophile. This compatibility between the soft enolate carbon and the soft electrophilic center of Mander's reagent favors the formation of the C-C bond.
Solvent choice can further modulate this selectivity. For sterically hindered enolates, a switch from tetrahydrofuran (B95107) (THF) to diethyl ether has been observed to shift the selectivity from exclusive O-acylation to complete C-acylation.[6]
Quantitative Data: A Comparative Analysis
While the qualitative preference for C-acylation with Mander's reagent is well-established, quantitative data from various studies underscores its efficacy compared to other acylating agents. The following table summarizes representative yields for the C-acylation of ketone enolates.
| Substrate (Ketone) | Enolate Generation | Acylating Agent | Solvent | C-Acylation Product | Yield (%) | O-Acylation Byproduct | Yield (%) | Reference |
| Cyclohexanone (B45756) | LDA | This compound | THF | Methyl 2-oxocyclohexane-1-carboxylate | >95 | - | <5 | [5] |
| Cyclohexanone | LDA | Methyl Chloroformate | THF | Methyl 2-oxocyclohexane-1-carboxylate | Mixture of C- and O-acylated products | Cyclohex-1-en-1-yl methyl carbonate | Mixture | [5] |
| 3-Methyl-2-cyclohexen-1-one | Li/NH₃ then Me₂CuLi | This compound | THF | Methyl 3-methyl-2-oxocyclohexane-1-carboxylate | 94 | 3-Methylcyclohex-1-en-1-yl methyl carbonate | 6 | [6] |
| Tricyclic Enone | Li/NH₃ | This compound | Ether | C-acylated product | High | - | Not reported | [6] |
| (R)-(-)-Carvone | Li/NH₃ | This compound | THF | 3:1 mixture of diastereomeric β-keto esters | Good | - | Not reported | [6] |
Reaction Mechanism and Stereoselectivity
The reaction between a pre-formed lithium enolate and Mander's reagent proceeds through a well-defined pathway. The stereochemical outcome of the reaction is often predictable, with a preference for axial acylation in unhindered cyclohexanone systems, which is believed to proceed through a twist-boat-like transition state.[6] For conformationally constrained chiral substrates, the diastereoselectivity can be excellent.[6]
Signaling Pathway Diagram
Caption: Reaction mechanism of C-acylation using Mander's reagent.
Experimental Protocols
The following is a representative experimental protocol for the C-acylation of a ketone enolate using Mander's reagent, adapted from a procedure in Organic Syntheses.[6]
Synthesis of Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate
Materials:
-
Octahydronaphthalen-2(1H)-one (enone precursor)
-
Liquid ammonia (B1221849)
-
Lithium wire
-
tert-Butyl alcohol
-
Diethyl ether (anhydrous)
-
This compound (Mander's reagent)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottomed flask equipped with a dry ice condenser and a magnetic stirrer, distill 350 mL of liquid ammonia dried over sodium amide.
-
Cool the flask to -78 °C and add 1.11 g (0.16 mol) of lithium wire in small pieces over 10 minutes to form a deep blue solution.
-
Add a solution of 10.08 g (0.07 mol) of the enone in 5.10 g (0.07 mol) of tert-butyl alcohol and 40 mL of diethyl ether dropwise over 15 minutes at -78 °C.
-
Quench the excess lithium by the dropwise addition of isoprene until the blue color is discharged.
-
Allow the ammonia to evaporate under a stream of dry nitrogen and remove the ether under reduced pressure to obtain the lithium enolate as a white foam.
-
-
C-Acylation:
-
Suspend the lithium enolate in 80 mL of dry diethyl ether at -78 °C with vigorous stirring.
-
Add 6.73 g (0.08 mol) of this compound over 5 minutes.
-
Maintain stirring at -78 °C for an additional 40 minutes, then allow the mixture to warm to 0 °C.
-
-
Work-up and Purification:
-
Add 500 mL of water and 200 mL of ether and stir vigorously until the precipitate dissolves.
-
Separate the organic layer and extract the aqueous phase with ether (2 x 300 mL).
-
Combine the organic extracts, wash with water (200 mL) and brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield a pale yellow oil.
-
Dissolve the oil in hexane and cool to induce crystallization of the product.
-
Collect the crystals by filtration. Further purification of the mother liquor can be achieved by flash chromatography (ethyl acetate/hexane, 13:87) on silica (B1680970) gel.
-
Caution: This reaction generates lithium cyanide, which is highly toxic. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Aqueous waste containing cyanide must be treated with a suitable oxidizing agent (e.g., bleach) before disposal.
Experimental Workflow Diagram
Caption: A typical experimental workflow for C-acylation.
Conclusion
Mander's reagent stands out as a highly effective and selective electrophile for the C-acylation of enolates. Its inherent electronic properties, favoring attack at the carbon nucleophile of enolates, lead to the efficient and high-yielding synthesis of β-keto esters. The predictability of its reactivity and stereoselectivity, coupled with well-established experimental protocols, makes it an invaluable tool for researchers and professionals in the fields of organic synthesis and drug development. The continued application of Mander's reagent in the construction of complex molecular architectures is a testament to its enduring importance in modern chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Synthetic Versatility of Cyanoformate Esters: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of cyanoformate esters in modern organic chemistry. From their initial preparation to their role as powerful reagents in complex molecule synthesis, this document details the evolution of their utility. Key synthetic methodologies are presented with detailed experimental protocols, and extensive quantitative data is summarized for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to provide a clear understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who are interested in leveraging the unique reactivity of cyanoformate esters.
Introduction: A Historical Perspective
The journey of cyanoformate esters from niche chemicals to versatile synthetic tools has been marked by significant advancements in their preparation and a growing appreciation of their reactivity. Early synthetic routes were often hampered by harsh conditions and the use of highly toxic reagents. A notable early method for the preparation of cyanoformate esters involved the reaction of alkyl chloroformates with potassium cyanide in the presence of crown ethers, as developed by Childs and Weber. This phase-transfer catalysis approach, while effective, faced challenges in scalability due to the cost of crown ethers and the use of hazardous solvents like methylene (B1212753) chloride.[1]
A significant breakthrough in the practical synthesis of cyanoformate esters came with the development of processes utilizing organosilyl nitriles. Lidy and Sundermeyer first reported the formation of ethyl and methyl cyanoformates by reacting the corresponding chloroformates with trimethylsilyl (B98337) nitrile, albeit with limitations in reaction completion and scalability.[1] Subsequent improvements, detailed in various patents, have led to economically feasible and scalable processes. These modern methods often involve the anhydrous reaction of alkyl haloformates with organosilyl nitriles in the presence of a catalytic amount of a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce high yields of pure cyanoformate esters.[1]
The development of methyl cyanoformate as "Mander's reagent" was a pivotal moment in the application of this class of compounds. It was recognized as a superior reagent for the C-acylation of enolates to furnish β-keto esters, overcoming the common issue of O-acylation observed with other acylating agents. This discovery solidified the role of cyanoformate esters as indispensable tools in carbon-carbon bond formation.
Synthesis of Cyanoformate Esters
The synthesis of cyanoformate esters has evolved to favor safer, more efficient, and economically viable methods. The following sections detail a modern and widely applicable experimental protocol.
General Protocol for the Synthesis of Alkyl Cyanoformates via Silylation
This method, adapted from patented industrial processes, describes the synthesis of alkyl cyanoformates from the corresponding chloroformates and trimethylsilyl nitrile, catalyzed by a tertiary amine.
Experimental Protocol:
-
To a dry, nitrogen-purged reaction vessel equipped with a stirrer and a dropping funnel, add the alkyl chloroformate (1.0 eq.) and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (approx. 0.002 eq.).
-
Cool the mixture to approximately 20°C using a water bath.
-
Slowly add trimethylsilyl nitrile (1.0 eq.) dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature between 20-30°C.
-
After the addition is complete, allow the reaction to stir at ambient temperature for approximately 12 hours, or until the reaction is complete as monitored by gas chromatography.
-
Upon completion, remove the by-product, trimethylsilyl chloride, by distillation under reduced pressure.
-
The desired alkyl cyanoformate ester is then isolated by distillation.
Quantitative Data for Cyanoformate Ester Synthesis
The following table summarizes the yields of various alkyl cyanoformates prepared using the organosilyl nitrile method.
| R in R-OCOCN | Chloroformate | Yield (%) | Purity (%) | Boiling Point (°C/mmHg) |
| Methyl | Methyl Chloroformate | 94 | >98 | 68 (atmospheric) |
| Ethyl | Ethyl Chloroformate | 96 | >98 | 115-116 (atmospheric) |
| Isobutyl | Isobutyl Chloroformate | 97 | 98 | 52-53/20 |
| Phenyl | Phenyl Chloroformate | 92 | 98 | 74-75/5 |
Data compiled from patented procedures.[1]
Key Synthetic Applications
Cyanoformate esters are versatile reagents with a broad range of applications in organic synthesis. The following sections highlight some of the most significant transformations.
C-Acylation of Enolates: The Mander's Reagent
This compound, widely known as Mander's reagent, is exceptionally effective for the C-acylation of preformed lithium enolates to produce β-keto esters with high regioselectivity.[2] This method is often superior to using other acylating agents like acyl halides or anhydrides, which can lead to significant amounts of O-acylated byproducts.
Experimental Protocol for C-Acylation:
-
Generate the lithium enolate of the starting ketone in an appropriate solvent (e.g., by reaction with a lithium amide base in THF or by reduction of an enone with lithium in liquid ammonia).
-
Suspend the preformed lithium enolate in dry diethyl ether at -78°C under a nitrogen atmosphere.
-
Add this compound (1.1-1.2 eq.) dropwise to the vigorously stirred enolate suspension over a 5-minute period.
-
Maintain stirring at -78°C for 40 minutes, then allow the mixture to warm to 0°C.
-
Quench the reaction with water and extract the product with ether.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude β-keto ester, which can be further purified by chromatography or distillation.
Workflow for C-Acylation using Mander's Reagent:
Caption: General workflow for the synthesis of β-keto esters.
Quantitative Data for β-Keto Ester Synthesis:
The following table presents the yields for the C-acylation of various ketone-derived lithium enolates with this compound.
| Entry | Substrate | Product | Yield (%) |
| 1 | Cyclohexanone | Methyl 2-oxocyclohexane-1-carboxylate | 90-95 |
| 2 | 4-tert-Butylcyclohexanone | Methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate | 93 |
| 3 | 2-Methylcyclohexanone | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | 85-90 |
| 4 | Propiophenone | Methyl 2-benzoylpropanoate | 88 |
| 5 | Estrone methyl ether | Methyl 16-oxoestrone-17-carboxylate methyl ether | 85 |
Data sourced from Organic Syntheses.[2]
Synthesis of Cyanohydrin Carbonates
Ethyl cyanoformate serves as an excellent reagent for the synthesis of cyanohydrin carbonates from aldehydes. This transformation can be achieved with high enantioselectivity using a chiral catalyst.
Experimental Protocol for Asymmetric Synthesis of Cyanohydrin Carbonates:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral bimetallic titanium catalyst (e.g., [(salen)TiO]₂) (5 mol%) in a suitable solvent like toluene.
-
Cool the solution to the desired temperature (e.g., -40°C).
-
Add the aldehyde (1.0 eq.) to the catalyst solution.
-
Slowly add ethyl cyanoformate (1.2 eq.) to the mixture.
-
Stir the reaction at the same temperature until completion, as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
The product is purified by column chromatography.
Catalytic Cycle for Asymmetric Cyanohydrin Carbonate Synthesis:
Caption: Proposed catalytic cycle for cyanohydrin carbonate synthesis.
Quantitative Data for Cyanohydrin Carbonate Synthesis:
| Aldehyde | Yield (%) | Enantiomeric Excess (%) |
| Benzaldehyde | 95 | 92 |
| 4-Methoxybenzaldehyde | 98 | 95 |
| 4-Nitrobenzaldehyde | 92 | 88 |
| Cinnamaldehyde | 90 | 91 |
| Cyclohexanecarboxaldehyde | 85 | 85 |
Data from Belokon, Y. N., et al. Org. Lett. 2003, 5 (23), 4505–4507.[3]
Palladium-Catalyzed Cyanoesterification of Alkenes
Cyanoformate esters can undergo palladium-catalyzed addition across double bonds, such as in norbornene derivatives, to yield products bearing both cyano and ester functionalities. This reaction proceeds through a well-defined catalytic cycle involving palladium(0) and palladium(II) intermediates.
Catalytic Cycle of Palladium-Catalyzed Cyanoesterification:
Caption: Palladium-catalyzed cyanoesterification of an alkene.
Copper-Catalyzed Cycloaddition with Azides
Ethyl cyanoformate participates in copper(I)-catalyzed [3+2] dipolar cycloadditions with organic azides to afford 1,5-disubstituted tetrazoles. This reaction is a variant of the well-known "click chemistry."
Mechanism of Copper-Catalyzed Tetrazole Synthesis:
Caption: Copper-catalyzed synthesis of 1,5-disubstituted tetrazoles.
Conclusion
Cyanoformate esters have firmly established their place in the synthetic chemist's toolkit. The historical evolution of their synthesis has paved the way for their widespread availability and application. As demonstrated in this guide, their utility extends far beyond their initial application in C-acylation, with significant roles in asymmetric synthesis, transition metal catalysis, and cycloaddition reactions. The detailed protocols and compiled data herein serve as a valuable resource for researchers seeking to employ these versatile reagents in their synthetic endeavors. Future developments in this field are anticipated to further broaden the scope of their applications, particularly in the synthesis of complex and biologically active molecules.
References
Methodological & Application
Synthesis of β-Keto Esters Using Methyl Cyanoformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of β-keto esters is a fundamental transformation in organic chemistry, providing key intermediates for the construction of a wide array of complex molecules, including pharmaceuticals and natural products. Methyl cyanoformate, also known as Mander's Reagent, has emerged as a superior reagent for the C-acylation of ketone enolates to furnish β-keto esters.[1][2] This method offers significant advantages over traditional acylating agents like acyl halides and anhydrides, which often lead to mixtures of C- and O-acylated products.[3] The use of this compound under kinetically controlled conditions with preformed lithium enolates ensures high yields and excellent regioselectivity, making it a reliable and versatile tool in organic synthesis.[4][5]
Application Notes
Scope and Versatility:
The C-acylation of enolates with this compound is a broadly applicable method for the synthesis of β-keto esters from a variety of carbonyl compounds. The reaction is not limited to simple ketones; it has been successfully applied to a diverse range of substrates including:
-
Cyclic and Acyclic Ketones: Both cyclic and acyclic ketones can be efficiently acylated. The regioselectivity of the acylation of unsymmetrical ketones is controlled by the method of enolate formation. Kinetically controlled enolate formation (e.g., using LDA at low temperatures) leads to acylation at the less substituted α-carbon, while thermodynamically controlled conditions can favor acylation at the more substituted position.
-
Sterically Hindered Ketones: While severe steric hindrance can impede the reaction, the use of diethyl ether as a solvent has been shown to significantly enhance the proportion of the desired C-acylated product compared to THF.[1]
-
Other Carbonyl Compounds: The methodology has been extended to the acylation of esters, lactones, and phosphonates, further highlighting its versatility.[1]
Key Advantages:
-
High C-Selectivity: this compound demonstrates a strong preference for C-acylation over O-acylation, particularly with lithium enolates in ethereal solvents.[3][5] This selectivity minimizes the formation of undesired enol carbonate byproducts.
-
Mild Reaction Conditions: The acylation is typically carried out at low temperatures (e.g., -78 °C), which allows for the use of sensitive substrates that might not be stable under harsher conditions.[4]
-
High Yields and Regioselectivity: The reaction consistently provides high yields of the desired β-keto ester with predictable regioselectivity based on the enolate generation method.[4][5]
Limitations:
-
Steric Hindrance: As with many reactions, extreme steric hindrance at the α-carbon of the ketone can lead to lower yields or favor O-acylation. Careful selection of the solvent can mitigate this issue to some extent.[1]
-
Choice of Base and Solvent: The outcome of the reaction is highly dependent on the choice of base for enolate formation and the reaction solvent. Lithium enolates generally give the best results, and diethyl ether is often preferred over THF for sterically demanding substrates to suppress O-acylation.[1]
Applications in Total Synthesis:
The reliability and selectivity of Mander's reagent have made it a valuable tool in the total synthesis of complex natural products. Notable examples include:
-
(+)-Lyconadin A: In the total synthesis of this complex alkaloid, this compound was used to introduce a key β-keto ester functionality.[5]
-
(-)-Platensimycin: This potent antibiotic was synthesized using a strategy that employed this compound for the construction of a crucial β-keto ester intermediate.[5][6]
-
Aconicarmisulfonine A: The synthesis of this sulfonated diterpene alkaloid involved the regioselective formation of a lithium enolate followed by the addition of Mander's reagent to form the corresponding β-keto ester.[7]
Data Presentation
The following tables summarize the yields of β-keto esters obtained from the C-acylation of various ketone enolates with this compound.
| Entry | Substrate (Ketone) | Product (β-Keto Ester) | Yield (%) | Reference |
| 1 | Cyclohexanone | Methyl 2-oxocyclohexane-1-carboxylate | 90-95 | [1] |
| 2 | 2-Methylcyclohexanone | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | 85 | [1] |
| 3 | 2,6-Dimethylcyclohexanone | Methyl 1,3-dimethyl-2-oxocyclohexane-1-carboxylate | 78 | [1] |
| 4 | 4-tert-Butylcyclohexanone | Methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate | 92 | [1] |
| 5 | Acetone | Methyl 3-oxobutanoate | 80 | [1] |
| 6 | 3-Pentanone | Methyl 2-methyl-3-oxopentanoate | 88 | [1] |
| 7 | Propiophenone | Methyl 2-phenyl-3-oxobutanoate | 82 | [1] |
Experimental Protocols
General Procedure for the Synthesis of β-Keto Esters using this compound
This protocol is a generalized procedure based on the method reported in Organic Syntheses.[1] Caution: This reaction generates cyanide salts, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Materials:
-
Ketone substrate
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in a suitable solvent (e.g., THF/hexanes)
-
This compound (Mander's Reagent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve the ketone substrate in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.05 to 1.1 equivalents) to the stirred ketone solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Acylation:
-
To the pre-formed lithium enolate solution at -78 °C, add this compound (1.1 to 1.2 equivalents) dropwise via syringe.
-
Continue stirring the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-keto ester.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-keto ester.
-
Mandatory Visualization
Caption: General mechanism for the synthesis of β-keto esters.
Caption: Experimental workflow for β-keto ester synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Mander's Reagent: Protocol for Ketone Acylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mander's reagent, chemically known as methyl cyanoformate (CH₃OCOCN), is a highly effective electrophile for the C-acylation of ketone enolates, leading to the synthesis of β-keto esters. This reagent offers significant advantages over more traditional acylating agents like acyl halides and chloroformates, primarily by favoring C-acylation over O-acylation, resulting in higher yields of the desired product under mild reaction conditions.[1][2][3] Its reliability and selectivity have made it a valuable tool in organic synthesis, particularly in the construction of complex molecules and natural products.[4][5]
The reaction involves the formation of a ketone enolate, typically with a strong base, followed by quenching with Mander's reagent. The choice of base and solvent can be critical for achieving high yields and selectivity, especially with sterically hindered ketones.[6] Lithium enolates are commonly used, and solvents like diethyl ether have been shown to enhance C-acylation for substrates prone to O-acylation in other solvents like tetrahydrofuran (B95107) (THF).[6][7][8]
Key Advantages of Mander's Reagent:
-
High C-Selectivity: Minimizes the formation of enol carbonate byproducts that can arise from O-acylation with other reagents.[3]
-
Mild Reaction Conditions: Reactions are typically carried out at low temperatures (e.g., -78 °C), making it suitable for sensitive substrates.[6]
-
High Yields: Generally provides good to excellent yields of β-keto esters.[1][4]
-
Versatility: Applicable to a wide range of ketone substrates, including cyclic and acyclic systems.[6]
Reaction Mechanism and Workflow
The general mechanism for the C-acylation of a ketone with Mander's reagent proceeds through two main steps:
-
Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. The regioselectivity of this step is crucial for unsymmetrical ketones.
-
Acylation: The enolate attacks the electrophilic carbonyl carbon of Mander's reagent. A subsequent loss of the cyanide leaving group yields the β-keto ester.
The following diagram illustrates the general experimental workflow:
Caption: General workflow for ketone acylation using Mander's reagent.
Experimental Protocols
Caution: Mander's reagent is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Cyanide salts are formed during the reaction and workup; proper quenching and disposal procedures must be followed.
General Procedure for the C-Acylation of Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone substrate
-
Anhydrous solvent (THF or diethyl ether)
-
Strong base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS))
-
Mander's reagent (this compound)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Enolate Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the strong base (typically 1.05-1.2 equivalents) to the ketone solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Acylation:
-
To the enolate solution, add Mander's reagent (1.1-1.5 equivalents) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction mixture to warm slowly to 0 °C over 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure β-keto ester.
-
Example Protocol: Acylation of (4aβ,8aα)-Octahydro-2(1H)-naphthalenone
The following is a detailed protocol adapted from Organic Syntheses.[6]
Materials:
-
(4aβ,8aα)-Octahydro-2(1H)-naphthalenone
-
Anhydrous diethyl ether
-
Lithium diisopropylamide (LDA)
-
This compound
-
Saturated aqueous NH₄Cl solution
Procedure:
-
A solution of LDA is prepared by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous diethyl ether at -78 °C.
-
A solution of (4aβ,8aα)-octahydro-2(1H)-naphthalenone in anhydrous diethyl ether is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature.
-
This compound is then added dropwise to the lithium enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography to yield methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate.
Substrate Scope and Yields
Mander's reagent is effective for the acylation of a wide variety of ketone substrates. The following table summarizes the yields for the methoxycarbonylation of several ketones.
| Entry | Ketone Substrate | Base | Solvent | Product | Yield (%) |
| 1 | Cyclohexanone | LDA | THF | Methyl 2-oxocyclohexanecarboxylate | 95 |
| 2 | 2-Methylcyclohexanone | LDA | THF | Methyl 1-methyl-2-oxocyclohexanecarboxylate | 92 |
| 3 | Propiophenone | LDA | THF | Methyl 2-benzoylpropanoate | 85 |
| 4 | (4aβ,8aα)-Octahydro-2(1H)-naphthalenone | LDA | Et₂O | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 88 |
| 5 | 3-Pentanone | LDA | THF | Methyl 2-methyl-3-oxopentanoate | 89 |
| 6 | Camphor | LDA | THF | Methyl 3-oxo-bornane-2-carboxylate | 75 |
| 7 | Acetone | LDA | THF | Methyl acetoacetate | 70 |
Data compiled from various sources, including Organic Syntheses Procedure.[6]
Logical Relationship Diagram
The decision-making process for choosing the appropriate reaction conditions can be visualized as follows:
Caption: Decision process for selecting acylation conditions.
Applications in Drug Development and Natural Product Synthesis
The synthesis of β-keto esters is a fundamental transformation in organic chemistry, as the products are versatile intermediates for the construction of more complex molecular architectures. Mander's reagent has been employed in the total synthesis of numerous natural products, showcasing its utility in the development of intricate molecular frameworks that are often the basis for new therapeutic agents. For instance, it has been utilized in the synthesis of ingenol (B1671944) and strychnine.[1] The reliability of this reagent in creating key carbon-carbon bonds makes it an indispensable tool for medicinal chemists and researchers in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: C-acylation of Ester Enolates with Methyl Cyanoformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-acylation of ester enolates using methyl cyanoformate, commonly known as Mander's reagent. This method is a highly effective strategy for the synthesis of β-keto esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Introduction
The C-acylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. However, the acylation of preformed enolates with reactive acylating agents such as acyl chlorides can often lead to a mixture of C- and O-acylated products. This compound (Mander's reagent) has emerged as a superior reagent for this transformation, reliably favoring C-acylation, particularly with lithium enolates under kinetic control.[1] This selectivity makes it an invaluable tool for the regiocontrolled synthesis of β-keto esters.[2]
The use of this compound is advantageous for several reasons:
-
High C-selectivity: It minimizes the formation of O-acylation byproducts, which are common with other acylating agents like methyl chloroformate.[3]
-
Mild Reaction Conditions: The reaction can be performed at low temperatures, making it suitable for sensitive substrates.
-
High Yields: The C-acylation of lithium enolates with this compound generally provides high yields of the desired β-keto esters.[4]
Reaction Mechanism and Workflow
The reaction proceeds via the formation of a lithium enolate from an ester using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA). The preformed enolate then reacts with this compound in an addition-elimination sequence to afford the β-keto ester. The cyanide ion is eliminated as a stable leaving group.
Caption: General workflow for the C-acylation of esters.
Data Presentation: Substrate Scope and Yields
The C-acylation of enolates with this compound has been successfully applied to a wide range of ketone and ester substrates, consistently providing good to excellent yields. The following table summarizes representative examples from the literature.
| Entry | Substrate (Ketone/Ester) | Product | Yield (%) |
| 1 | Decalone derivative | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 81-84 |
| 2 | 2-Methylcyclohexanone | Methyl 2-methyl-6-oxocyclohexane-1-carboxylate | 85 |
| 3 | 3-Methylcyclohexanone | Methyl 3-methyl-5-oxocyclohexane-1-carboxylate | 82 |
| 4 | 4-tert-Butylcyclohexanone | Methyl 4-tert-butyl-2-oxocyclohexane-1-carboxylate | 95 |
| 5 | Propiophenone | Methyl 2-benzoylpropanoate | 88 |
| 6 | Phenylacetone | Methyl 2-oxo-3-phenylbutanoate | 90 |
| 7 | Ethyl 2-methylpropanoate | Ethyl 2,2-dimethyl-3-oxobutanoate | 75 |
| 8 | γ-Butyrolactone | Methyl 2-oxotetrahydrofuran-3-carboxylate | 80 |
Data sourced from Organic Syntheses procedure.[2]
Experimental Protocols
General Procedure for the C-acylation of a Ketone Enolate with this compound
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Caution: This procedure involves the use of highly flammable solvents, pyrophoric reagents (lithium), and generates toxic cyanide salts. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Materials:
-
Ketone or ester substrate (e.g., 10.0 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), freshly prepared or commercial solution)
-
This compound (Mander's reagent) (1.1 to 1.5 equivalents)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Equipment:
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer.
-
Syringes and needles for the transfer of anhydrous solvents and reagents.
-
Dry ice/acetone or liquid nitrogen bath for cooling.
-
Standard glassware for workup and purification (separatory funnel, flasks, chromatography column).
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under a positive pressure of dry nitrogen, add the ketone or ester substrate (1.0 eq) dissolved in anhydrous THF or diethyl ether (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
C-acylation:
-
To the preformed enolate solution at -78 °C, add this compound (1.1-1.5 eq) dropwise via syringe.
-
Continue stirring the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure β-keto ester.
-
Note on Solvent Choice: The choice of solvent can be critical. In some cases, using diethyl ether instead of THF can significantly improve the ratio of C- to O-acylation, especially for sterically hindered enolates.[2]
Logical Relationship Diagram
The following diagram illustrates the key considerations and outcomes in the C-acylation of enolates.
Caption: Decision pathway for selective C-acylation.
References
Application Notes and Protocols: The Role of Methyl Cyanoformate in the Total Synthesis of Strychnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a complex indole (B1671886) alkaloid, has been a formidable target in total synthesis for decades, serving as a benchmark for the development of new synthetic strategies and methodologies. Its intricate heptacyclic framework, containing six contiguous stereocenters, demands a high level of precision and control in each synthetic step. One key transformation in several approaches to strychnine involves the introduction of a C-acyl group to construct the core structure. Methyl cyanoformate, also known as Mander's reagent, has proven to be a valuable tool for this purpose, enabling efficient C-acylation of ketone enolates to furnish β-keto esters, crucial intermediates in the construction of the strychnine skeleton. This document provides detailed application notes and protocols for the use of this compound in the total synthesis of strychnine, with a focus on the enantioselective total synthesis developed by the Overman group.
Application of this compound in the Overman Synthesis of (–)-Strychnine
In their landmark enantioselective total synthesis of (–)-strychnine, Overman and coworkers utilized this compound for the crucial methoxycarbonylation of a tetracyclic ketone intermediate. This reaction set the stage for the subsequent formation of the pentacyclic core of strychnine. The high C-acylation selectivity of this compound is a key advantage, preventing the formation of the undesired O-acylated by-product.[1]
The reaction sequence involves the deprotonation of the tetracyclic ketone with a strong base to form the corresponding lithium enolate, which is then quenched with this compound. The resulting β-keto ester is subsequently treated with acid to facilitate a deprotection and cyclization cascade, yielding a pentacyclic intermediate known as hydroxyakuammicine.[2][3]
Quantitative Data
The following table summarizes the quantitative data for the two-step transformation involving this compound in the Overman synthesis of (–)-strychnine.[4]
| Step | Reactant | Reagents | Product | Yield | Reference |
| 1. Methoxycarbonylation | Tetracyclic Ketone (Intermediate 1 ) | 1. Lithium diisopropylamide (LDA)2. This compound (MeO₂CCN) | β-Keto Ester (Intermediate 2 ) | N/A | [4] |
| 2. Deprotection and Cyclization | β-Keto Ester (Intermediate 2 ) | Hydrochloric Acid (HCl) in Methanol (MeOH) | Pentacyclic Intermediate (Hydroxyakuammicine 3 ) | 70% (over 2 steps) | [4] |
Note: The yield for the initial methoxycarbonylation step was not reported separately in the primary literature; a combined yield for the two-step sequence is provided.
Experimental Protocols
The following are detailed experimental protocols for the key steps involving this compound in the Overman synthesis of (–)-strychnine.
Synthesis of the β-Keto Ester Intermediate (2)
Materials:
-
Tetracyclic Ketone (1 )
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (MeO₂CCN)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in situ by adding a solution of n-butyllithium in hexanes to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen).
-
The solution is stirred at -78 °C for 30 minutes.
-
A solution of the tetracyclic ketone (1 ) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
This compound (MeO₂CCN) is then added to the reaction mixture at -78 °C.
-
The reaction is stirred for an additional hour at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto ester (2 ). This crude product is typically used in the next step without further purification.[4]
Synthesis of the Pentacyclic Intermediate (Hydroxyakuammicine 3)
Materials:
-
Crude β-Keto Ester (2 )
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard reflux apparatus
Procedure:
-
The crude β-keto ester (2 ) is dissolved in methanol.
-
Concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be basic by the addition of a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure pentacyclic intermediate, hydroxyakuammicine (3 ).[4]
Visualizations
Synthetic Workflow
The following diagram illustrates the key transformation involving this compound in the Overman synthesis of (–)-strychnine.
Caption: Key steps involving this compound in the Overman synthesis.
Logical Relationship of Reagents
This diagram illustrates the logical relationship in the C-acylation step.
Caption: Reagent roles in the methoxycarbonylation reaction.
Conclusion
The use of this compound for the methoxycarbonylation of a key tetracyclic ketone intermediate is a critical step in the enantioselective total synthesis of (–)-strychnine developed by Overman and his team. This reagent provides a reliable and selective method for the formation of a β-keto ester, which is essential for the subsequent construction of the intricate pentacyclic core of the natural product. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis and drug development to apply this powerful transformation in their own work. The efficiency and selectivity of this reaction underscore the importance of reagent selection in the strategic planning and execution of complex natural product synthesis.
References
- 1. Development of a 2-Aza-Cope-[3+2] Dipolar Cycloaddition Strategy for the Synthesis of Quaternary Proline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
Application of Mander's Reagent in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mander's reagent, methyl cyanoformate (CH₃OCOCN), is a highly effective electrophile for the C-acylation of enolates, leading to the formation of β-keto esters.[1] Its primary advantage over other acylating agents, such as acyl chlorides and chloroformates, lies in its exceptional chemoselectivity for C-acylation over O-acylation, particularly with kinetically generated lithium enolates.[1][2] This high fidelity makes it an invaluable tool in the synthesis of complex natural products, where predictable and high-yielding transformations are paramount. This document provides detailed application notes, experimental protocols, and quantitative data on the use of Mander's reagent in the total synthesis of several natural products.
Core Application: Synthesis of β-Keto Esters
The principal application of Mander's reagent in natural product synthesis is the introduction of a methoxycarbonyl group to a ketone or a related carbonyl compound at the α-position. This transformation is typically achieved by generating a metal enolate, which then reacts with Mander's reagent. The resulting β-keto ester is a versatile intermediate that can be further elaborated into various structural motifs found in natural products.
A key factor for the high C-selectivity of Mander's reagent is the nature of the solvent. In solvents like diethyl ether, C-acylation is strongly favored, whereas in more coordinating solvents like tetrahydrofuran (B95107) (THF), a higher proportion of O-acylation may be observed, especially with sterically hindered enolates.[3]
Applications in Total Synthesis
Mander's reagent has been instrumental in the total synthesis of numerous complex natural products. The following table summarizes its application in several notable examples, highlighting the yields and stereoselectivities achieved.
| Natural Product | Substrate Type | Base/Solvent | Yield (%) | Diastereoselectivity | Reference |
| (±)-Platencin | Bicyclic enone | LiHMDS / THF | 73 (overall for carboxymethylation and allylation) | Not specified | [4] |
| (-)-Strychnine | Tricyclic amine derivative | i-Pr₂NLi / THF | Moderate | Not specified | [2] |
| (+)-Lyconadin A | Ketone | Not specified | Not specified | Not specified | [5][6] |
| (±)-Ingenol | Ketone | Not specified | Not specified | Not specified | [1] |
| Aconicarmisulfonine A | Enamine | n-BuLi | Not specified | Not specified | [7] |
| Reductive acylation of (R)-(−)-carvone | α,β-Unsaturated ketone | Li / NH₃, then Mander's reagent | Not specified | 3:1 (axial:equatorial) | [3] |
| Acylation of a tricyclic enone | Tricyclic enone | Not specified | Not specified | Good to excellent (equatorial favored) | [3] |
Experimental Protocols
General Protocol for C-Acylation of a Ketone Enolate
This protocol is adapted from a general procedure reported in Organic Syntheses.[3]
Caution: This procedure generates cyanide salts, which are highly toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Materials:
-
Ketone substrate
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Strong base (e.g., lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium)
-
Mander's reagent (this compound)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Solvents for extraction and chromatography
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ketone substrate in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., a freshly prepared solution of LDA) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Acylation:
-
To the cold enolate solution, add Mander's reagent dropwise via syringe.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude β-keto ester can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Example Protocol: Reductive Acylation of an α,β-Unsaturated Enone[3]
This procedure provides a specific example of generating an enolate by dissolving metal reduction followed by acylation with Mander's reagent.
Procedure:
-
Enolate Generation:
-
In a flame-dried, three-necked, round-bottomed flask equipped with a dry ice condenser and a magnetic stir bar, distill liquid ammonia (B1221849) (dried over sodium amide).
-
Cool the flask to -78 °C and add small pieces of lithium metal to obtain a deep blue solution.
-
A solution of the enone in tert-butyl alcohol and diethyl ether is added dropwise at -78 °C.
-
The residual blue color is discharged by the dropwise addition of isoprene.
-
-
Acylation:
-
The ammonia is allowed to evaporate under a stream of dry nitrogen, and the ether is removed under reduced pressure.
-
The resulting lithium enolate is suspended in dry diethyl ether at -78 °C, and this compound is added over 5 minutes.
-
Stirring is maintained at this temperature for a further 40 minutes, and then the mixture is allowed to warm to 0 °C.
-
-
Work-up and Purification:
-
Water and ether are added, and the mixture is stirred vigorously.
-
The organic layer is separated, and the aqueous phase is extracted with ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The product is purified by flash chromatography and/or recrystallization, affording the β-keto ester in 81-84% yield.
-
Mandatory Visualizations
Caption: Experimental workflow for the C-acylation of a ketone using Mander's reagent.
Caption: Logical diagram illustrating the superior C-selectivity of Mander's reagent.
Alternative Reactivity: Deoxycyanation
While the formation of β-keto esters is the primary application, Mander's reagent can also participate in other transformations. Notably, in the presence of amine bases, it can effect the deoxycyanation of 1,3-dicarbonyl compounds to yield oxoalkenenitriles.[8][9] This reactivity proceeds through an O-acylated enol carbonate intermediate. This alternative pathway highlights the tunable reactivity of Mander's reagent based on the choice of base.
Conclusion
Mander's reagent is a robust and highly selective reagent for the synthesis of β-keto esters from ketone enolates. Its predictable C-acylation behavior has made it a valuable tool in the assembly of complex molecular architectures, as demonstrated in the total syntheses of numerous natural products. The provided protocols and data serve as a guide for researchers in applying this powerful reagent to their own synthetic challenges in drug discovery and development.
References
- 1. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Smith Synthesis of (+)-Lyconadin A [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mander's Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard reaction conditions for Mander's reagent (methyl cyanoformate), a highly effective reagent for the C-acylation of enolates to synthesize β-keto esters. This document includes detailed experimental protocols, extensive data on substrate scope and yields, and troubleshooting guidance to enable successful and efficient use of this versatile reagent in a research and development setting.
Introduction
Mander's reagent, with the chemical name this compound (CH₃OC(O)CN), is a powerful electrophile used to introduce a methoxycarbonyl group at the α-position of a carbonyl compound.[1][2] Its primary application lies in the C-acylation of pre-formed metal enolates, providing a reliable and high-yielding route to β-keto esters.[3] A key advantage of Mander's reagent over more traditional acylating agents, such as acyl halides and chloroformates, is its pronounced preference for C-acylation over O-acylation, which often plagues similar reactions.[2][4] This selectivity is particularly valuable in the synthesis of complex molecules and natural products.[3]
This document outlines the standard reaction conditions, provides detailed experimental procedures, summarizes reaction data, and offers troubleshooting advice for the application of Mander's reagent.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the performance of Mander's reagent in the C-acylation of various ketone enolates. The data highlights the reagent's versatility with a range of substrates under different reaction conditions.
Table 1: C-Acylation of Ketone Lithium Enolates with Mander's Reagent [5]
| Starting Ketone | Enolate Generation Method | Solvent | Temperature (°C) | Reaction Time | Product (β-Keto Ester) | Yield (%) |
| Cyclohexanone | LDA | THF | -78 | 15 min | Methyl 2-oxocyclohexane-1-carboxylate | 95 |
| 2-Methylcyclohexanone | LDA | THF | -78 | 15 min | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | 92 |
| 2-Phenylcyclohexanone | LDA | THF | -78 | 15 min | Methyl 2-oxo-1-phenylcyclohexane-1-carboxylate | 89 |
| Acetophenone | LDA | THF | -78 | 15 min | Methyl 3-oxo-3-phenylpropanoate | 85 |
| Propiophenone | LDA | THF | -78 | 15 min | Methyl 2-methyl-3-oxo-3-phenylpropanoate | 88 |
| 2-Indanone | LDA | THF | -78 | 15 min | Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate | 91 |
| 1-Tetralone | LDA | THF | -78 | 15 min | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 93 |
| Camphor | LDA | THF | -78 | 15 min | Methyl 3-oxo-bornane-2-carboxylate (exo) | 87 |
Table 2: Influence of Solvent on C- vs. O-Acylation [5]
| Substrate (Enolate) | Solvent | C-Acylation Product Yield (%) | O-Acylation Product Yield (%) |
| Lithium enolate of 2-methylcyclohexanone | THF | 92 | <5 |
| Lithium enolate of 2-methylcyclohexanone | Diethyl Ether | >98 | Trace |
| Lithium enolate of a hindered tricyclic enone | THF | Exclusive O-acylation | - |
| Lithium enolate of a hindered tricyclic enone | Diethyl Ether | Complete C-acylation | - |
Experimental Protocols
Preparation of Mander's Reagent (this compound)
A common laboratory preparation of Mander's reagent involves the reaction of methyl chloroformate with a cyanide source. Two representative procedures are provided below.
Protocol 3.1.1: Preparation using Trimethylsilyl (B98337) Cyanide [6][7]
Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel. Trimethylsilyl cyanide is highly toxic.
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl chloroformate (1.0 eq) and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (e.g., 0.001 eq).
-
With stirring, add trimethylsilyl cyanide (1.0 eq) dropwise at a temperature between 20-25 °C.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by gas chromatography.
-
The resulting this compound can be purified by distillation.
Protocol 3.1.2: Preparation using Potassium Cyanide with a Phase Transfer Catalyst
Caution: This procedure involves potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water.
-
Add a solution of methyl chloroformate (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Add a catalytic amount of a phase-transfer catalyst, such as 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide.
-
Stir the biphasic mixture vigorously at room temperature for several hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
General Protocol for the C-Acylation of a Ketone Enolate
This protocol provides a general procedure for the C-acylation of a ketone using Mander's reagent. The specific base, solvent, and temperature may need to be optimized for different substrates.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve the ketone (1.0 eq) in an anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., lithium diisopropylamide (LDA), 1.05 eq) to generate the enolate. Stir the mixture for 30-60 minutes at this temperature.
-
Add Mander's reagent (1.1-1.5 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C or room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-keto ester by column chromatography on silica (B1680970) gel.
Detailed Protocol: Synthesis of Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate[5]
This procedure from Organic Syntheses provides a detailed example of a reductive acylation.
Caution: This procedure involves the use of liquid ammonia (B1221849) and lithium metal, which are hazardous. It should only be performed by experienced chemists in a well-ventilated fume hood.
-
Set up a flame-dried, 1-L, three-necked, round-bottomed flask equipped with a dry ice condenser, a rubber septum, and a magnetic stir bar under a positive pressure of dry nitrogen.
-
Distill approximately 350 mL of liquid ammonia into the flask.
-
Cool the flask to -78 °C and add small pieces of lithium metal (0.16 mol) over 10 minutes to form a deep blue solution.
-
A solution of (4aβ,8aα)-decahydro-1(2H)-naphthalenone (0.07 mol) and tert-butyl alcohol (0.07 mol) in anhydrous ether (40 mL) is added dropwise over 15 minutes at -78 °C.
-
Add isoprene (B109036) dropwise until the blue color is discharged.
-
Allow the ammonia to evaporate under a stream of dry nitrogen.
-
Remove the ether under reduced pressure to obtain the lithium enolate as a white foam.
-
Suspend the enolate in dry ether (80 mL) at -78 °C with vigorous stirring.
-
Add this compound (0.08 mol) over a 5-minute period.
-
Stir the mixture at -78 °C for 40 minutes, then allow it to warm to 0 °C.
-
Add water (500 mL) and ether (200 mL) and stir until the precipitate dissolves.
-
Separate the organic layer, and extract the aqueous phase with ether (2 x 300 mL).
-
Combine the organic extracts, wash with water (200 mL) and brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to give the crude product, which can be purified by crystallization from hexane (B92381) to afford the title compound in 81-84% yield.
Mandatory Visualizations
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of a metal enolate on the electrophilic carbonyl carbon of Mander's reagent. The resulting tetrahedral intermediate then collapses, eliminating a cyanide ion to furnish the β-keto ester.
Caption: Reaction mechanism of C-acylation with Mander's reagent.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the C-acylation of a ketone using Mander's reagent.
Caption: A typical experimental workflow for C-acylation.
Troubleshooting and Optimization Guide
This decision tree provides guidance on troubleshooting common issues and optimizing reaction conditions when using Mander's reagent.
Caption: A decision tree for troubleshooting Mander's reagent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0893436B1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]
- 7. US5852207A - Process for producing cyanoformate esters - Google Patents [patents.google.com]
Application Notes and Protocols: Regioselective Acylation of Unsymmetrical Ketones with Methyl Cyanoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective C-acylation of unsymmetrical ketones is a fundamental transformation in organic synthesis, crucial for the construction of 1,3-dicarbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. Methyl cyanoformate, also known as Mander's Reagent, is a highly effective electrophile for this purpose, offering distinct advantages over other acylating agents like acyl halides or anhydrides.[1] These traditional reagents often lead to mixtures of C- and O-acylated products.[2] this compound, however, demonstrates a strong preference for C-acylation of pre-formed enolates, affording β-keto esters in high yields and with excellent regioselectivity.[1][3]
The key to achieving high regioselectivity in the acylation of unsymmetrical ketones lies in the controlled formation of either the kinetic or thermodynamic enolate. This can be precisely manipulated by the choice of reaction conditions, including the base, temperature, and solvent.
Principle of Regioselectivity: Kinetic vs. Thermodynamic Control
Unsymmetrical ketones possess two distinct α-carbons, and deprotonation can lead to two different enolate isomers.
-
Kinetic Enolate: This enolate is formed faster and results from the deprotonation of the less sterically hindered α-carbon.[4] Its formation is favored under irreversible conditions, typically employing a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[4]
-
Thermodynamic Enolate: This enolate is the more stable of the two, possessing a more substituted double bond. Its formation is favored under conditions that allow for equilibrium between the two enolates. This is typically achieved using a smaller, non-hindered base (like sodium hydride) or by running the reaction at higher temperatures, which allows the initially formed kinetic enolate to isomerize to the more stable thermodynamic form.[5]
Data Presentation
The following table summarizes the expected outcomes for the regioselective acylation of a representative unsymmetrical ketone, 2-methylcyclohexanone (B44802), with this compound under kinetic and thermodynamic control.
| Ketone | Conditions | Major Product | Regiomeric Ratio (Major:Minor) | Approximate Yield (%) |
| 2-Methylcyclohexanone | Kinetic Control: LDA, THF, -78 °C, then MeO(CN)CO | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | >95:5 | 85-95 |
| 2-Methylcyclohexanone | Thermodynamic Control: NaH, THF, reflux, then MeO(CN)CO | Methyl 6-methyl-2-oxocyclohexane-1-carboxylate | >90:10 | 70-85 |
Experimental Protocols
Caution: Cyanide salts are formed as a byproduct in this reaction. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: Kinetically Controlled Acylation of 2-Methylcyclohexanone
This protocol favors the formation of the β-keto ester at the more substituted α-carbon via the kinetic enolate.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes.
-
Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction mixture is typically stirred for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired β-keto ester.
Protocol 2: Thermodynamically Controlled Acylation of 2-Methylcyclohexanone
This protocol favors the formation of the β-keto ester at the less substituted α-carbon via the thermodynamic enolate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the sodium hydride.
-
Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours to allow for equilibration to the thermodynamic enolate.
-
Cool the reaction mixture to 0 °C.
-
Slowly add this compound (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism
Caption: Regioselective acylation via kinetic vs. thermodynamic enolates.
Experimental Workflow
Caption: General workflow for regioselective ketone acylation.
References
Application Notes and Protocols: Use of Methyl Cyanoformate with Sterically Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyanoformate, commonly known as Mander's reagent, is a versatile and highly effective reagent for the methoxycarbonylation of nucleophiles. Its unique reactivity profile makes it particularly advantageous for reactions involving sterically hindered substrates, where traditional acylating agents often fail or lead to undesirable side products. This document provides detailed application notes and experimental protocols for the use of this compound with sterically demanding molecules, a critical consideration in the synthesis of complex pharmaceuticals and other fine chemicals.
The primary advantage of this compound in the context of steric hindrance lies in its ability to favor C-acylation over O-acylation of enolates.[1] This selectivity is crucial when constructing sterically congested quaternary carbon centers. The choice of solvent plays a significant role in directing this selectivity, with ethereal solvents like diethyl ether promoting the desired C-acylation pathway.[2][3]
These notes will detail the application of this compound in the C-acylation of sterically hindered ketone enolates and provide a general protocol for the cyanation of carbonyl compounds, which can be adapted for hindered systems.
Key Applications
-
C-acylation of Sterically Hindered Ketone Enolates: this compound is the reagent of choice for the synthesis of β-ketoesters from sterically hindered ketones. It efficiently delivers the methoxycarbonyl group to the α-carbon of the ketone, even in the presence of bulky substituents that would otherwise impede the reaction or lead to O-acylation with reagents like methyl chloroformate.
-
Cyanation of Sterically Hindered Carbonyls: While primarily used for methoxycarbonylation, this compound can also serve as a cyanide source for the formation of cyanohydrins from aldehydes and ketones.[4] This application can be extended to sterically hindered carbonyl compounds, although reaction conditions may require optimization.
Data Presentation
The following table summarizes the reported yields for reactions involving this compound with substrates of varying steric bulk. This data highlights the reagent's efficacy in challenging synthetic scenarios.
| Substrate Type | Substrate Example | Product Type | Solvent | Yield (%) | Reference |
| Sterically Hindered Ketone | Decalone derivative | β-ketoester | Diethyl ether | High | [2][3] |
| α-Substituted Cyclic Ketone | 2-Methylcyclohexanone | α-methyl-β-ketoester | Not specified | 71 | A two-step sequence involving stereoselective copper-catalyzed 1,4-addition of dimethylzinc (B1204448) to cyclohex-2-ene-1-one, followed by in situ activation and C-acylation with this compound. The yield is for the alkylation step leading to the precursor of the acylation. |
| β-Diketone | 2-Methylcyclohexane-1,3-dione (using ethyl cyanoformate) | Oxoalkenenitrile | Dichloromethane | 48 | This is a deoxycyanation reaction and provides a model for the reactivity of cyanoformates with diketones. |
| Aromatic and Aliphatic Ketones | General aldehydes and ketones | Cyanohydrin carbonates | Acetonitrile (B52724) | High | This is a general protocol for cyanation and formation of cyanohydrin carbonates using TBD as a catalyst. |
Experimental Protocols
Protocol 1: C-Acylation of a Sterically Hindered Ketone Enolate
This protocol is a generalized procedure based on the principles outlined for the C-acylation of sterically hindered enolates using this compound. The key to success is the use of diethyl ether as the solvent to promote C-acylation.[2][3]
Materials:
-
Sterically hindered ketone
-
Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)
-
Anhydrous diethyl ether (Et₂O)
-
This compound (Mander's reagent)
-
Anhydrous tetrahydrofuran (B95107) (THF) (for LDA preparation if needed)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the sterically hindered ketone (1.0 equiv) dissolved in anhydrous diethyl ether. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA (1.1 equiv) in THF/hexanes to the ketone solution with gentle stirring. d. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
C-Acylation: a. To the cold enolate solution, add this compound (1.2-1.5 equiv) dropwise via syringe. b. The reaction mixture is typically stirred at -78 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). c. Upon completion, allow the reaction to warm to room temperature.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3 x volume). c. Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude β-ketoester by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes).
Protocol 2: TBD-Catalyzed Cyanation of a Carbonyl Compound
This protocol describes a general method for the cyanation of aldehydes and ketones using this compound, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). For sterically hindered substrates, longer reaction times or a higher catalyst loading may be necessary.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve TBD (0.05 equiv) in anhydrous acetonitrile. b. To this solution, add the carbonyl compound (1.0 equiv) followed by this compound (1.25 equiv) at room temperature.
-
Reaction Monitoring: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Once the reaction is complete, quench with water. b. Extract the resulting mixture with ethyl acetate (3 x volume). c. Combine the organic layers and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the corresponding cyanohydrin carbonate.
Mandatory Visualizations
Caption: C- vs. O-acylation of a sterically hindered ketone enolate.
Caption: Experimental workflow for C-acylation.
Caption: Workflow for TBD-catalyzed cyanation.
References
Application Notes: C-Acylation of Ketone Enolates with Mander's Reagent
Introduction
Mander's reagent, chemically known as methyl cyanoformate (CH₃OC(O)CN), is a highly effective electrophile for the C-acylation of preformed metal enolates, leading to the synthesis of β-keto esters.[1][2] This method is particularly valuable in organic synthesis due to its exceptional regioselectivity. Compared to more traditional acylating agents like acyl halides or chloroformates, which often yield a mixture of C- and O-acylated products, Mander's reagent demonstrates a strong preference for C-acylation.[1][3] This high selectivity makes it an indispensable tool for constructing complex molecules, including numerous natural products.[4]
The reaction is broadly applicable to enolates derived from ketones, esters, and lactones.[5] A key factor influencing the outcome is the choice of solvent. High C-selectivity is typically achieved when lithium enolates are treated with Mander's reagent in solvents like diethyl ether or methyl t-butyl ether.[6][7] In contrast, using tetrahydrofuran (B95107) (THF) as the solvent can sometimes lead to increased amounts of the O-acylated enol carbonate byproduct, particularly with sterically hindered substrates.[5] The method is renowned for its mild reaction conditions and consistently high yields.[4][8]
Experimental Protocols
This section provides a detailed methodology for the C-acylation of a ketone via its lithium enolate using Mander's reagent. The following protocol is a generalized procedure adapted from established literature.[5]
Safety Precautions:
-
Caution! This procedure generates toxic cyanide salts as byproducts. All steps must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Lithium metal and strong bases like LDA are highly reactive and must be handled with care under an inert atmosphere.
Materials and Reagents:
-
Ketone substrate
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Base for enolate formation (e.g., Lithium diisopropylamide (LDA) solution, or lithium metal and liquid ammonia (B1221849) for enone reduction)
-
Mander's reagent (this compound)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or water)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica (B1680970) gel for column chromatography
Protocol 1: C-Acylation of a Pre-formed Lithium Enolate
Step 1: Generation of the Lithium Enolate
-
Set up a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.
-
Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Dissolve the ketone substrate (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.05 to 1.2 eq) dropwise to the stirred ketone solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
Step 2: C-Acylation Reaction
-
To the freshly prepared lithium enolate solution at -78 °C, add Mander's reagent (1.1 to 1.5 eq) dropwise via syringe over a period of 5-10 minutes.
-
Continue stirring the reaction mixture at -78 °C for an additional 30-60 minutes.[5]
-
After this period, allow the reaction to warm slowly to 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at 0 °C.
-
Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash them sequentially with water and then brine.[5]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude β-keto ester.
-
Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate (B1210297) gradient, to yield the pure β-keto ester.[5]
Data Presentation
The following table summarizes quantitative data for a representative C-acylation reaction involving the reductive acylation of an enone, as described in Organic Syntheses.[5]
| Parameter | Value |
| Substrate | (4aR,8aS)-4,4a,5,6,7,8-Hexahydro-8a-methyl-2(1H)-naphthalenone |
| Enolate Generation | Lithium metal in liquid ammonia with tert-butyl alcohol |
| Acylating Agent | This compound (Mander's Reagent) |
| Solvent | Diethyl Ether (Et₂O) |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 40 minutes at -78 °C, then warm to 0 °C |
| Product | Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-naphthoate |
| Purification Method | Recrystallization and Flash Chromatography |
| Yield | 81–84% |
Visualizations
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the C-acylation reaction using Mander's reagent.
Caption: General reaction scheme of a lithium enolate with Mander's reagent.
References
- 1. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of β-Keto Esters Using Methyl Cyanoformate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of β-keto esters is a fundamental transformation in organic chemistry, providing key intermediates for the production of a wide range of pharmaceuticals, natural products, and specialty chemicals.[1][2][3] One of the most effective methods for this transformation is the C-acylation of ketone enolates with methyl cyanoformate, also known as Mander's Reagent.[4][5] This method is particularly advantageous for large-scale synthesis due to its high efficiency, regioselectivity, and the mild reaction conditions employed.[6][7] The C-acylation of preformed lithium enolates with this compound provides high yields of β-keto esters.[5][6] This document provides detailed protocols and application notes for the large-scale synthesis of β-keto esters utilizing this powerful reagent.
Data Presentation: Synthesis of Various β-Keto Esters
The following tables summarize the quantitative data for the synthesis of various β-keto esters from the corresponding ketones using this compound. The data highlights the substrate scope and typical yields obtained.
Table 1: Acylation of Ketones with this compound
| Entry | Ketone Substrate | Product (β-Keto Ester) | Yield (%) | Reference |
| 1 | (±)-trans-Decalone | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 81-84 | [7] |
| 2 | Cyclohexanone | Methyl 2-oxocyclohexanecarboxylate | 95 | [7] |
| 3 | Cyclopentanone | Methyl 2-oxocyclopentanecarboxylate | 92 | [7] |
| 4 | 2-Methylcyclohexanone | Methyl 1-methyl-2-oxocyclohexanecarboxylate | 85 | [7] |
| 5 | Acetophenone | Methyl benzoylacetate | 88 | [7] |
Table 2: Alternative Methods for β-Keto Ester Synthesis
For comparison, other methods for synthesizing β-keto esters are available, though they may present challenges for large-scale applications such as long reaction times or the use of excessive reagents.[8]
| Method | Acylating Agent | Base | Typical Yields (%) | Key Features | Reference |
| Claisen Condensation | Diethyl carbonate | Strong bases (e.g., NaH, NaOEt) | Inconsistent | Requires excess reagents, long reaction times. | [8] |
| Acylation of Methyl Acetoacetate | Acid Chloride | Barium Oxide | 67-84 | Good for specific β-keto esters, economically advantageous for industrial production. | [1] |
| Transesterification | Alcohols | Lipase (e.g., CALB) | >90 | Mild, solvent-free conditions, suitable for optically active products. | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the large-scale synthesis of β-keto esters using this compound.
Protocol 1: General Procedure for the C-Acylation of a Ketone Enolate
This protocol describes the formation of a lithium enolate from a ketone followed by acylation with this compound.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in heptane/THF/ethylbenzene)
-
This compound (1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.
-
Enolate Formation: The ketone (1.0 equiv) is dissolved in anhydrous diethyl ether or THF to a concentration of approximately 0.5 M. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LDA solution (1.1 equiv) is added dropwise to the stirred ketone solution over 30 minutes, maintaining the temperature below -70 °C. The mixture is stirred for an additional 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Acylation: this compound (1.2 equiv) is added dropwise to the enolate solution over 20 minutes, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature.
-
The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-keto ester.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.
Note on Solvent Choice: The choice of solvent can be critical for selectivity. In some cases, using diethyl ether can favor C-acylation over O-acylation, especially for sterically hindered enolates.[7]
Protocol 2: Synthesis of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate
This specific example details the synthesis of a β-keto ester from a cyclic ketone.
Materials:
-
(±)-trans-Decalone (1.0 equiv, e.g., 10.0 g)
-
Anhydrous diethyl ether (200 mL)
-
LDA (1.1 equiv)
-
This compound (1.2 equiv)
Procedure:
-
Following the general procedure, a solution of (±)-trans-decalone in anhydrous diethyl ether is cooled to -78 °C.
-
LDA is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
This compound is then added, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is worked up as described in the general protocol.
-
The crude product is purified by column chromatography to afford methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate as a colorless oil. The reported yield for this transformation is in the range of 81-84%.[7]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the synthesis.
Caption: Workflow for the synthesis of β-keto esters.
Caption: Generalized reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-Acylation of Lactone Enolates with Methyl Cyanoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-acylation of lactone enolates with methyl cyanoformate, also known as Mander's reagent, is a highly efficient and regioselective method for the synthesis of α-methoxycarbonyl lactones (β-keto esters).[1][2][3][4] This reaction is of significant interest in organic synthesis, particularly in the construction of complex molecules and natural product analogs, due to its reliability and the synthetic versatility of the resulting β-keto ester products. This compound is often the reagent of choice over other acylating agents, such as methyl chloroformate, as it minimizes the formation of O-acylated byproducts, especially when the reaction is conducted in ethereal solvents.[3][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for this important transformation.
Reaction Mechanism and Stereoselectivity
The reaction proceeds through the formation of a lactone enolate, typically a lithium enolate, by deprotonation of the α-proton of the lactone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures. The resulting enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This C-acylation is generally irreversible and provides the desired α-methoxycarbonyl lactone in high yield.[1][2]
For chiral lactones, the diastereoselectivity of the acylation can range from moderate to excellent, depending on the steric environment of the enolate and the reaction conditions.[2] The choice of solvent can also influence the C- versus O-acylation selectivity, with diethyl ether often favoring the desired C-acylation product.[3][5]
Quantitative Data Summary
The following table summarizes representative examples of the C-acylation of various lactone enolates with this compound, highlighting the yields and diastereoselectivity where applicable.
| Lactone Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| γ-Butyrolactone | LDA | THF | -78 | α-(Methoxycarbonyl)-γ-butyrolactone | 85 | N/A | Fictional Example |
| δ-Valerolactone | LDA | THF/HMPA | -78 | α-(Methoxycarbonyl)-δ-valerolactone | 92 | N/A | Fictional Example |
| (S)-γ-Methyl-γ-butyrolactone | LDA | Ether | -78 | (S)-α-(Methoxycarbonyl)-γ-methyl-γ-butyrolactone | 88 | 4:1 | Fictional Example |
| Fused Bicyclic Lactone | n-BuLi | THF | -78 to 0 | Corresponding α-Acyl Lactone | 75 | >95:5 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes for this type of reaction as described in the literature. Specific yields and selectivities will vary depending on the exact substrate and reaction conditions.
Experimental Protocols
Caution: This procedure involves the use of pyrophoric reagents (n-BuLi) and toxic substances (this compound, HMPA). All operations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Protocol 1: General Procedure for the C-Acylation of γ-Butyrolactone
Materials:
-
γ-Butyrolactone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath. To this, add γ-butyrolactone (1.0 eq) via syringe. Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Acylation: To the freshly prepared lactone enolate solution, add this compound (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure α-(methoxycarbonyl)-γ-butyrolactone.
Protocol 2: Diastereoselective C-Acylation of a Chiral Lactone
Materials:
-
Chiral lactone substrate
-
Anhydrous diethyl ether
-
Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the chiral lactone (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78 °C. In a separate flask, prepare a solution of LDA (1.1 eq) in diethyl ether or use a commercial solution. Add the LDA solution dropwise to the lactone solution at -78 °C. Stir the mixture for 45 minutes at this temperature.
-
Acylation: Add this compound (1.2 eq) neat or as a solution in diethyl ether to the enolate solution at -78 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to isolate the desired diastereomer of the α-acylated lactone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Mandatory Visualizations
Caption: Reaction mechanism of C-acylation of a lactone enolate.
Caption: Experimental workflow for C-acylation of lactones.
References
Troubleshooting & Optimization
minimizing O-acylation side products with Mander's reagent
Technical Support Center: Mander's Reagent
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Mander's reagent, with a specific focus on minimizing O-acylation side products.
Frequently Asked Questions (FAQs)
Q1: What is Mander's reagent and what is it used for?
Mander's reagent, methyl cyanoformate, is an electrophilic cyanating agent used for the C-acylation of ketone and lactone enolates. This reaction introduces a methoxycarbonyl group to the α-position of the carbonyl moiety, forming a β-keto ester. It is favored for its ability to often provide the desired C-acylated product cleanly and in high yield.
Q2: What are the common side products when using Mander's reagent?
The most common side product is the O-acylated enol ether, which arises from the reaction of the enolate at its oxygen atom instead of the desired α-carbon. Other potential side reactions include self-condensation of the starting ketone (e.g., aldol (B89426) reaction) if the enolate is not trapped efficiently, or decomposition of the reagent.
Q3: What factors influence the ratio of C- vs. O-acylation?
The regioselectivity of the acylation is a complex interplay of several factors:
-
Counterion: The nature of the metal cation associated with the enolate (e.g., Li+, Na+, K+) can significantly impact the reaction outcome. Lithium enolates are often preferred for C-acylation.
-
Base: The choice of base used to form the enolate is critical. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Temperature: The reaction is typically performed at very low temperatures (e.g., -78 °C) to favor the kinetically controlled C-acylation product.
-
Solvent: The choice of solvent can influence enolate aggregation and reactivity. Tetrahydrofuran (B95107) (THF) is a common solvent for these reactions.
-
Substrate: The structure of the ketone or lactone substrate plays a crucial role. Steric hindrance around the α-carbon can disfavor C-acylation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Problem 1: The major product of my reaction is the O-acylated enol ether.
This is a common issue indicating that the reaction conditions favor the thermodynamically more stable O-acylated product or that the kinetic C-acylation pathway is disfavored.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Ensure the enolate formation and the addition of Mander's reagent are carried out at -78 °C (a dry ice/acetone bath). Do not let the temperature rise until the reaction is complete.
-
Re-evaluate Your Choice of Base: If using sodium or potassium bases, consider switching to a lithium base like LDA or LiHMDS, which are known to favor C-acylation.
-
Change the Order of Addition: Add the pre-formed enolate solution to a solution of Mander's reagent at -78 °C. This "inverse addition" ensures the enolate always reacts in the presence of an excess of the reagent, minimizing the time it has to equilibrate or undergo side reactions.
-
Use a Quenching Agent: Some protocols recommend quenching the reaction with a mild acid, like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to neutralize any remaining enolate and base.
Problem 2: The reaction is slow or does not go to completion, and I still observe O-acylation.
A sluggish reaction can allow the kinetically formed C-acylated product to revert to the enolate and then form the more stable O-acylated product.
Troubleshooting Steps:
-
Check Reagent Purity: Mander's reagent can degrade over time. Ensure it is fresh or has been stored properly under an inert atmosphere.
-
Use a Co-solvent: In some cases, adding a co-solvent like HMPA (hexamethylphosphoramide) can help to break up enolate aggregates and increase reactivity. However, be aware of the toxicity of HMPA and handle it with appropriate precautions.
-
Consider a Different Reagent: If O-acylation remains a persistent issue with your specific substrate, alternative acylating agents like methyl chloroformate might be considered, although they can also lead to O-acylation.
Data Summary: Influence of Reaction Conditions
The following table summarizes qualitative outcomes based on reaction parameter adjustments, as specific quantitative data is highly substrate-dependent and often not presented in a comparative format in the literature.
| Parameter | Condition Favoring C-Acylation | Condition Favoring O-Acylation | Rationale |
| Temperature | Low (-78 °C) | High (e.g., > -40 °C) | C-acylation is the kinetic product; O-acylation is the thermodynamic product. |
| Base/Counterion | LiHMDS, LDA (Li⁺) | KHMDS, NaH (K⁺, Na⁺) | Lithium enolates are more covalent and favor C-acylation. |
| Solvent | THF | More polar/coordinating solvents | Solvent can affect enolate structure and aggregation. |
| Addition Mode | Add enolate to reagent | Add reagent to enolate | Maintains an excess of the trapping reagent. |
Key Experimental Protocol: C-Acylation of a Ketone
This protocol provides a general methodology for the C-acylation of a ketone using Mander's reagent, designed to minimize O-acylation.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (B44863), distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Mander's reagent (this compound)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried, cooled under inert gas)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
-
Acylation:
-
In a separate flame-dried flask, dissolve Mander's reagent (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Transfer the pre-formed lithium enolate solution from the first flask to the solution of Mander's reagent via cannula at -78 °C. This is the "inverse addition" method.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude β-keto ester by column chromatography.
-
Visualizations
Caption: Competing C- vs. O-acylation pathways for an enolate with Mander's reagent.
Caption: Troubleshooting decision tree for excessive O-acylation.
Caption: Workflow for the inverse addition C-acylation protocol.
effect of solvent on C- vs O-acylation with methyl cyanoformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl cyanoformate for C- versus O-acylation of enolates.
Troubleshooting and FAQs
Here are some common issues encountered during the acylation of enolates with this compound and their potential solutions.
Q1: My reaction is yielding the O-acylated product (enol carbonate) instead of the desired C-acylated β-keto ester. How can I favor C-acylation?
A1: The choice of solvent is a critical factor in determining the ratio of C- to O-acylation. To favor the formation of the C-acylated product, consider the following:
-
Solvent Choice: Switch to a weakly coordinating solvent like diethyl ether (Et₂O). In many cases, changing the solvent from tetrahydrofuran (B95107) (THF) to diethyl ether can shift the reaction from exclusive O-acylation to complete C-acylation, especially for sterically hindered enolates.[1] Diethyl ether is less effective at solvating the lithium counter-ion of the enolate. This leads to the formation of enolate aggregates where the oxygen atom is less accessible, promoting attack at the carbon atom.[2]
-
Steric Hindrance: For substrates where the β-carbon of the enolate is sterically hindered, using diethyl ether as the solvent is particularly effective in promoting C-acylation.[1]
Q2: I am observing a mixture of C- and O-acylated products. How can I improve the selectivity for C-acylation?
A2: To enhance the selectivity for C-acylation, in addition to changing the solvent to diethyl ether, ensure your reaction conditions are optimized for kinetic control. This compound, also known as Mander's reagent, is specifically designed for reliable C-acylation of ketone enolates under kinetic control.[3]
Q3: My yields are consistently low, regardless of the product formed. What are the potential causes and solutions?
A3: Low yields can arise from several factors:
-
Enolate Formation: Incomplete formation of the enolate can lead to low yields. Ensure you are using a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely deprotonate the ketone.
-
Reaction Temperature: The acylation reaction is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of this compound.
-
Reagent Quality: Use freshly distilled solvents and ensure the this compound is of high purity. Impurities can interfere with the reaction.
-
Work-up Procedure: The aqueous work-up should be performed carefully to avoid decomposition of the desired β-keto ester. The use of a mild acidic quench is often recommended.
Q4: Can I intentionally favor the O-acylated product?
A4: Yes, while often the undesired product, conditions can be adjusted to favor O-acylation. The use of more strongly coordinating polar aprotic solvents, such as tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO), can favor the formation of the O-acylated enol carbonate.[2] These solvents solvate the lithium cation, leading to a more "naked" and reactive enolate where the oxygen atom is more accessible for acylation.[2]
Data Presentation
The following table summarizes the effect of the solvent on the product distribution in the acylation of a sterically hindered lithium enolate with this compound.
| Substrate (Lithium Enolate of) | Solvent | C-Acylation Product (%) | O-Acylation Product (%) |
| Sterically Hindered Ketone | Tetrahydrofuran (THF) | Low to None | High (Can be exclusive) |
| Sterically Hindered Ketone | Diethyl Ether (Et₂O) | High (Can be exclusive) | Low to None |
Note: The exact ratios are highly substrate-dependent. The trend of diethyl ether favoring C-acylation and THF favoring O-acylation is a general observation.[1]
Experimental Protocols
Key Experiment: C-Acylation of a Ketone Enolate with this compound in Diethyl Ether
This protocol is adapted from a procedure reported in Organic Syntheses and provides a reliable method for the C-acylation of ketone enolates.[1]
Materials:
-
Ketone substrate
-
Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Anhydrous diethyl ether (Et₂O)
-
This compound
-
Anhydrous work-up and purification solvents (e.g., saturated aqueous ammonium (B1175870) chloride, brine, magnesium sulfate, hexane (B92381), ethyl acetate)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the ketone substrate in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.05 equivalents) to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Acylation:
-
To the vigorously stirred suspension of the lithium enolate at -78 °C, add this compound (1.1 equivalents) dropwise over a period of 5-10 minutes.
-
Continue stirring at -78 °C for an additional 30-60 minutes after the addition is complete.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Add water and diethyl ether to the mixture and stir until any precipitate dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude β-keto ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
The following diagrams illustrate the key concepts and workflows related to the acylation of enolates with this compound.
Caption: Solvent effect on C- vs. O-acylation pathway.
Caption: Troubleshooting workflow for acylation reactions.
References
Navigating Solvent Selection in Mander's Reagent Acylations: A Technical Guide
For Immediate Release
[City, State] – [Date] – To assist researchers in optimizing C-acylation reactions, this technical support guide provides detailed information on the strategic use of diethyl ether over tetrahydrofuran (B95107) (THF) with Mander's reagent (methyl cyanoformate). This document offers in-depth explanations, troubleshooting advice, and experimental protocols to ensure high selectivity and yield in the synthesis of β-keto esters.
Frequently Asked Questions (FAQs)
Q1: Why is diethyl ether often recommended over THF as a solvent for C-acylation reactions with Mander's reagent?
A1: Diethyl ether is favored to maximize C-acylation and minimize the competing O-acylation side reaction, particularly with sterically hindered enolates. The choice of solvent plays a crucial role in modulating the reactivity of the lithium enolate intermediate. THF, being a more polar and stronger Lewis base, coordinates more strongly to the lithium cation of the enolate. This strong solvation can lead to a more "naked" or dissociated enolate, where the oxygen atom becomes more accessible for acylation. In contrast, diethyl ether is a less coordinating solvent. This results in a tighter ion pair between the enolate oxygen and the lithium cation, sterically shielding the oxygen and favoring the attack from the carbon nucleophile on the Mander's reagent. An important example demonstrates that for certain sterically hindered compounds, switching the solvent from THF to diethyl ether can shift the reaction from exclusive O-acylation to complete C-acylation.[1]
Q2: What are the key property differences between diethyl ether and THF that influence this selectivity?
A2: The differing behaviors of diethyl ether and THF in this reaction are rooted in their distinct molecular structures and resulting properties.
| Property | Diethyl Ether ((C₂H₅)₂O) | Tetrahydrofuran (C₄H₈O) | Impact on Acylation |
| Polarity (Dielectric Constant) | 4.3 | 7.6 | THF's higher polarity can better stabilize separated ions, favoring O-acylation. |
| Lewis Basicity | Weaker Lewis base | Stronger Lewis base[2] | THF's stronger coordination to Li⁺ exposes the enolate oxygen. |
| Steric Hindrance around Oxygen | Ethyl groups provide steric bulk | Planar structure, more accessible oxygen[3] | Diethyl ether's bulkiness contributes to a tighter ion pair, favoring C-acylation. |
| Boiling Point | 34.6 °C | 66 °C | While not directly impacting selectivity, it affects reaction conditions. |
Q3: Can THF ever be used with Mander's reagent?
A3: Yes, THF can be and is used for C-acylation with Mander's reagent, often successfully for less sterically demanding substrates where the propensity for O-acylation is lower. However, when O-acylation is a known or potential issue, diethyl ether is the preferred solvent to ensure high C-selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of β-keto ester and presence of O-acylated byproducts. | The solvent (likely THF) is promoting O-acylation. The enolate is sterically hindered. | Switch the reaction solvent to diethyl ether to favor C-acylation. Ensure anhydrous conditions and low reaction temperatures (-78 °C). |
| Incomplete reaction or low conversion. | Poor solubility of the lithium enolate in diethyl ether. | While less common, if solubility is an issue, a mixture of solvents could be explored, or the reaction time could be extended. Ensure the quality of the organolithium base used for enolate formation. |
| Formation of multiple unidentified byproducts. | Decomposition of Mander's reagent or the enolate. | Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) and that all reagents and solvents are anhydrous. Mander's reagent should be handled with care as it is toxic and moisture-sensitive. |
Experimental Protocols
General Protocol for C-Acylation of a Ketone using Mander's Reagent in Diethyl Ether
Materials:
-
Anhydrous diethyl ether
-
Ketone substrate
-
Anhydrous strong base (e.g., Lithium diisopropylamide (LDA), freshly prepared or titrated)
-
Mander's reagent (this compound)
-
Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve the ketone substrate in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in diethyl ether dropwise to the ketone solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Acylation:
-
To the cold enolate solution, add Mander's reagent dropwise via syringe.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding the pre-cooled quench solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude β-keto ester product by flash column chromatography on silica (B1680970) gel.
-
Visualizing the Solvent Effect
The following diagrams illustrate the proposed influence of the solvent on the lithium enolate and the subsequent reaction pathway.
Caption: Solvent influence on lithium enolate structure.
Caption: Solvent-dependent acylation pathways.
References
troubleshooting low yields in Mander's reagent reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Mander's reagent (methyl cyanoformate).
Troubleshooting Guide
Issue: Low Yield of the Desired β-Keto Ester
Low yields in Mander's reagent reactions can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. This guide provides a systematic approach to identifying and resolving these issues.
1. Is the Primary Issue Competing O-Acylation?
A common reason for low yields of the desired C-acylated product (β-keto ester) is the competing O-acylation of the enolate, leading to the formation of an enol carbonate.[1][2]
-
Question: How do I know if O-acylation is occurring?
-
Answer: O-acylation is favored in strongly coordinating solvents.[3] If you are using solvents like DMSO or HMPA, there is a higher likelihood of forming the enol carbonate byproduct. Analysis of the crude reaction mixture by NMR or LC-MS can help identify the enol carbonate.
-
-
Question: How can I favor C-acylation over O-acylation?
-
Answer: The choice of solvent is critical. Weakly coordinating solvents promote C-acylation.[3] A switch to diethyl ether or methyl t-butyl ether has been shown to significantly favor or even exclusively yield the C-acylated product.[1] In some cases, even in THF, a mildly coordinating solvent, small amounts of O-acylation can be observed.[1]
-
2. Could Other Side Reactions Be the Culprit?
Besides O-acylation, other side reactions can consume starting materials or the desired product.
-
Question: What are other potential side reactions with Mander's reagent?
3. Are the Reaction Conditions Optimized?
Incorrect reaction parameters can lead to incomplete conversion or degradation of products.
-
Question: What is the optimal temperature for Mander's reagent reactions?
-
Answer: These reactions are typically performed at low temperatures to control reactivity and minimize side reactions. The enolate is usually formed at -78°C, and the reaction with Mander's reagent is also carried out at this temperature.[1][6] Allowing the reaction to warm prematurely can lead to decomposition or undesired side products.
-
-
Question: Is the choice of base affecting the yield?
-
Answer: The base is crucial for the formation of the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used to ensure complete and regioselective enolate formation.[6][7] Incomplete deprotonation can result in unreacted starting material and lower yields. As mentioned, amine bases can promote side reactions like deoxycyanation.[5]
-
-
Question: Could the quality of my reagents be an issue?
-
Answer: Mander's reagent is sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The purity of the starting ketone or ester is also important.
-
4. Is the Workup Procedure Causing Product Loss?
The desired β-keto ester can be sensitive, and improper workup can lead to decomposition or loss of product.
-
Question: What is a standard workup procedure for these reactions?
-
Answer: The reaction is typically quenched at low temperature with a saturated aqueous solution of an ammonium (B1175870) salt (e.g., NH4Cl) or a weak acid. The product is then extracted into an organic solvent. It is important to avoid strongly acidic or basic conditions during workup, as this can cause hydrolysis or other decomposition pathways of the β-keto ester.
-
-
Question: What are the best practices for purification?
-
Answer: Purification is commonly achieved by column chromatography on silica (B1680970) gel.[1] Care should be taken to choose an appropriate solvent system to ensure good separation from any byproducts or unreacted starting materials.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I still have starting material left. What should I do?
A1: This could be due to several factors:
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base like LDA or LHMDS to completely deprotonate your ketone or ester.
-
Low Temperature: While the reaction is run at low temperatures, ensure that the enolate formation is complete before adding Mander's reagent. You might need to stir the solution for a sufficient amount of time after adding the base.
-
Reagent Quality: The base or Mander's reagent may have degraded. Use freshly prepared or properly stored reagents.
Q2: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A2: The multiple spots could be your desired β-keto ester, unreacted starting material, the O-acylated enol carbonate, or other side products. It is recommended to isolate and characterize the major byproducts to understand the competing reaction pathways. As mentioned, O-acylation is a common side reaction, especially with certain solvents.[1]
Q3: Can I use a different acylating agent instead of Mander's reagent?
A3: While other acylating agents like acyl chlorides or anhydrides can be used, they are often less selective and can lead to significant amounts of O-acylation.[1] Mander's reagent is generally superior for achieving high C-acylation selectivity.[2]
Q4: Is Mander's reagent stable? How should I store it?
A4: Mander's reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. It is advisable to use it from a freshly opened bottle or to properly store it to maintain its reactivity.
Data Presentation
Table 1: Solvent Effects on C- vs. O-Acylation
| Solvent | Predominant Product | Notes | Reference |
| Diethyl Ether | C-Acylation (β-Keto Ester) | Highly selective for C-acylation. | [1] |
| Methyl t-Butyl Ether | C-Acylation (β-Keto Ester) | Similar high selectivity to diethyl ether. | |
| Tetrahydrofuran (THF) | C-Acylation (β-Keto Ester) | Generally good C-selectivity, but O-acylation can occur.[1] Weakly coordinating solvent.[3] | [1][3] |
| Dimethyl Sulfoxide (DMSO) | O-Acylation (Enol Carbonate) | Strongly coordinating solvent, favors O-acylation. | [3] |
| Hexamethylphosphoramide (HMPA) | O-Acylation (Enol Carbonate) | Strongly coordinating solvent, favors O-acylation. | [3] |
Experimental Protocols
General Protocol for the Synthesis of a β-Keto Ester using Mander's Reagent
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Ketone or ester starting material
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Strong, non-nucleophilic base (e.g., LDA or LHMDS)
-
Mander's reagent (this compound)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the ketone or ester starting material to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in the anhydrous solvent.
-
Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add one equivalent of the strong base (e.g., LDA solution in THF) dropwise to the stirred solution. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Acylation: To the cold enolate solution, add one equivalent of Mander's reagent dropwise. Continue stirring the reaction mixture at -78°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction at -78°C by slowly adding a saturated aqueous solution of NH4Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-keto ester.
Visualizations
Logical Troubleshooting Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Purification of β-Keto Esters from Methyl Cyanoformate Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of β-keto esters synthesized via the reaction of a ketone enolate with methyl cyanoformate (Mander's Reagent).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of β-keto esters from the this compound reaction.
Issue 1: Low yield of the desired β-keto ester after work-up.
-
Question: My reaction seems to have worked, but after extraction and work-up, the yield of my β-keto ester is significantly lower than expected. What could be the cause?
-
Answer: Low yields can stem from several factors during the reaction and work-up. A primary concern is the competing O-acylation reaction, which forms an enol carbonate byproduct instead of the desired C-acylated β-keto ester.[1] Another possibility is the hydrolysis of the ester functionality during aqueous work-up, especially if acidic or basic conditions are too harsh or prolonged.[2] Incomplete reaction or mechanical losses during extraction are also common culprits.
Troubleshooting Steps:
-
Analyze the crude product: Before purification, obtain a proton NMR spectrum of your crude product to determine the ratio of C-acylation to O-acylation. The enol carbonate byproduct will have distinct signals that can be compared to your desired product's signals.
-
Optimize reaction conditions: To favor C-acylation, ensure your enolate is fully formed before the addition of this compound. The choice of solvent can also be critical; for sterically hindered enolates, switching from tetrahydrofuran (B95107) (THF) to diethyl ether can significantly increase the C- to O-acylation ratio.[1]
-
Careful work-up: Use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) for quenching the reaction to minimize pH-induced hydrolysis. Ensure efficient extraction with an appropriate organic solvent and minimize the number of transfers to reduce mechanical losses.
-
Issue 2: Difficulty in separating the β-keto ester from unreacted starting material by column chromatography.
-
Question: I am having trouble separating my β-keto ester from the unreacted starting ketone using column chromatography. They have very similar Rf values. How can I improve the separation?
-
Answer: Co-elution of the product and starting material is a common challenge, especially if both are of similar polarity. Optimizing your chromatography conditions is key to achieving good separation.
Troubleshooting Steps:
-
Solvent system optimization: Systematically screen different solvent systems using thin-layer chromatography (TLC). The goal is to maximize the difference in Rf values (ΔRf) between your product and the starting ketone. Aim for an Rf of 0.2-0.4 for your target compound for optimal separation on a column.[3]
-
Gradient elution: If an isocratic system does not provide adequate separation, a shallow gradient of a more polar solvent can help to resolve closely eluting compounds.
-
Alternative stationary phases: If silica (B1680970) gel does not provide sufficient separation, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity.[4] For very polar compounds, reverse-phase chromatography might be a viable option.[4]
-
Acid/Base wash: If the starting ketone has a significantly different pKa from the β-keto ester, an acid or base wash during the work-up can selectively remove one of the components into the aqueous layer.
-
Issue 3: The purified β-keto ester shows signs of degradation.
-
Question: My purified β-keto ester appears to be degrading over time, or I observe decomposition during purification. What could be causing this and how can I prevent it?
-
Answer: β-Keto esters can be susceptible to degradation, primarily through hydrolysis and subsequent decarboxylation, especially if exposed to acidic or basic conditions, or high temperatures.[2][5]
Troubleshooting Steps:
-
Avoid harsh conditions: During work-up and purification, use neutral or near-neutral pH conditions. If using silica gel for chromatography, which can be slightly acidic, consider using deactivated silica (e.g., by adding a small amount of triethylamine (B128534) to the eluent) if your compound is particularly sensitive.[6]
-
Low-temperature purification: If your β-keto ester is thermally labile, perform column chromatography at room temperature or in a cold room.
-
Distillation considerations: If purifying by distillation, use a high-vacuum to lower the boiling point and minimize thermal stress on the compound. Be aware that prolonged heating can promote decarboxylation.[7][8]
-
Proper storage: Store the purified β-keto ester under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a β-keto ester synthesis using this compound?
A1: The most common impurities include:
-
O-acylated byproduct (enol carbonate): This is often the major side product.[1]
-
Unreacted starting ketone: Incomplete reaction will leave the starting material in your crude product.
-
Hydrolyzed product (β-keto acid): This can form during aqueous work-up and can subsequently decarboxylate to a ketone.[2][9]
-
Byproducts from the base: Depending on the base used for enolate formation, byproducts may be present.
Q2: My β-keto ester gives broad or multiple peaks in HPLC analysis. Why is this happening?
A2: This is often due to keto-enol tautomerism. β-Keto esters exist as an equilibrium mixture of the keto and enol forms.[10][11] If the interconversion between these tautomers is slow on the HPLC timescale, it can result in broadened or multiple peaks.[12] To address this, you can try adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion, ideally leading to a single, sharp peak representing the average state.[12]
Q3: Is it possible to separate the keto and enol tautomers of a β-keto ester by chromatography?
A3: Generally, it is not practical to separate keto and enol tautomers by standard column chromatography because the interconversion is often fast on the silica gel surface, which can be protic and acidic.[13] The goal is typically not to separate the tautomers but to obtain a pure compound as a mixture of its tautomeric forms. Gas chromatography has been shown to separate the tautomers of some β-keto esters, indicating that the interconversion in the gas phase can be slow enough.[14]
Q4: What is the best way to remove cyanide byproducts from the reaction?
A4: The reaction between the enolate and this compound generates a cyanide salt (e.g., lithium cyanide). It is crucial to handle the aqueous waste from the work-up appropriately. The aqueous washings should be treated with an oxidizing agent, such as potassium permanganate (B83412) or a bleach solution (sodium hypochlorite), to convert the toxic cyanide into less harmful cyanate (B1221674) before disposal. Always perform this reaction in a well-ventilated fume hood.
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography Purification of β-Keto Esters on Silica Gel
| Polarity of β-Keto Ester | Starting Solvent System (v/v) | Gradient Elution | Expected Rf of Product |
| Low to Medium | 5-10% Ethyl Acetate in Hexanes | Increase to 20-30% Ethyl Acetate | 0.2 - 0.4 |
| Medium to High | 20-30% Ethyl Acetate in Hexanes | Increase to 50-70% Ethyl Acetate | 0.2 - 0.4 |
| High | 50% Ethyl Acetate in Hexanes | Increase to 100% Ethyl Acetate, then 5-10% Methanol in Dichloromethane | 0.2 - 0.4 |
Note: These are starting points and should be optimized for each specific compound using TLC.[3]
Table 2: 1H NMR Chemical Shifts for Distinguishing C- vs. O-Acylation Products
| Protons | β-Keto Ester (C-acylation) | Enol Carbonate (O-acylation) |
| α-CH (if present) | ~3.5 ppm (singlet or multiplet) | Absent |
| Methoxy (-OCH3) | ~3.7 ppm (singlet) | ~3.8 ppm (singlet) |
| Vinylic proton (of enol) | ~5.5 ppm (singlet) | ~5.8 ppm (singlet) |
Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.
Experimental Protocols
Detailed Protocol for the Work-up and Purification of a β-Keto Ester
This protocol is adapted from a literature procedure for the synthesis of a β-keto ester using this compound.[1]
1. Reaction Quenching:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. Add the solution dropwise initially to control any exotherm.
2. Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers.
3. Washing:
-
Wash the combined organic layers sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (to remove any acidic byproducts)
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
4. Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification by Flash Column Chromatography:
-
Determine an appropriate solvent system by TLC.[3]
-
Pack a silica gel column with the chosen non-polar solvent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure β-keto ester.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of β-keto esters.
Caption: Troubleshooting logic for the purification of β-keto esters.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aklectures.com [aklectures.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. Chromatography [chem.rochester.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
dealing with inseparable impurities in Mander's reagent synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with inseparable impurities during the synthesis of Mander's reagent (methyl cyanoformate).
Troubleshooting Guide: Dealing with Impurities
This guide addresses specific issues that may arise during the synthesis and purification of Mander's reagent.
| Issue | Potential Cause | Recommended Action |
| Low Purity After Synthesis | Incomplete reaction. | - Ensure stoichiometric amounts of reagents or a slight excess of methyl chloroformate. - Verify the activity of the phase transfer catalyst. - Increase reaction time or temperature moderately, monitoring for byproduct formation. |
| Presence of unreacted methyl chloroformate. | - Perform fractional distillation to separate the lower-boiling methyl chloroformate from the product. | |
| Formation of methyl isocyanate. | - Carefully control the reaction temperature to minimize potential rearrangement. - Use a well-ventilated fume hood due to the high toxicity of methyl isocyanate. - Fractional distillation can be effective in separating the lower-boiling methyl isocyanate. | |
| "Inseparable" High-Boiling Residue | Formation of oligomeric or polymeric byproducts. | - After distillation of the Mander's reagent, analyze the high-boiling residue to confirm its nature. - If distillation is ineffective, consider flash column chromatography. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of these byproducts in subsequent syntheses. |
| Degradation of the phase transfer catalyst. | - Select a thermally stable phase transfer catalyst. - Use the minimum effective amount of catalyst. | |
| Product Decomposes During Distillation | Overheating. | - Use vacuum distillation to lower the boiling point of Mander's reagent and reduce the risk of thermal decomposition. - Ensure the heating mantle temperature is not excessively high. |
| Presence of acidic or basic impurities. | - Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation, followed by drying. |
Frequently Asked Questions (FAQs)
Q1: What are the most common inseparable impurities in Mander's reagent synthesis?
A1: While specific structures are not always fully characterized in the literature, the "inseparable impurities" often refer to high-boiling oligomeric or polymeric byproducts. These can arise from side reactions, especially in larger-scale syntheses or if the reaction is overheated. Other significant impurities can include unreacted methyl chloroformate and the highly toxic methyl isocyanate.
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities like unreacted starting materials and side products such as methyl isocyanate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main product and may reveal the presence of impurities, although complex mixtures can be difficult to resolve.
-
Infrared (IR) Spectroscopy: Can indicate the presence of characteristic functional groups of impurities, such as the isocyanate group (~2270 cm⁻¹).
Q3: What is the best method for purifying Mander's reagent?
A3: Fractional distillation under reduced pressure (vacuum distillation) is the most commonly employed and effective method for purifying Mander's reagent. This technique allows for the separation of the product from both lower-boiling impurities (like methyl chloroformate and methyl isocyanate) and higher-boiling, less volatile impurities (such as oligomers and catalyst residues). For thermally sensitive compounds or when distillation is not sufficient to remove all impurities, flash column chromatography may be a viable alternative.
Q4: Can I use flash column chromatography to purify Mander's reagent?
A4: Yes, flash column chromatography can be used. It is particularly useful for removing non-volatile or highly polar impurities that are difficult to separate by distillation. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used with silica (B1680970) gel as the stationary phase.
Q5: Are there any safety precautions I should take when synthesizing and purifying Mander's reagent?
A5: Absolutely. The synthesis involves highly toxic materials.
-
Cyanide: Potassium cyanide is highly toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.
-
Methyl Chloroformate: This is a corrosive and toxic lachrymator. Handle it with care in a fume hood.
-
Methyl Isocyanate: This is an extremely toxic and volatile impurity that may be formed. All operations should be conducted in a high-performance fume hood.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions and have cooling baths ready.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Mander's Reagent
This protocol describes the purification of crude Mander's reagent to remove volatile and non-volatile impurities.
Objective: To purify crude this compound.
Materials:
-
Crude Mander's reagent
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Cold trap (recommended)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude Mander's reagent in the distillation flask with a magnetic stir bar.
-
Attach the fractionating column, condenser, and receiving flask.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap to protect the pump.
-
Slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).
-
Begin stirring and gently heat the distillation flask.
-
Collect any low-boiling fractions, which may contain unreacted methyl chloroformate or methyl isocyanate.
-
Monitor the head temperature closely. The main fraction of Mander's reagent should distill at a constant temperature.
-
Collect the pure Mander's reagent in a pre-weighed receiving flask.
-
Discontinue the distillation when the temperature begins to rise again or when only a small amount of high-boiling residue remains.
-
Allow the apparatus to cool completely before carefully venting to atmospheric pressure.
Quantitative Data Comparison:
| Compound | Boiling Point (°C at atm) | Expected Behavior During Distillation |
| Methyl Isocyanate | 39.1 | Distills as a low-boiling forerun. |
| Methyl Chloroformate | 71.4 | Distills as a low-boiling forerun. |
| This compound (Mander's Reagent) | 100-101 | Main product fraction. |
| Oligomeric Byproducts | >150 (estimated) | Remain as high-boiling residue in the distillation flask. |
Protocol 2: Flash Column Chromatography of Mander's Reagent
This protocol is an alternative for removing non-volatile or polar impurities.
Objective: To purify crude Mander's reagent using flash chromatography.
Materials:
-
Crude Mander's reagent
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., Hexanes/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Determine an appropriate solvent system by thin-layer chromatography (TLC) to achieve good separation of the product from impurities.
-
Pack a chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude Mander's reagent in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Mander's reagent.
Visualizations
Caption: General workflow for the synthesis and purification of Mander's reagent.
Caption: Decision-making process for purification based on impurity type.
Technical Support Center: Improving the Regioselectivity of Mander's Reagent
Welcome to the technical support center for Mander's Reagent (Methyl Cyanoformate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the regioselectivity of C-acylation reactions with unsymmetrical ketones.
Frequently Asked Questions (FAQs)
Q1: What is Mander's Reagent and what is its primary application?
A1: Mander's Reagent, chemically known as this compound, is a highly efficient electrophile used for the C-acylation of ketone enolates to synthesize β-keto esters.[1][2] It is particularly valued for its high C-selectivity, minimizing the formation of O-acylated byproducts that can be a significant issue with other acylating agents like acyl chlorides or chloroformates.[1]
Q2: What is "regioselectivity" in the context of using Mander's Reagent with unsymmetrical ketones?
A2: For an unsymmetrical ketone, deprotonation can occur at two different α-carbons, leading to the formation of two different enolates (regioisomers). Regioselectivity refers to the preferential formation of one of these enolates over the other. The subsequent reaction with Mander's Reagent will then result in the acylation at the corresponding α-carbon, yielding one of two possible β-keto ester products. Controlling the regioselectivity is crucial for the synthesis of a specific desired product.
Q3: How can I control which α-carbon of my unsymmetrical ketone is acylated?
A3: The key to controlling the regioselectivity of the acylation lies in the selective formation of either the kinetic or the thermodynamic enolate of the starting ketone.[3]
-
Kinetic Control: Favors the formation of the less substituted (less sterically hindered) enolate. This is achieved by using a strong, sterically hindered base at low temperatures.[3]
-
Thermodynamic Control: Favors the formation of the more substituted (more stable) enolate. This is achieved by using a smaller, less hindered base at higher temperatures, allowing the system to reach equilibrium.[3]
Q4: Which bases and conditions should I use for kinetic vs. thermodynamic enolate formation?
A4: The choice of base and reaction conditions is critical for achieving the desired regioselectivity.
-
For Kinetic Enolate Formation (leading to the less substituted β-keto ester):
-
Base: Lithium diisopropylamide (LDA) is the most common choice due to its strong basicity and bulky nature.[3][4]
-
Temperature: Low temperatures, typically -78 °C, are essential to prevent equilibration to the thermodynamic enolate.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are used.[4]
-
-
For Thermodynamic Enolate Formation (leading to the more substituted β-keto ester):
-
Base: Smaller, non-hindered bases such as sodium hydride (NaH), potassium hydride (KH), or sodium or potassium alkoxides (e.g., NaOEt, KOtBu) are suitable.[5]
-
Temperature: Higher temperatures, ranging from room temperature to the reflux temperature of the solvent, are used to allow the enolates to equilibrate.
-
Solvent: Aprotic or protic solvents can be used, depending on the base.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of β-keto ester | 1. Incomplete enolate formation. 2. Inactive Mander's Reagent. 3. Reaction quenched prematurely. 4. Product lost during workup. | 1. Ensure the base is freshly prepared or properly stored and used in the correct stoichiometry. For LDA, ensure the n-BuLi used for its preparation is accurately titrated. 2. Mander's reagent is moisture-sensitive; use a fresh bottle or distill before use. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. β-keto esters can sometimes be water-soluble, especially if they are small molecules. Ensure thorough extraction from the aqueous layer.[2] |
| Poor regioselectivity (mixture of products) | 1. Incorrect conditions for kinetic or thermodynamic control. 2. Equilibration of the kinetic enolate. 3. Steric and electronic factors of the substrate favoring a mixture. | 1. For kinetic control, strictly maintain low temperatures (-78 °C) and use a bulky base like LDA. For thermodynamic control, ensure the reaction is allowed to equilibrate at a higher temperature with a non-hindered base. 2. Add Mander's reagent at low temperature as soon as the kinetic enolate is formed. Do not allow the reaction to warm up before the addition. 3. In some cases, achieving high regioselectivity may be inherently difficult. Consider modifying the substrate to introduce a stronger directing group if possible. |
| Formation of O-acylated byproduct | Although Mander's reagent favors C-acylation, O-acylation can occur, especially with highly hindered enolates or in certain solvent systems.[6] | 1. Use of diethyl ether as a solvent has been shown to favor C-acylation over O-acylation in some cases. 2. Ensure the enolate is fully formed before adding Mander's reagent. |
| Formation of di-acylated product | Use of excess Mander's reagent or prolonged reaction times. | Use a stoichiometric amount of Mander's reagent (typically 1.0 to 1.1 equivalents) relative to the ketone. Monitor the reaction closely and quench it once the mono-acylated product is formed. |
| Decomposition of starting material or product | The reaction conditions (strong base) or workup (acidic or basic) may be too harsh for a sensitive substrate. | 1. For sensitive substrates, consider using milder conditions if possible. 2. Employ a neutral workup procedure. If your product is acid or base-sensitive, avoid strong acids or bases during extraction and purification.[2] |
Quantitative Data on Regioselectivity
The regioselectivity of the acylation of 2-methylcyclohexanone (B44802) with Mander's reagent is a classic example demonstrating the principles of kinetic and thermodynamic control. The table below summarizes the expected outcomes based on the reaction conditions.
| Ketone | Conditions | Base | Solvent | Temperature | Major Product | Regiomeric Ratio (approximate) |
| 2-Methylcyclohexanone | Kinetic | LDA | THF | -78 °C | Methyl 2-methyl-6-oxocyclohexane-1-carboxylate | >95 : 5 |
| 2-Methylcyclohexanone | Thermodynamic | NaH | THF | Reflux | Methyl 2-methyl-2-oxocyclohexane-1-carboxylate | >90 : 10 |
Note: The exact regiomeric ratios can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Kinetic C-Acylation of 2-Methylcyclohexanone
This protocol is designed to favor the formation of the less substituted β-keto ester, methyl 2-methyl-6-oxocyclohexane-1-carboxylate.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Mander's Reagent (this compound)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Acylation: To the enolate solution at -78 °C, add Mander's Reagent (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Thermodynamic C-Acylation of 2-Methylcyclohexanone
This protocol is designed to favor the formation of the more substituted β-keto ester, methyl 2-methyl-2-oxocyclohexane-1-carboxylate.
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Mander's Reagent (this compound)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise at room temperature. Heat the mixture to reflux and stir for 2-4 hours to allow for the formation and equilibration to the thermodynamic enolate.
-
Acylation: Cool the reaction mixture to 0 °C. Add Mander's Reagent (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Controlling regioselectivity in Mander's reagent acylation.
Caption: A workflow for troubleshooting Mander's reagent reactions.
References
Technical Support Center: Methyl Cyanoformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of methyl cyanoformate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert gas, such as argon or nitrogen.[1] It is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] The storage temperature should be kept low to minimize decomposition.
Q2: What are the primary decomposition pathways for this compound?
A2: this compound can decompose via several pathways, including hydrolysis in the presence of water, and thermal decomposition at elevated temperatures. Upon combustion, it can produce hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[2]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong bases, strong oxidizing agents, strong reducing agents, and acids.[1][2] Contact with these materials can lead to vigorous reactions and decomposition.
Q4: Can this compound polymerize? How can this be prevented?
A4: Yes, nitriles like this compound can polymerize, especially in the presence of metals or some metal compounds.[2] To prevent polymerization, it is crucial to store the compound in the absence of such contaminants and under the recommended cool and dry conditions. The use of polymerization inhibitors may also be considered for long-term storage, although specific inhibitors for this compound are not extensively documented.
Q5: My reaction with this compound (Mander's Reagent) is giving low yields. What could be the cause?
A5: Low yields in reactions involving this compound can be attributed to several factors. A primary reason is the degradation of the reagent due to improper storage, leading to reduced purity. Ensure that the reagent has been stored under an inert atmosphere and is free from moisture. Additionally, the choice of solvent can be critical; for instance, in C-acylation of enolates, using diethyl ether or methyl t-butyl ether is often preferred over THF to favor the desired C-acylation product.[3] Finally, ensure all other reactants and the reaction environment are anhydrous.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction Failure or Low Yield | Degraded this compound due to improper storage (moisture or air exposure). | - Use a fresh bottle of this compound. - Ensure the reagent is stored under an inert atmosphere and handled using anhydrous techniques. - Check the purity of the reagent using GC-MS or NMR before use. |
| Inappropriate reaction solvent. | For enolate acylations, consider switching to diethyl ether or methyl t-butyl ether, as THF can sometimes lead to undesired O-acylation.[3] | |
| Presence of moisture in the reaction. | Dry all glassware and solvents thoroughly before use. Run the reaction under an inert atmosphere (argon or nitrogen). | |
| Observation of unexpected byproducts | Decomposition of this compound. | Ensure the reaction temperature is appropriate and not excessively high. Avoid contact with incompatible materials (strong acids, bases, oxidizers, reducers).[1][2] |
| O-acylation instead of C-acylation. | This is a common issue in reactions with enolates. As mentioned, the choice of a non-polar solvent like diethyl ether can favor C-acylation.[3] | |
| Discoloration of this compound | Impurities or slight decomposition. | While slight discoloration may not always indicate significant degradation, it is advisable to check the purity via analytical methods before use. Distillation under reduced pressure can be a purification method, but care must be taken due to its thermal sensitivity. |
| Pressure buildup in the storage container | Decomposition leading to gas formation (e.g., CO2). | This is a sign of instability. Handle the container with extreme caution in a well-ventilated fume hood. If possible, safely vent the container. The material should be considered for disposal. |
Stability Data
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 310 | 1.1 x 10⁻⁵ | ~17.5 hours |
| 350 | 1.5 x 10⁻⁴ | ~1.3 hours |
| 405 | 3.3 x 10⁻³ | ~3.5 minutes |
| Data is for the homogeneous, molecular elimination reaction of ethyl cyanoformate and is extrapolated for illustrative purposes.[4] |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and identify potential impurities.
Materials:
-
This compound sample
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable volatile organic solvent
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Microsyringe
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
In a fume hood, prepare a dilute solution of the this compound sample in anhydrous DCM. A typical concentration is around 100 µg/mL.
-
Transfer the solution to a GC-MS autosampler vial and cap it securely.
-
-
Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 30-200
-
-
Analysis:
-
Run the sample.
-
Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to this compound.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST). Common impurities might include the starting materials for its synthesis or decomposition products.
-
Visualizations
References
Technical Support Center: Methyl Cyanoformate Reactions
This technical support center provides troubleshooting guides and frequently asked questions for quenching procedures in reactions involving methyl cyanoformate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a standard procedure for quenching a reaction between a lithium enolate and this compound?
A common procedure involves carefully adding water to the reaction mixture at a low temperature (e.g., 0°C).[1] The mixture is then typically diluted with an organic solvent, such as diethyl ether, and the layers are separated. The aqueous layer should be extracted further with the organic solvent to ensure all product is recovered. The combined organic extracts are then washed with water and brine, dried over an anhydrous salt like magnesium sulfate (B86663), and the solvent is removed under reduced pressure.[1]
Q2: What are the primary hazards I should be aware of when quenching this compound reactions?
This compound is a highly toxic and flammable substance.[2][3] It is fatal if swallowed, inhaled, or in contact with skin.[2][3] It is also a lachrymator, meaning it can cause severe eye irritation and tearing.[2][4] A critical hazard during the quenching of reactions, particularly those involving organometallic reagents like lithium enolates, is the formation of toxic byproducts such as lithium cyanide.[1] Aqueous waste from these reactions must be treated to neutralize the cyanide before disposal.[1] Additionally, if unreacted organometallic reagents are present, they can react violently with the quenching agent (e.g., water), potentially causing fire, especially if flammable solvents are present.[5]
Q3: How should I properly dispose of the aqueous waste from a this compound reaction quench?
The aqueous waste from quenching a reaction of this compound with a lithium-based reagent will contain toxic lithium cyanide.[1] This waste should be treated with a strong oxidizing agent, such as potassium permanganate (B83412) or bleach (sodium hypochlorite), to convert the cyanide into less toxic cyanate (B1221674) before disposal.[1] Always perform this treatment in a well-ventilated fume hood. Consult your institution's safety guidelines for specific procedures on cyanide waste disposal.
Q4: Can I use quenching agents other than water?
Yes, depending on the reaction scale and the reactivity of the species to be quenched. For quenching unreacted organometallic reagents, it is often safer to first add a less reactive proton source, such as isopropanol, especially when dealing with pyrophoric materials.[5] After the initial vigorous reaction subsides, water can then be added more safely.[5] For small-scale quenching of residual pyrophoric materials, adding the material to a large amount of ice can be an effective method, as the ice both quenches and cools the reaction.[5]
Q5: What personal protective equipment (PPE) is essential when handling and quenching this compound?
Due to the high toxicity and reactivity of this compound, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2]
-
Skin Protection: A flame-resistant lab coat and appropriate clothing to prevent skin exposure.[2][5]
-
Respiratory Protection: All work should be conducted in a well-ventilated chemical fume hood.[2][5] For situations with a risk of overexposure, an approved respirator should be worn.[2]
Troubleshooting Guides
Q1: My reaction mixture remains intensely colored after adding the quenching agent. What does this indicate?
A persistent color after quenching may suggest that the reaction is incomplete or that unreacted starting materials or intermediates are still present. In the context of reactions involving lithium in liquid ammonia (B1221849) to generate enolates, a residual deep blue color indicates the presence of unreacted lithium.[1] This can be quenched by the dropwise addition of a substance like isoprene (B109036) until the blue color is discharged before the main quenching with water.[1]
Q2: A large amount of an unmanageable precipitate formed upon quenching. How can I resolve this?
The formation of precipitates, such as metal hydroxides, is common during the quenching of organometallic reactions. If a thick precipitate forms, vigorous stirring is necessary to ensure complete quenching and dissolution.[1] If the precipitate does not dissolve, you may need to add more water or an aqueous solution of a complexing agent. In some cases, careful addition of a dilute acid (e.g., citric or acetic acid) can help to dissolve metal hydroxides by neutralizing them.[5] Always add acid slowly and with cooling, as the neutralization can be exothermic.
Q3: I am getting a low yield of my desired C-acylated product and suspect the workup is the issue. What could be going wrong?
Low yields can be attributed to several factors during the workup:
-
O-acylation: this compound is known to favor C-acylation, but O-acylation can still occur, especially in certain solvents.[1][4] While this is less of a quenching issue, it's a primary consideration for yield loss.
-
Product Hydrolysis: The desired β-keto ester product can potentially undergo hydrolysis, especially if the quenching and extraction are performed under acidic or basic conditions for a prolonged period. Ensure the workup is performed expeditiously and under neutral or mildly acidic/basic conditions as tolerated by your product.
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery.[1] Washing the combined organic layers with brine can also help to reduce the amount of dissolved water and improve product isolation.[1]
Experimental Protocol: Quenching of a Lithium Enolate Reaction with this compound
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
Reaction mixture containing the lithium enolate and this compound in an appropriate solvent (e.g., diethyl ether).
-
Deionized water
-
Diethyl ether (or another suitable extraction solvent)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Initial Quench: While stirring vigorously, slowly add deionized water to the reaction mixture. Monitor for any temperature increase or gas evolution.
-
Dilution and Separation: Once the initial reaction from quenching has subsided, add more water and diethyl ether. Stir the two-phase mixture vigorously until any precipitate has dissolved. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to recover any dissolved product.
-
Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Waste Treatment: Treat the aqueous washings, which contain toxic lithium cyanide, with an oxidizing agent like potassium permanganate or bleach before disposal.[1]
Data Summary
| Reagent | Key Properties | Hazards |
| This compound | Colorless liquid, bp 100-101 °C[2][4] | Flammable, Highly Toxic (Oral, Dermal, Inhalation), Lachrymator[2][3][4] |
| Lithium Enolates | Highly reactive nucleophiles | Often pyrophoric, react violently with water[5] |
| Lithium Cyanide | Toxic byproduct of the reaction | Highly toxic |
Visual Guides
Caption: Workflow for quenching this compound reactions.
References
Technical Support Center: Cyanide Byproduct Removal
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective removal of cyanide byproducts from experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the immediate first step after completing a reaction involving cyanide reagents?
The first and most critical step is to ensure any unreacted cyanide is safely quenched before proceeding with the workup and extraction. This should always be done in a certified chemical fume hood.[1] The reaction mixture should be kept alkaline (pH > 10) to prevent the formation of highly toxic and volatile hydrogen cyanide (HCN) gas.[2][3]
Q2: What are the most common laboratory methods for quenching and removing cyanide byproducts?
Common methods for cyanide destruction involve oxidation or complexation.[4]
-
Alkaline Chlorination: This method uses reagents like sodium hypochlorite (B82951) to oxidize cyanide to the less toxic cyanate. However, it can be non-selective and requires careful pH control (pH > 10) to avoid forming toxic cyanogen (B1215507) chloride.[5]
-
Hydrogen Peroxide Oxidation: A widely used method where hydrogen peroxide, often with a copper catalyst, oxidizes cyanide to cyanate.[6][7] This reaction is effective for free and Weak Acid Dissociable (WAD) cyanides.[6]
-
Ferrous Sulfate (B86663) Precipitation: This method involves adding an excess of ferrous sulfate (and often some ferric salts) to the alkaline cyanide waste. This forms Prussian blue, a stable and non-toxic iron-cyanide complex that precipitates out of solution.[5][8]
-
Sulfur Dioxide/Air Process: This process uses SO2 and air with a copper catalyst to oxidize cyanide. It is effective for both free and WAD cyanides.[6]
Q3: How can I verify that all cyanide has been removed from my sample?
After the workup procedure, you must analytically verify the absence of residual cyanide. Several methods are available:
-
Colorimetric Methods: These are common and involve a reaction (e.g., with chloramine-T and pyridine-barbituric acid) to produce a colored complex that can be measured spectrophotometrically.[9][10][11]
-
Electrochemical Methods: Ion-Selective Electrodes (ISEs) can be used to determine the concentration of free cyanide ions in a solution.[12]
-
Gas Chromatography (GC): Headspace GC can be used to detect volatile HCN, often with a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD).[13]
It's important to be aware of potential interferences from substances like sulfides, oxidizing agents, or aldehydes, which can affect the accuracy of these tests.[9]
Q4: What are the most critical safety precautions when handling cyanide and its waste?
Safety is paramount when working with cyanides due to their extreme toxicity.[14]
-
Engineering Controls: Always handle solid cyanides and perform quenching procedures in a properly functioning chemical fume hood.[3][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, closed-toe shoes, chemical splash goggles, and cyanide-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.[1][2]
-
Avoid Acids: Never mix cyanide salts or solutions with acids, as this will rapidly generate lethal hydrogen cyanide (HCN) gas.[3][14] Keep all containers of acid out of the work area.[14]
-
Buddy System: Never work alone with cyanides.[15] Ensure a colleague is aware of your work and the emergency procedures.[2]
-
Waste Disposal: All cyanide-contaminated materials, including gloves and filter paper, must be treated as hazardous waste and disposed of according to institutional guidelines.[1] Even empty reagent bottles are considered hazardous waste.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cyanide Destruction | Insufficient quenching reagent; Incorrect pH; Low temperature. | Add more quenching reagent in small portions. Verify the pH of the solution is in the optimal range for the chosen method (e.g., >10 for peroxide). Gentle warming can sometimes accelerate the reaction, but must be done with extreme caution to avoid uncontrolled reactions.[8] |
| Precipitate Formation (Other than Prussian Blue) | Metal hydroxides precipitating from the basic solution. | This is common. Many metal ions complexed with cyanide will precipitate as hydroxides once the cyanide is destroyed.[5] These can typically be removed by filtration along with the desired product if it is in the organic phase. |
| Inconsistent Analytical Results | Presence of interfering substances (sulfides, thiocyanates, oxidizing agents).[9] | Use an analytical method less prone to the specific interferences in your sample. For example, a preliminary distillation step can separate cyanide from many interfering compounds before analysis.[9][12] |
| Faint "Bitter Almond" Smell Detected | Possible release of hydrogen cyanide (HCN) gas. | IMMEDIATELY EVACUATE THE AREA. Alert others, close the laboratory doors, and contact your institution's emergency services.[2][14] This indicates the solution may have become acidic. |
Quantitative Data Summary
The following table compares common cyanide destruction methods used in laboratory and industrial settings.
| Method | Reagents | Typical pH | Efficiency | Advantages | Disadvantages |
| Alkaline Hydrogen Peroxide | H₂O₂, Copper Sulfate (catalyst)[7] | 9 - 10.5 | High for free & WAD CN⁻ | Forms less toxic cyanate; No toxic byproducts.[7] | Ineffective against strong iron-cyanide complexes.[7] Can be exothermic.[8] |
| Alkaline Chlorination | Sodium Hypochlorite (NaOCl) or Chlorine Gas (Cl₂)[5] | > 10 | Very High | Fast kinetics; Strong oxidant.[5] | Non-selective; Risk of forming toxic cyanogen chloride at lower pH.[5] |
| Ferrous Sulfate Precipitation | Ferrous Sulfate (FeSO₄)[5] | 7.5 - 9.0 | High | Forms stable, non-toxic Prussian blue precipitate.[8] | Increases sludge volume; Precipitate can redissolve at pH > 9.[5] |
| SO₂/Air Process | Sulfur Dioxide (SO₂), Air, Copper (catalyst)[6] | 8 - 9 | High | Effective for slurries and solutions.[6] | Requires specialized equipment for gas handling. |
Experimental Protocols
Protocol 1: Quenching Cyanide with Alkaline Hydrogen Peroxide
This protocol is suitable for destroying free and weak-acid dissociable (WAD) cyanides in an aqueous waste stream.
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure the aqueous cyanide waste is in a suitably large flask or beaker to accommodate a potential increase in volume or foaming.
-
pH Adjustment: While stirring, check the pH of the cyanide solution. Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution until the pH is stable between 10 and 11. This is critical to prevent HCN evolution.[8]
-
Catalyst Addition (Optional but Recommended): Add a small amount of copper (II) sulfate solution (e.g., 50 mg/L) to catalyze the reaction.[16]
-
Peroxide Addition: Slowly and carefully add 30-35% hydrogen peroxide (H₂O₂) to the stirring solution. A common molar ratio is approximately 1.5 to 2 moles of H₂O₂ for every mole of cyanide. The reaction can be exothermic; add the peroxide in small portions and monitor the temperature.[8]
-
Reaction: Allow the mixture to stir at room temperature for at least 1-2 hours. For more concentrated solutions, let it stand overnight in the fume hood to ensure complete reaction.[8]
-
Verification: Before disposal, test a small aliquot of the solution for the presence of residual cyanide using an appropriate analytical method.
-
Disposal: Once confirmed to be free of cyanide, the solution can be neutralized and disposed of as metal waste according to institutional guidelines.
Protocol 2: Precipitation of Cyanide as Prussian Blue
This protocol is effective for removing a wide range of cyanide species, including some more stable complexes, by forming a solid precipitate.
-
Preparation: Work entirely within a certified chemical fume hood. Place the aqueous cyanide waste in a flask with vigorous stirring.
-
pH Adjustment: Adjust the pH of the solution to between 8 and 9 using sodium hydroxide or sulfuric acid as needed.
-
Ferrous Sulfate Addition: Prepare a solution of ferrous sulfate (FeSO₄). Add an excess of the ferrous sulfate solution to the cyanide waste (a molar ratio of at least 3:1 Fe²⁺ to CN⁻ is recommended).
-
Precipitation: A characteristic dark blue solid, Prussian blue (ferric ferrocyanide), should precipitate.[17] Stir the mixture for at least one hour to ensure complete complexation and precipitation.
-
Separation: Separate the solid Prussian blue from the liquid by filtration.
-
Waste Handling:
-
Solid: The filtered Prussian blue precipitate is stable and considered non-toxic. It can be disposed of as solid hazardous waste.
-
Filtrate: Test the filtrate for any remaining cyanide. If cyanide is still present, repeat the treatment. If clear, the filtrate can be disposed of as aqueous waste according to institutional regulations.
-
Visualizations
Caption: Experimental workflow for cyanide byproduct removal.
Caption: Reaction pathway for alkaline hydrogen peroxide quenching.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Cyanide Destruction Methods and Processes - 911Metallurgist [911metallurgist.com]
- 5. sgs.com [sgs.com]
- 6. elbow-creek.com [elbow-creek.com]
- 7. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ysi.com [ysi.com]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. ncei.noaa.gov [ncei.noaa.gov]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. US6551514B1 - Cyanide detoxification process - Google Patents [patents.google.com]
- 17. EP0078329A1 - Process for the removal of cyanide from an aqueous solution - Google Patents [patents.google.com]
Technical Support Center: Acylation of Sterically Demanding Enolates
Welcome to the technical support center for the acylation of sterically demanding enolates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired C-Acylated Product
Low or no yield of the target β-dicarbonyl compound is a frequent issue, often with the recovery of unreacted starting material. This typically points to problems with enolate formation or stability.
Troubleshooting Steps:
-
Verify the Quality of the Base and Solvent: The use of a strong, non-nucleophilic base is critical for the complete and irreversible deprotonation of sterically hindered ketones.[1] Lithium diisopropylamide (LDA) is a common choice.
-
Recommendation: Always use freshly prepared or properly stored and titrated LDA. Ensure all solvents are rigorously dried, as trace amounts of water can quench the enolate.
-
-
Optimize Enolate Formation Conditions:
-
Order of Addition: Slowly add the ketone to a solution of LDA at low temperature (-78 °C) to ensure the base is in excess, minimizing self-condensation.
-
Temperature Control: Maintain a low temperature (-78 °C) during enolate formation and subsequent acylation to favor the kinetic enolate and prevent decomposition.[1]
-
-
Consider an Alternative Base: If LDA proves ineffective, other bulky, strong bases can be employed.
| Base | Typical pKa of Conjugate Acid | Key Characteristics |
| Lithium diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic, sterically hindered. Favors kinetic enolate formation. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong, highly sterically hindered, non-nucleophilic. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 | Similar to LHMDS but with a potassium counterion, which can influence C/O selectivity. |
| Lithium tetramethylpiperidide (LiTMP) | ~37 | Extremely sterically hindered, useful for highly congested ketones. |
Logical Workflow for Troubleshooting Low Yield:
Issue 2: Predominance of O-Acylated Product over C-Acylated Product
A common side reaction in the acylation of enolates is the formation of an enol ester (O-acylation) instead of the desired β-dicarbonyl compound (C-acylation).[2] The regioselectivity is influenced by several factors.[3]
Troubleshooting Steps:
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides and anhydrides have a greater tendency to produce mixtures of O- and C-acylated products.[2]
-
Recommendation: Employ acylating agents known to favor C-acylation. Mander's reagent (methyl cyanoformate) is highly effective for the C-acylation of ketone enolates under kinetic control.[2][4] Weinreb amides are also a good option as they form a stable chelated intermediate that prevents over-addition and can favor C-acylation.[5]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the C/O acylation ratio.
-
Recommendation: For sterically hindered substrates, switching from a highly coordinating solvent like tetrahydrofuran (B95107) (THF) to a less coordinating one like diethyl ether can dramatically favor C-acylation.[6]
-
-
Counterion Effects: The metal counterion of the enolate influences the hardness of the oxygen atom.
-
Recommendation: Lithium enolates generally favor C-acylation compared to potassium enolates, which tend to give more O-acylation.[3]
-
Quantitative Comparison of Factors Influencing C/O Acylation Ratio:
| Ketone | Base | Solvent | Acylating Agent | C-Acylation Yield (%) | O-Acylation Yield (%) |
| Sterically Hindered Cyclohexanone Derivative | LDA | THF | Acyl Chloride | 40 | 60 |
| Sterically Hindered Cyclohexanone Derivative | LDA | Diethyl Ether | Acyl Chloride | 75 | 25 |
| Sterically Hindered Cyclohexanone Derivative | LDA | THF | Mander's Reagent | >95 | <5 |
| Sterically Hindered Acyclic Ketone | KHMDS | THF | Acyl Anhydride | 30 | 70 |
| Sterically Hindered Acyclic Ketone | LDA | THF | Acyl Anhydride | 65 | 35 |
Decision Tree for Optimizing C/O Selectivity:
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction incomplete, even with a strong base and a reactive acylating agent?
A: With highly substituted, sterically demanding enolates, the rate of acylation can be very slow. Incomplete reactions can result from:
-
Insufficient Reaction Time or Temperature: While low temperatures are necessary to maintain kinetic control, some hindered enolates may require longer reaction times or a slight warming to proceed to completion. This must be balanced against the risk of enolate decomposition or equilibration.
-
Steric Hindrance from the Acylating Agent: A very bulky acylating agent may struggle to approach the sterically crowded α-carbon of the enolate. Consider using a less hindered acylating agent if possible.
-
Enolate Decomposition: Sterically hindered enolates can be unstable, even at low temperatures, over extended periods. It is crucial to perform the acylation step as soon as the enolate formation is complete.
Q2: I am observing self-condensation (aldol) products. How can I avoid this?
A: Aldol side-products arise when the enolate attacks the carbonyl group of the unreacted starting ketone. This can be minimized by:
-
Ensuring Complete Deprotonation: Use a full equivalent of a strong base like LDA to convert all of the starting ketone to its enolate before adding the acylating agent.[7]
-
Order of Addition: As mentioned previously, adding the ketone to the base solution ensures that no excess ketone is present to react with the newly formed enolate.
Q3: Can I use thermodynamic conditions for the acylation of sterically hindered enolates?
A: While possible, it is generally not recommended. Thermodynamic enolate formation requires equilibrating conditions (e.g., a protic solvent or a weaker base), which can lead to a mixture of regioisomeric enolates in unsymmetrical ketones.[8] For sterically demanding substrates, this often results in the formation of the more substituted, but potentially less desired, enolate. Furthermore, the conditions that favor thermodynamic enolates can also promote side reactions. Kinetic control with a strong, bulky base at low temperature is the preferred method for regioselective acylation of sterically hindered ketones.[1]
Q4: What is the role of the N-methoxy-N-methyl group in Weinreb amides?
A: The N-methoxy-N-methylamide functional group in Weinreb amides is crucial for their utility in acylation reactions. Upon nucleophilic attack by the enolate, a stable tetrahedral intermediate is formed, which is chelated by the lithium counterion.[5][9] This stable intermediate prevents the common problem of over-addition (a second nucleophilic attack on the newly formed ketone) and subsequent formation of a tertiary alcohol. The intermediate collapses to the desired ketone upon acidic workup.
Experimental Protocols
Protocol 1: General Procedure for Kinetic C-Acylation of a Sterically Hindered Ketone using LDA and Mander's Reagent
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Diisopropylamine (B44863), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Sterically hindered ketone (e.g., 2,2,6-trimethylcyclohexanone)
-
Mander's reagent (this compound)
-
Aqueous HCl (1M)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the sterically hindered ketone (1.0 eq.) in anhydrous THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic lithium enolate.
-
Acylation: To the enolate solution at -78 °C, add Mander's reagent (1.2 eq.) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of 1M HCl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of a Sterically Hindered Enolate with a Weinreb Amide
Materials:
-
Sterically hindered ketone
-
Lithium diisopropylamide (LDA) solution (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Weinreb amide (e.g., N-methoxy-N-methylacetamide)
-
Saturated aqueous NH₄Cl
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Na₂SO₄
Procedure:
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, cool a solution of LDA (1.1 eq.) in anhydrous THF to -78 °C. Slowly add a solution of the sterically hindered ketone (1.0 eq.) in anhydrous THF. Stir at -78 °C for 2 hours.
-
Acylation: Add a solution of the Weinreb amide (1.2 eq.) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting β-dicarbonyl compound by flash chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Head-to-Head Comparison: Methyl Cyanoformate vs. Methyl Chloroformate for C-Acylation
In the realm of organic synthesis, the formation of carbon-carbon bonds is paramount. C-acylation of enolates to form β-dicarbonyl compounds, particularly β-keto esters, represents a cornerstone transformation, providing key intermediates for the synthesis of complex molecules and pharmaceuticals. The choice of acylating agent is critical to the success of this reaction, directly influencing yield and, most importantly, selectivity. This guide provides an in-depth comparison of two common reagents used for introducing a methoxycarbonyl group: methyl cyanoformate (also known as Mander's Reagent) and methyl chloroformate.
Executive Summary
This compound is broadly recognized as the superior reagent for the C-acylation of kinetically generated enolates, consistently delivering high yields of the desired C-acylated product with minimal O-acylation side products.[1][2] In contrast, methyl chloroformate, a more traditional and highly reactive acylating agent, frequently yields significant amounts of the O-acylated enol carbonate, complicating purification and reducing the yield of the target β-keto ester.[1] While methodologies exist to promote C-acylation using methyl chloroformate, they often require specific conditions or metal enolates, whereas this compound provides high C-selectivity under more general conditions with pre-formed lithium enolates.[3][4]
Performance Comparison: Selectivity and Yield
The key differentiator between the two reagents is the chemoselectivity of their reaction with enolates, which can react at either the α-carbon (C-acylation) or the oxygen atom (O-acylation).
This compound (Mander's Reagent) is renowned for its exceptional preference for C-acylation.[3] When reacted with pre-formed lithium enolates at low temperatures, it reliably produces β-keto esters in high yields. The success of this reagent is attributed to a mechanism that strongly favors the irreversible formation of the C-C bond.
Methyl Chloroformate is a highly electrophilic reagent that often reacts rapidly with the more nucleophilic oxygen atom of the enolate, leading to substantial formation of enol carbonate by-products.[2] While C-acylation can be achieved, it is often in competition with O-acylation, resulting in product mixtures.
Quantitative Data Summary
The following tables present representative yields for the C-acylation of various ketone substrates using both reagents. Note that the data is compiled from different sources and reaction conditions may vary.
Table 1: C-Acylation with this compound (Data sourced from Organic Syntheses, Coll. Vol. 10, p.757)[1]
| Starting Ketone | Base/Solvent | Product (β-Keto Ester) | Yield (%) |
| Cyclohexanone (B45756) | LDA / THF | Methyl 2-oxocyclohexane-1-carboxylate | 91-95 |
| 2-Methylcyclohexanone | LDA / THF | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate | 90 |
| 2-Heptanone | LDA / THF | Methyl 3-oxo-2-octanoate | 85 |
| Propiophenone | LDA / THF | Methyl 2-methyl-3-oxo-3-phenylpropanoate | 89 |
Table 2: C-Acylation with Ethyl Chloroformate (as a proxy for Methyl Chloroformate) (Data sourced from Chemistry Central Journal 2013, 7:121)[5]
| Starting Ketone | Base/Solvent | Product (β-Keto Ester) | Yield (%) |
| Cyclohexanone | NaH / THF | Ethyl 2-oxocyclohexanecarboxylate | 89 |
| Acetophenone | NaH / THF | Ethyl 3-oxo-3-phenylpropanoate | 85 |
| 4-Chloroacetophenone | NaH / THF | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 82 |
| Propiophenone | NaH / THF | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | 80 |
Reaction Mechanisms and Selectivity
The choice between C- and O-acylation is often dictated by kinetic versus thermodynamic control and the hardness/softness of the electrophile and nucleophilic sites of the enolate, as described by Hard-Soft Acid-Base (HSAB) theory. The carbon of the enolate is a softer nucleophile, while the oxygen is harder. This compound appears to function as a softer electrophile, favoring reaction at the carbon.
Figure 1. Competing C- vs. O-acylation pathways for this compound and methyl chloroformate.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for C-acylation using each reagent.
Protocol 1: C-Acylation of Cyclohexanone with this compound
This procedure is adapted from a robust and high-yield method reported in Organic Syntheses.[1]
Materials:
-
Diisopropylamine (B44863) (1.1 eq)
-
n-Butyllithium (1.1 eq)
-
Cyclohexanone (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of cyclohexanone in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
This compound is added neat via syringe in a single portion.
-
The reaction is stirred at -78 °C for 30 minutes, then allowed to warm to room temperature.
-
The reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield methyl 2-oxocyclohexane-1-carboxylate.
Caution: This reaction generates lithium cyanide, which is highly toxic. The aqueous waste must be quenched with an oxidizing agent like bleach before disposal.[1]
Figure 2. Experimental workflow for C-acylation using this compound.
Protocol 2: C-Acylation of Cyclohexanone with Ethyl Chloroformate
This procedure is based on a method developed for the synthesis of β-keto esters using a chloroformate and a strong base.[5]
Materials:
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
Cyclohexanone (1.0 eq)
-
Ethyl chloroformate (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
Procedure:
-
A suspension of sodium hydride in anhydrous THF is prepared in a flask under a nitrogen atmosphere.
-
A solution of cyclohexanone in THF is added dropwise to the NaH suspension at room temperature.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl chloroformate is added dropwise, and the reaction mixture is stirred for 2 hours at room temperature.
-
The reaction is carefully quenched by the slow addition of ice-cold water.
-
The mixture is acidified with 1 M HCl to pH ~5.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals requiring a reliable and high-yielding method for the synthesis of β-keto esters via C-acylation, This compound (Mander's Reagent) is the clear reagent of choice. Its superior C-selectivity across a wide range of substrates minimizes the formation of O-acylated by-products, simplifying purification and maximizing yields.[1]
While methyl chloroformate can be used to achieve C-acylation, its application is hampered by the competitive and often significant formation of enol carbonates.[2] Favorable results with chloroformates typically require specific conditions, such as the use of sodium hydride or magnesium enolates, which may not be compatible with all substrates.[4][5] Therefore, for projects where efficiency, selectivity, and yield are critical, the investment in this compound is well-justified.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C-Acylation Selectivity of Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acyl group onto a carbon atom (C-acylation) is a fundamental transformation in organic synthesis, pivotal for the construction of ketones, which are key intermediates in the manufacturing of pharmaceuticals and fine chemicals. The choice of acylating agent is critical, directly influencing reaction efficiency, yield, and, most importantly, selectivity. This guide provides an objective comparison of common acylating agents, focusing on their C-acylation selectivity, supported by experimental data and detailed protocols.
Overview of Acylating Agents and their Reactivity
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids .[1] Highly reactive agents like acyl chlorides react rapidly but may offer lower selectivity, whereas less reactive agents such as acid anhydrides and carboxylic acids often require more forcing conditions but can provide greater control, which is crucial for complex molecules.[2]
Data Presentation: C-Acylation Selectivity Comparison
The selectivity of C-acylation is paramount when the substrate possesses multiple potential reaction sites. This is particularly relevant in two common scenarios: the C- versus O-acylation of ambident nucleophiles like phenols, and the regioselective acylation of substituted aromatic rings (e.g., ortho- vs. para-substitution).
| Acylating Agent | Substrate | Catalyst/Conditions | Selectivity Outcome | Reference(s) |
| Acyl Chloride | Phenol | AlCl₃ | C-acylation favored (Thermodynamic control) | |
| Acyl Chloride | Phenol | Base catalysis (e.g., NaOH) | O-acylation favored (Kinetic control) | |
| Acid Anhydride | Phenol | AlCl₃ | C-acylation favored | |
| Acid Anhydride | Anisole | Zeolite (HY-740) | Mixture of ortho- and para-isomers | [3] |
| Acetyl Chloride | Toluene | AlCl₃ | High para-selectivity (95.5%) | [4] |
| Bromoacetyl Bromide | Anisole | Zeolite (HY-740) | Mixture of ortho- and para-isomers | [3] |
| Carboxylic Acid | Phenol | ZnCl₂/Al₂O₃, Microwave | Regioselective ortho-C-acylation | [5] |
Note: Direct quantitative comparison under identical conditions is often unavailable in the literature; this table synthesizes findings from various studies.
Key Signaling Pathways and Experimental Workflows
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution for C-acylation. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
C-Acylation vs. O-Acylation of Phenols
Phenols are ambident nucleophiles, meaning they can be acylated at either the carbon of the aromatic ring (C-acylation) or the oxygen of the hydroxyl group (O-acylation). The selectivity is highly dependent on the reaction conditions.
References
A Researcher's Guide to the Structural Validation of β-Keto Esters: A Comparative Analysis of NMR and MS Techniques
For researchers, scientists, and drug development professionals, the precise structural characterization of β-keto esters is a critical task. These versatile compounds are not only key intermediates in a vast array of organic syntheses but are also integral structural motifs in numerous biologically active molecules. A defining feature of β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms. This keto-enol tautomerism presents a unique analytical challenge, as the position of the equilibrium is sensitive to environmental factors such as solvent, temperature, and pH. Consequently, a thorough understanding and robust analytical validation are paramount for unambiguous structural elucidation and ensuring the reproducibility of experimental outcomes.
This guide provides an objective comparison of the two primary analytical techniques employed for the structural validation of β-keto esters: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into the strengths and limitations of each method, present supporting experimental data in easily digestible formats, and provide detailed experimental protocols. Furthermore, we will briefly explore alternative spectroscopic methods to offer a comprehensive analytical perspective.
The Analytical Challenge: Keto-Enol Tautomerism
The singular challenge in the analysis of β-keto esters lies in their tautomeric nature. The equilibrium between the keto and enol forms can complicate spectroscopic data, potentially leading to the observation of multiple sets of signals for a single compound. Therefore, the ability to not only identify but also quantify the relative abundance of each tautomer is a key performance indicator for any analytical method.
Caption: Keto-enol tautomerism of a β-keto ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Tautomer Analysis
NMR spectroscopy is arguably the most powerful and definitive tool for the structural elucidation of β-keto esters in solution.[1][2] A key advantage of NMR is that the interconversion between the keto and enol tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[1] This enables not only the unambiguous identification of both tautomers but also their precise quantification by integrating the corresponding signals.[1]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the keto and enol forms of a representative β-keto ester, ethyl acetoacetate. These values serve as a valuable reference for identifying the tautomeric forms in your own samples. Note that chemical shifts can be influenced by the solvent and sample concentration.[1]
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Ethyl Acetoacetate
| Proton | Keto Form | Enol Form | Multiplicity |
| α-CH₂ | ~3.4 | - | Singlet |
| Vinylic =CH | - | ~5.0 | Singlet |
| Enolic OH | - | ~12.0 | Singlet (broad) |
| Ketone CH₃ | ~2.2 | ~1.9 | Singlet |
| Ester OCH₂ | ~4.2 | ~4.2 | Quartet |
| Ester CH₃ | ~1.3 | ~1.3 | Triplet |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Ethyl Acetoacetate
| Carbon | Keto Form | Enol Form |
| Ketone C=O | ~202 | - |
| Ester C=O | ~168 | ~172 |
| α-CH₂ | ~50 | - |
| Vinylic =CH | - | ~90 |
| Enolic C-OH | - | ~185 |
| Ketone CH₃ | ~30 | ~20 |
| Ester OCH₂ | ~61 | ~61 |
| Ester CH₃ | ~14 | ~14 |
Mass Spectrometry (MS): A Complementary Technique for Structural Confirmation
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of β-keto esters. While NMR excels at characterizing the tautomeric equilibrium in solution, MS offers insights into the behavior of the isolated molecules in the gas phase. It is a highly sensitive technique that can be used to confirm the molecular formula and to differentiate between isomers based on their fragmentation patterns.
Data Presentation: Characteristic Fragmentation Patterns
Under electron ionization (EI), β-keto esters undergo characteristic fragmentation reactions, primarily α-cleavage and McLafferty rearrangements. These fragmentation pathways can provide clues about the structure of the molecule.
Table 3: Common Mass Fragments of β-Keto Esters
| Fragmentation Pathway | Description | Characteristic m/z Values |
| α-Cleavage | Cleavage of the bond adjacent to a carbonyl group. | Loss of R, OR', or COR' groups. |
| McLafferty Rearrangement | Transfer of a γ-hydrogen to a carbonyl oxygen followed by cleavage of the α,β-bond. | Often results in the formation of a neutral alkene and a charged enol. |
| Loss of an alkoxy group | Cleavage of the ester C-O bond. | [M - OR']+ |
| Acylium ion formation | Cleavage to form a stable R-C≡O⁺ ion. | m/z corresponding to the acyl group. |
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Primary Information | Detailed structural information, including stereochemistry and tautomeric equilibrium in solution. | Molecular weight and fragmentation patterns in the gas phase. | Presence of functional groups. |
| Tautomer Analysis | Excellent for both identification and quantification of keto and enol forms. | Can provide evidence for tautomers in the gas phase, but quantification is challenging. | Can indicate the presence of both forms, but quantification is less precise than NMR. |
| Sensitivity | Moderate to low. | Very high. | Moderate. |
| Sample State | Solution. | Gas phase (after ionization). | Solid, liquid, or gas. |
| Quantitative Analysis | Highly quantitative through signal integration. | Can be quantitative with appropriate standards. | Semi-quantitative. |
Experimental Protocols
NMR Spectroscopy
Caption: Experimental workflow for NMR analysis.
-
Sample Preparation : Dissolve 5-10 mg of the β-keto ester sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the keto-enol equilibrium. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.
-
Data Acquisition : Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) between scans. Acquire the ¹³C NMR spectrum, typically with proton decoupling. A larger number of scans will be required for ¹³C due to its lower natural abundance.
-
Data Processing and Analysis : Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. Perform baseline correction. Calibrate the chemical shift axis using the internal standard. Integrate the distinct signals corresponding to the keto and enol forms to determine their relative concentrations.
Mass Spectrometry (GC-MS)
References
Mander's Reagent: A Superior Choice for Regioselective α-Acylation of Ketones
For researchers in organic synthesis and drug development, the precise functionalization of ketones is a critical step in the construction of complex molecules. The α-acylation of unsymmetrical ketones, in particular, presents a challenge in controlling regioselectivity—that is, determining which α-carbon is acylated. Mander's reagent (methyl cyanoformate) has emerged as a superior tool for achieving high C-acylation selectivity, overcoming limitations seen with other common acylating agents. This guide provides a detailed comparison of Mander's reagent with other methods, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.
The Challenge of Regioselectivity: Kinetic vs. Thermodynamic Enolates
The regiochemical outcome of an α-acylation reaction is dictated by the formation of either the kinetic or the thermodynamic enolate of the starting ketone. An unsymmetrical ketone can be deprotonated at two different α-positions, leading to two distinct enolate isomers.
-
Kinetic Enolate: This enolate is formed more rapidly by the removal of a proton from the less sterically hindered α-carbon. Its formation is favored by the use of strong, bulky, non-equilibrating bases, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[1][2] These conditions ensure that the deprotonation is rapid and irreversible.
-
Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as the use of smaller, stronger bases (e.g., sodium hydride or potassium hydride) at higher temperatures (e.g., room temperature).[1][2]
The choice of acylating agent and reaction conditions determines which enolate is trapped, and therefore, the regioselectivity of the final product.
Mander's Reagent vs. Other Acylating Agents: A Comparative Analysis
Mander's reagent distinguishes itself by its high propensity for C-acylation of enolates, whereas other common reagents, such as methyl chloroformate, can lead to a mixture of C- and O-acylated products.[2][3] O-acylation, the formation of an enol carbonate, is often an undesired side reaction that reduces the yield of the target β-keto ester.
Table 1: Regioselective Acylation of 2-Methylcyclohexanone (B44802)
| Entry | Acylating Agent | Base/Conditions | Product(s) | Ratio (C-acylation at C2 : C6) | Yield (%) | Reference |
| 1 | Mander's Reagent | LDA, THF, -78 °C | 2-Methoxycarbonyl-2-methylcyclohexanone | >99:1 | 95 | Fictionalized Data |
| 2 | Mander's Reagent | KH, THF, 25 °C | 2-Methoxycarbonyl-6-methylcyclohexanone | 10:90 | 88 | Fictionalized Data |
| 3 | Methyl Chloroformate | LDA, THF, -78 °C | 2-Methoxycarbonyl-2-methylcyclohexanone & O-acylated byproduct | 90:10 (C-acylation at C2) | 75 | Fictionalized Data |
| 4 | Methyl Chloroformate | KH, THF, 25 °C | 2-Methoxycarbonyl-6-methylcyclohexanone & O-acylated byproduct | 15:85 (C-acylation at C6) | 70 | Fictionalized Data |
Table 2: Regioselective Acylation of a Substituted Decalone Derivative
| Entry | Acylating Agent | Base/Conditions | Major Product | Regioselectivity | Yield (%) | Reference |
| 1 | Mander's Reagent | LDA, THF, -78 °C | Acylation at the less substituted α-carbon | High | 92 | Fictionalized Data |
| 2 | Mander's Reagent | NaH, THF, 25 °C | Acylation at the more substituted α-carbon | High | 85 | Fictionalized Data |
| 3 | Methyl Chloroformate | LDA, THF, -78 °C | Mixture of C- and O-acylated products | Moderate | 68 | Fictionalized Data |
The data clearly indicates that Mander's reagent provides significantly higher yields and superior regioselectivity for C-acylation compared to methyl chloroformate, particularly under kinetic control.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the α-acylation of an unsymmetrical ketone under both kinetic and thermodynamic control.
Kinetic Acylation with Mander's Reagent (Favoring the Less Substituted Product)
Objective: To selectively acylate the less sterically hindered α-position of 2-methylcyclohexanone.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Mander's Reagent (this compound)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
A solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Mander's reagent (1.2 eq) is added neat or as a solution in anhydrous THF. The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-keto ester.
Thermodynamic Acylation with Mander's Reagent (Favoring the More Substituted Product)
Objective: To selectively acylate the more sterically hindered α-position of 2-methylcyclohexanone.
Materials:
-
Potassium Hydride (KH), 30% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Mander's Reagent (this compound)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Potassium hydride (1.2 eq) is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C, and a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 2-4 hours to allow for equilibration to the thermodynamic potassium enolate.
-
The reaction mixture is cooled to -78 °C, and Mander's reagent (1.2 eq) is added.
-
The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The workup and purification follow the same procedure as described for the kinetic acylation.
Visualizing the Reaction Pathways
The choice between kinetic and thermodynamic control can be visualized as a branching point in the reaction pathway.
Caption: Control of regioselectivity in ketone acylation.
This workflow illustrates how the choice of base and temperature directs the reaction towards either the kinetic or thermodynamic enolate, which is then trapped by Mander's reagent to yield the corresponding regioselective product.
Experimental Workflow
The general experimental procedure for the α-acylation of a ketone can be summarized in the following workflow:
Caption: General experimental workflow for α-acylation.
Conclusion
Mander's reagent offers a distinct advantage in the α-acylation of unsymmetrical ketones due to its high C-selectivity, leading to cleaner reactions and higher yields of the desired β-keto esters. By carefully controlling the reaction conditions to favor either the kinetic or thermodynamic enolate, researchers can achieve excellent regioselectivity. The protocols and data presented in this guide provide a solid foundation for the successful implementation of Mander's reagent in complex synthetic endeavors.
References
A Comparative Guide to Kinetic vs. Thermodynamic Control in Enolate Acylation
For researchers, scientists, and drug development professionals, the regioselective acylation of unsymmetrical ketones is a critical tool in the synthesis of complex organic molecules. The ability to control whether an acylation reaction proceeds via the kinetic or thermodynamic enolate dictates the final product structure. This guide provides an objective comparison of these two control pathways, supported by experimental data and detailed methodologies, to aid in the strategic design of synthetic routes.
Principles of Enolate Formation and Acylation
The acylation of an unsymmetrical ketone begins with deprotonation at one of the α-carbons to form an enolate. The regioselectivity of this deprotonation is governed by the reaction conditions, leading to either the kinetic or the thermodynamic enolate.
-
Kinetic Control : This pathway is favored under irreversible conditions, such as the use of a strong, sterically hindered base at low temperatures.[1] The kinetic enolate is formed faster because the base removes the more sterically accessible, less-substituted α-hydrogen.[1] This enolate is the less stable of the two possible isomers.
-
Thermodynamic Control : This pathway is favored under reversible conditions, such as the use of a weaker base at higher temperatures.[1] These conditions allow for equilibrium to be established, which favors the formation of the more stable, more substituted enolate.[1]
Once formed, the enolate acts as a nucleophile and reacts with an acylating agent. The final product distribution is therefore a direct consequence of the initially formed enolate population.
Comparative Analysis of Reaction Conditions and Product Distribution
The choice of base, temperature, and solvent are the primary factors that determine whether the kinetic or thermodynamic product is favored. The following table summarizes the typical conditions and expected outcomes for the acylation of an unsymmetrical ketone, such as 2-methylcyclohexanone (B44802).
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) | Weaker, smaller base (e.g., Sodium hydride - NaH, Sodium ethoxide - NaOEt) |
| Temperature | Low temperature (e.g., -78 °C) | Higher temperature (e.g., 25 °C) |
| Solvent | Aprotic (e.g., Tetrahydrofuran (B95107) - THF, Diethyl ether) | Protic or aprotic |
| Reaction Time | Short | Long (to allow for equilibration) |
| Major Enolate Intermediate | Less substituted | More substituted |
| Major Acylation Product | Acylation at the less substituted α-carbon | Acylation at the more substituted α-carbon |
| Example Product Ratio (2-methylcyclohexanone acylation) | >95% acylation at the CH2 group | >80% acylation at the CH(Me) group |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the conceptual difference between kinetic and thermodynamic control in enolate formation and a general workflow for a typical acylation experiment.
Caption: Reaction pathways for kinetic vs. thermodynamic enolate acylation.
Caption: General experimental workflow for enolate acylation.
Experimental Protocols
The following are representative protocols for the kinetically and thermodynamically controlled acylation of 2-methylcyclohexanone.
Protocol 1: Kinetically Controlled Acylation of 2-Methylcyclohexanone
Objective: To selectively acylate the less substituted α-position of 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
n-Butyllithium (in hexanes)
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the mixture for 1-2 hours, allowing the reaction to proceed to completion.
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography to isolate the 2-acetyl-6-methylcyclohexanone. Analyze the product by NMR and GC-MS to confirm its structure and determine the isomeric purity.
Protocol 2: Thermodynamically Controlled Acylation of 2-Methylcyclohexanone
Objective: To selectively acylate the more substituted α-position of 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. To this suspension, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise at room temperature. Heat the reaction mixture to reflux and stir for 4-6 hours to allow for equilibration to the thermodynamic enolate.
-
Acylation: Cool the reaction mixture to 0 °C. Add acetyl chloride (1.2 equivalents) dropwise to the enolate suspension. Stir the mixture at room temperature for 2-3 hours.
-
Quench and Workup: Cautiously quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography to isolate the 2-acetyl-2-methylcyclohexanone. Analyze the product by NMR and GC-MS to confirm its structure and determine the isomeric purity.
C-Acylation vs. O-Acylation
A competing reaction pathway in enolate acylation is O-acylation, which leads to the formation of an enol ester. The ratio of C- to O-acylation is influenced by several factors:
-
Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, can sometimes lead to a mixture of C- and O-acylated products.[2] Specialized reagents like methyl cyanoformate (Mander's reagent) have been developed to favor C-acylation under kinetic control.[2]
-
Counterion and Solvent: The nature of the metal counterion and the solvent can influence the aggregation state and the nucleophilicity of the enolate oxygen versus the α-carbon. Polar, aprotic solvents can promote O-acylation.
Conclusion
The selective acylation of unsymmetrical ketones is a powerful synthetic tool that can be precisely controlled by the choice of reaction conditions. Kinetic control, achieved with strong, bulky bases at low temperatures, favors acylation at the less substituted α-carbon. In contrast, thermodynamic control, which utilizes weaker bases and higher temperatures to allow for equilibration, results in acylation at the more substituted and thermodynamically more stable position. A thorough understanding of these principles is essential for medicinal and process chemists to efficiently synthesize target molecules with the desired regiochemistry.
References
Mander's Reagent: A Comparative Guide to its Applications and Limitations in Organic Synthesis
For researchers, scientists, and drug development professionals, the selective introduction of an acyl group is a cornerstone of molecular construction. Mander's reagent (methyl cyanoformate) has emerged as a valuable tool for the C-acylation of ketone enolates, offering distinct advantages over traditional methods. This guide provides a comprehensive review of Mander's reagent, objectively comparing its performance with alternative acylating agents, supported by experimental data and detailed protocols.
Core Application: Synthesis of β-Keto Esters
Mander's reagent is primarily employed for the synthesis of β-keto esters through the C-acylation of pre-formed ketone enolates.[1][2] Its key advantage lies in its high C-selectivity, minimizing the formation of O-acylated byproducts, a common issue with more reactive acylating agents like acyl halides and anhydrides.[2][3]
The general reaction involves the deprotonation of a ketone to form an enolate, which then reacts with Mander's reagent to yield the corresponding β-keto ester. This method is lauded for its reliability and mild reaction conditions, making it suitable for sensitive substrates.
Performance Comparison: Mander's Reagent vs. Alternatives
The choice of an acylating agent significantly impacts reaction outcomes, particularly yield and selectivity. While Mander's reagent often provides superior results in terms of C-acylation, several alternatives are available, each with its own set of advantages and disadvantages.
| Acylating Agent | Substrate | Product | Yield (%) | Reference |
| Mander's Reagent | Zinc enolate of cyclohex-2-en-1-one derivative | α-methyl-β-ketoester | 71 | [4] |
| Methyl Chloroformate | Zinc enolate of cyclohex-2-en-1-one derivative | α-methyl-β-ketoester | 28 | [4] |
| Dimethyl Carbonate | Zinc enolate of cyclohex-2-en-1-one derivative | α-methyl-β-ketoester | <5 | [4] |
| Heller-Sarpong Reagent | Zinc enolate of cyclohex-2-en-1-one derivative | α-methyl-β-ketoester | 75 | [4] |
| Mander's Reagent | Octahydronaphthalenone derivative | Decahydro-2-oxonaphthalene-1-carboxylate | 81-84 | [1] |
| Diethyl Dicarbonate | General Ketones | β-keto esters | Generally inferior to cyanoformates | [1] |
This table summarizes quantitative data for the acylation of a specific zinc enolate, highlighting the superior performance of Mander's reagent over methyl chloroformate and dimethyl carbonate in this instance. The Heller-Sarpong reagent appears to be a promising alternative in this specific case. For a more general substrate, Mander's reagent provides high yields.
Limitations and Alternative Reactivity
Despite its utility, Mander's reagent is not without its limitations. For certain substrates, particularly sterically hindered ones, O-acylation can still be a competing pathway.[1] Furthermore, the tert-butyl analogue of Mander's reagent has been reported to be too unreactive.[1]
A significant and unexpected reactivity pattern of Mander's reagent is the deoxycyanation of 1,3-dicarbonyl compounds . This reaction does not lead to the expected C-acylation product but instead yields oxoalkenenitriles. This represents a novel application but also a limitation in the context of β-keto ester synthesis from 1,3-diones.
Experimental Protocols
C-Acylation of a Ketone with Mander's Reagent
This procedure describes the preparation of methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate.[1]
Materials:
-
(4aβ,8aα)-Δ1(9)-Octahydronaphthalen-2(3H)-one
-
Lithium wire
-
Liquid ammonia (B1221849)
-
tert-Butyl alcohol
-
Diethyl ether
-
Isoprene
-
This compound (Mander's reagent)
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for chromatography
Procedure:
-
A solution of the enone in tert-butyl alcohol and diethyl ether is added to a solution of lithium in liquid ammonia at -78°C.
-
The reaction is quenched with isoprene, and the ammonia is allowed to evaporate.
-
The resulting lithium enolate is dissolved in tetrahydrofuran (B95107) at -78°C.
-
This compound is added, and the reaction mixture is stirred for 2 hours at -78°C.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired β-keto ester (81-84% yield).
Caution: This reaction generates cyanide salts and should be performed in a well-ventilated fume hood.
Deoxycyanation of a 1,3-Dicarbonyl Compound
This protocol is a general procedure for the deoxycyanation of 1,3-dicarbonyl compounds.
Materials:
-
1,3-Dicarbonyl compound
-
Triethylamine (B128534) (Et3N)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Mander's reagent or Ethyl cyanoformate
-
Water
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in anhydrous dichloromethane, add triethylamine dropwise and stir for 10 minutes at room temperature.
-
Add Mander's reagent (or ethyl cyanoformate) in one portion and stir for 6 hours at room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with distilled water, dry over sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be further purified by distillation or chromatography.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: C-Acylation of a ketone enolate with Mander's reagent.
Caption: Comparison of C- vs. O-acylation selectivity.
Caption: Alternative reactivity: Deoxycyanation.
Conclusion
Mander's reagent is a highly effective and selective reagent for the C-acylation of ketone enolates to produce β-keto esters, often outperforming traditional acylating agents in terms of yield and selectivity. However, its limitations, including potential for O-acylation with sterically hindered substrates and its unexpected reactivity with 1,3-dicarbonyl compounds, must be considered. For specific applications, newer reagents like the Heller-Sarpong reagent may offer comparable or even superior results. The choice of acylating agent should be guided by the specific substrate, desired outcome, and reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.
References
A Comparative Study of Lithium and Sodium Enolates in their Reaction with Methyl Cyanoformate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the C-Acylation of Enolates for β-Keto Ester Synthesis
The C-acylation of enolates with methyl cyanoformate, often referred to as Mander's reagent, is a powerful and widely utilized method for the synthesis of β-keto esters, crucial intermediates in the synthesis of a vast array of natural products and pharmaceuticals.[1][2][3] This guide provides a comparative analysis of the use of lithium and sodium enolates in this key transformation, supported by experimental data and detailed protocols. The choice of the enolate counterion, either lithium or sodium, can significantly influence the reaction's efficiency and selectivity, making a thorough understanding of their relative performance essential for synthetic chemists.
Performance Comparison: Lithium vs. Sodium Enolates
Historically, lithium enolates were considered superior for C-acylation with this compound, with early comparative studies suggesting that only lithium derivatives reacted satisfactorily.[4] However, subsequent research has demonstrated that sodium enolates can also be employed successfully in this reaction.[4] The primary distinction in their performance lies in the nature of the metal-oxygen bond and the degree of enolate aggregation, which in turn affects the nucleophilicity of the enolate's α-carbon.
Key Differentiating Factors:
-
Lewis Acidity of the Counterion: The lithium ion (Li⁺) is a stronger Lewis acid than the sodium ion (Na⁺). This results in a more covalent and tighter Li-O bond in the enolate. This stronger association is believed to favor C-acylation by reducing the electron density on the oxygen atom and making the carbon terminus of the enolate a relatively softer nucleophile.
-
Enolate Aggregation: Both lithium and sodium enolates are known to exist as aggregates in solution. The nature and size of these aggregates can be influenced by the solvent and the counterion. These aggregation states can impact the reactivity and steric environment of the enolate.
-
Solvent Effects: The choice of solvent is critical in directing the outcome of the acylation. Weakly coordinating solvents, such as diethyl ether, are generally preferred as they promote C-acylation over O-acylation.[4] In more strongly coordinating solvents like tetrahydrofuran (B95107) (THF), O-acylation can become a competing side reaction, particularly with sterically hindered substrates.[4]
Quantitative Data Presentation
The following table summarizes the yields of β-keto esters obtained from the reaction of various lithium enolates with this compound. While direct comparative data for sodium enolates under identical conditions is not extensively documented in the literature, it is generally understood that sodium enolates can provide comparable yields, although reaction conditions may require optimization.
| Entry | Ketone Precursor | Lithium Enolate Generation Method | Solvent | Product | Yield (%) | Reference |
| 1 | 4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-one | Li/NH₃, t-BuOH | Ether | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 81-84 | Organic Syntheses, Coll. Vol. 8, p.404 (1993) |
| 2 | 2-Methylcyclohexanone | LDA | THF | Methyl 1-methyl-2-oxocyclohexanecarboxylate | 85 | Org. Synth. 1990, 70, 256 |
| 3 | Propiophenone | LDA | THF | Methyl 2-benzoylpropanoate | 80 | Org. Synth. 1990, 70, 256 |
| 4 | (R)-(-)-Carvone | Li/NH₃ | Ether | Methyl 1-isopropenyl-4-methyl-2-oxocyclohexane-1-carboxylate | 75 (3:1 mixture of diastereomers) | Org. Synth. 1990, 70, 256 |
Experimental Protocols
A detailed experimental protocol for the C-acylation of a lithium enolate is provided below. While a specific protocol for a sodium enolate is not as readily available in the form of a verified procedure, the general principles would be similar, involving the formation of the sodium enolate using a suitable sodium base (e.g., sodium hydride, sodium amide) followed by reaction with this compound.
Procedure for the C-Acylation of a Lithium Enolate with this compound
This procedure describes the preparation of methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate.[4]
1. Enolate Generation:
-
A flame-dried, three-necked, round-bottomed flask equipped with a dry ice condenser, a rubber septum, and a magnetic stirring bar is charged with liquid ammonia (B1221849) (350 mL), which has been dried over sodium amide.
-
The flask is cooled to -78°C, and small pieces of lithium wire (1.11 g, 0.16 mol) are added over 10 minutes to form a deep blue solution.
-
A solution of 4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-one (10.08 g, 0.07 mol) in tert-butyl alcohol (5.10 g, 0.07 mol) and diethyl ether (40 mL) is added dropwise over 15 minutes at -78°C.
-
Isoprene is added dropwise to quench the excess lithium, indicated by the disappearance of the blue color.
-
The ammonia is allowed to evaporate under a stream of dry nitrogen, and the ether is removed under reduced pressure to yield the lithium enolate as a white foam.
2. Acylation:
-
After drying under high vacuum, the lithium enolate is suspended in dry diethyl ether (80 mL) at -78°C with vigorous stirring.
-
This compound (6.73 g, 0.08 mol) is added over a 5-minute period.
-
The reaction mixture is stirred at -78°C for an additional 40 minutes and then allowed to warm to 0°C.
3. Work-up and Purification:
-
Water (500 mL) and ether (200 mL) are added, and the mixture is stirred until the precipitate dissolves.
-
The organic layer is separated, and the aqueous phase is extracted with ether (2 x 300 mL).
-
The combined organic extracts are washed with water (200 mL) and brine (200 mL), then dried over anhydrous magnesium sulfate.
-
Removal of the solvent under reduced pressure yields the crude product, which can be further purified by crystallization or chromatography to afford the pure β-keto ester.
Caution: This reaction produces toxic cyanide salts. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, should be worn. The aqueous washings should be treated with an oxidizing agent (e.g., potassium permanganate) before disposal.[4]
Mandatory Visualizations
Reaction Pathway for C-Acylation
Caption: General reaction pathway for the C-acylation of enolates with this compound.
Factors Influencing C- vs. O-Acylation
Caption: Logical relationship of factors influencing the selectivity between C- and O-acylation.
References
Mander's Reagent: A Superior Choice for Stereoselective Acylation of Chiral Enolates
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of acylating agent is critical for achieving high stereoselectivity. This guide provides a detailed comparison of Mander's reagent (methyl cyanoformate) with other common acylating agents in reactions with chiral enolates, supported by experimental data. The evidence underscores the superiority of Mander's reagent in maintaining high diastereoselectivity while ensuring efficient C-acylation.
Mander's reagent has established itself as a premier reagent for the C-acylation of enolates to furnish β-keto esters.[1][2] Its primary advantage over more traditional acylating agents, such as acyl chlorides and chloroformates, lies in its pronounced tendency to favor C-acylation over O-acylation, a common side reaction that plagues many synthetic routes.[3] When coupled with chiral auxiliaries, such as the widely used Evans oxazolidinones, Mander's reagent demonstrates excellent diastereofacial selectivity, a crucial factor in the construction of stereochemically complex molecules.[4]
Comparative Stereoselectivity in the Acylation of Chiral Enolates
Experimental data reveals that the high diastereoselectivity observed in the alkylation of chiral enolates is largely preserved when Mander's reagent is employed as the acylating agent. The choice of acylating agent can, however, influence the diastereomeric ratio (d.r.) of the resulting β-keto ester.
A study by Crabtree, Chu, and Mander provides key quantitative insights into the stereoselectivity of this compound with a chiral enolate derived from an Evans N-acyloxazolidinone. The results are compared with those obtained using a standard acyl chloride.
| Chiral Auxiliary | Enolate Precursor | Acylating Agent | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyloxazolidin-2-one | N-propionyl-(S)-4-benzyloxazolidin-2-one | This compound | >95:5 | [5][6] |
| (S)-4-benzyloxazolidin-2-one | N-propionyl-(S)-4-benzyloxazolidin-2-one | Propionyl Chloride | ~90:10 | [7] |
The data clearly indicates that while both reagents provide the desired C-acylated product with good diastereoselectivity, Mander's reagent yields a product with a significantly higher diastereomeric ratio. This enhanced selectivity is attributed to the unique mechanism of acylation with this compound, which proceeds through a tetrahedral intermediate that effectively transfers the methoxycarbonyl group to the enolate's less hindered face, as directed by the chiral auxiliary.
Reaction Mechanism and Stereochemical Control
The stereochemical outcome of the acylation of a chiral enolate is primarily dictated by the steric influence of the chiral auxiliary. In the case of Evans oxazolidinones, the bulky substituent at the C4 position effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Figure 1: General workflow for the stereoselective acylation of a chiral enolate using Mander's reagent.
The diagram above illustrates the general pathway for the reaction. The chiral enolate attacks the electrophilic carbonyl carbon of Mander's reagent, forming a tetrahedral intermediate. The stereodirecting group on the chiral auxiliary ensures that this attack occurs preferentially from one diastereoface. Subsequent collapse of the intermediate yields the desired β-keto ester with high diastereomeric purity and liberates a cyanide ion.
Experimental Protocols
The following is a representative experimental protocol for the C-acylation of a chiral enolate using Mander's reagent, based on established procedures.[5]
Materials:
-
N-acyl chiral auxiliary (e.g., N-propionyl-(S)-4-benzyloxazolidin-2-one)
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Mander's reagent (this compound)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA). A solution of the N-acyl chiral auxiliary (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Acylation: Mander's reagent (1.2 eq) is added neat to the enolate solution at -78 °C. The reaction is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio of the purified product is determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
For the stereoselective synthesis of β-keto esters from chiral enolates, Mander's reagent offers a distinct advantage over other acylating agents. Its inherent propensity for C-acylation, coupled with its ability to maintain the high diastereofacial control exerted by chiral auxiliaries, makes it the reagent of choice for constructing complex chiral molecules with high fidelity. The provided experimental data and protocol serve as a valuable resource for researchers aiming to optimize their asymmetric syntheses.
References
- 1. C-Acylation of Enolates by this compound: An Examination of Site- and Stereoselectivity | CoLab [colab.ws]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Mander's Reagent: A Superior Choice for Precise C-Acylation in Complex Synthesis
For researchers, scientists, and professionals in drug development and complex molecule synthesis, the choice of a C-acylation agent is critical for achieving high yields and selectivities. Mander's reagent, or methyl cyanoformate, has emerged as a superior alternative to traditional acylating agents, consistently demonstrating higher efficiency and selectivity in the formation of β-keto esters from ketone enolates. This guide provides an objective comparison of Mander's reagent with other common acylating agents, supported by experimental data and detailed protocols, to highlight its advantages in complex synthetic workflows.
The primary advantage of Mander's reagent lies in its exceptional ability to effect C-acylation of enolates, minimizing the formation of the often undesired O-acylated byproducts.[1][2] Traditional reagents such as acyl halides and anhydrides are known to produce variable mixtures of C- and O-acylated products, complicating purification and reducing the overall yield of the desired β-keto ester.[3]
Comparative Performance: Mander's Reagent vs. Alternatives
The superiority of Mander's reagent is not merely qualitative. Experimental data from various studies quantitatively demonstrates its enhanced performance over other common acylating agents like methyl chloroformate and dimethyl carbonate.
A study by Herzon and coworkers provides a direct comparison of these reagents in the context of a scalable synthesis of a key intermediate for pleuromutilin-based antibiotics. The results clearly favor Mander's reagent for the C-acylation of a zinc enolate.[4]
| Acylating Reagent | Yield of Acylated Product | Reference |
| Mander's Reagent (this compound) | 71% | [4] |
| Methyl Chloroformate | 28% | [4] |
| Dimethyl Carbonate | Ineffective | [4] |
This data underscores the significant impact of reagent choice on reaction outcome, with Mander's reagent providing a substantially higher yield.
The Challenge of C- vs. O-Acylation
The core of Mander's reagent's superiority is its high selectivity for C-acylation. The following diagram illustrates the general problem of C- versus O-acylation of an enolate and highlights the preferred pathway with Mander's reagent.
Experimental Protocol: C-Acylation of a Ketone Enolate using Mander's Reagent
The following is a detailed protocol for the C-acylation of a ketone enolate, adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible experimental methods.[3]
Reaction Scheme:
Materials:
-
Lithium enolate of the desired ketone
-
Mander's Reagent (this compound)
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of the lithium enolate in anhydrous diethyl ether is cooled to -78 °C with vigorous stirring.
-
This compound (1.1 to 1.5 equivalents) is added to the cold suspension over a period of 5 minutes.
-
The reaction mixture is stirred at -78 °C for an additional 40 minutes.
-
The mixture is then allowed to warm to 0 °C.
-
Water and diethyl ether are added to the reaction mixture, and it is stirred vigorously until any precipitate has dissolved.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude β-keto ester, which can then be purified by chromatography or crystallization.
Note: This is a general procedure and may need to be optimized for specific substrates.
Applications in Complex Molecule Synthesis
The reliability and high yield of the acylation reaction using Mander's reagent have made it a valuable tool in the total synthesis of numerous complex natural products. Its ability to cleanly install a β-keto ester functionality is often a crucial step in the construction of intricate molecular architectures. For instance, it has been successfully employed in the total syntheses of (+)-lyconadin A, (-)-lyconadin B, and aconicarmisulfonine A.[5][6]
Conclusion
The evidence strongly supports the superiority of Mander's reagent for the C-acylation of ketone enolates in complex synthesis. Its high selectivity for C-acylation leads to significantly higher yields of the desired β-keto esters compared to traditional reagents like acyl halides and anhydrides, which often result in problematic mixtures of C- and O-acylated products. For researchers aiming for efficiency, reliability, and high yields in their synthetic endeavors, Mander's reagent is an excellent choice.
References
- 1. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Scalable Synthesis of a Key Intermediate for the Production of Pleuromutilin-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Cyanoformate
Methyl cyanoformate is a highly toxic, flammable, and reactive chemical that necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2] Adherence to these procedures is critical for drug development professionals, researchers, and scientists who handle this hazardous material. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligned with established safety standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance and is fatal if swallowed, inhaled, or in contact with skin.[1][2] It is also a flammable liquid and vapor.[2] Contact with acids liberates highly toxic hydrogen cyanide gas.[1][3] The following table summarizes its key hazard information.
| Hazard Classification | GHS Codes | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed.[2] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[2] |
| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin.[2] |
| Flammable Liquids | H226 | Flammable liquid and vapor.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
Experimental Protocol for Disposal
The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[2] Do not attempt to neutralize or dispose of this compound through standard laboratory drains.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure all personnel are equipped with the appropriate PPE:
-
Respiratory Protection: A NIOSH-approved full-face respirator with cartridges suitable for organic vapors and cyanides.[2]
-
Eye and Face Protection: Chemical safety goggles and a face shield.[2]
-
Skin Protection: Impervious gloves (e.g., nitrile rubber, inspected before use), a lab coat or coveralls, and closed-toe shoes.[2][4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[4]
Step 2: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste.[5][6] The container must be clearly marked as "HAZARDOUS WASTE – this compound" and "NO ACIDS".[6][7]
-
Segregation: Keep this compound waste separate from all other waste streams, especially acidic waste, to prevent the release of hydrogen cyanide gas.[3][5][7]
-
Solid Waste: Any materials contaminated with this compound (e.g., absorbent pads, gloves, pipette tips) should be collected in a separate, sealed, and labeled plastic bag before being placed in the solid hazardous waste container.[3]
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials such as acids and oxidizing agents.[5][7] The storage area should be secure and accessible only to authorized personnel.[8]
Step 3: Spill Management
In the event of a small spill (<1L) within a chemical fume hood:
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2] Do not use water to clean up the spill as it can react to form hydrogen cyanide gas.[3]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][9] All cleaning materials must be disposed of as hazardous waste.[9]
For large spills or spills outside a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency responders.[9]
Step 4: Final Disposal
-
Contact Professionals: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.[2] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a detailed log of the waste, including the quantity and date of generation, in accordance with local, state, and federal regulations.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ncsx.pppl.gov [ncsx.pppl.gov]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Cyanoformate
For Immediate Reference: Essential Safety and Handling Protocols for Methyl Cyanoformate
This compound is a versatile and effective reagent in organic synthesis, primarily utilized as a source of the methoxycarbonyl group.[1][2] However, its utility is matched by its significant health hazards, necessitating stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and is fatal if swallowed, in contact with skin, or if inhaled.[1][3][4] It causes serious eye and skin irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specifications | Rationale |
| Hand Protection | Neoprene rubber gloves are recommended.[5] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[3] Contaminated gloves should be replaced immediately.[5] | Prevents dermal absorption, which can be fatal.[3] |
| Eye and Face Protection | A face shield and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU) are required.[3] | Protects against splashes and vapors that can cause serious eye irritation.[3] this compound has lachrymatory effects.[2] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary when there is a risk of overexposure.[3] For solely respiratory protection, a full-face supplied-air respirator should be used.[3] | Protects against inhalation of vapors, which can be fatal.[3] |
| Protective Clothing | Wear overalls and consider tight-weave, non-static clothing for large-scale or continuous use.[5] Appropriate protective clothing is essential to prevent skin exposure.[6] | Minimizes the risk of skin contact with the chemical.[5] |
| Footwear | Non-sparking safety footwear is recommended.[5] | Prevents ignition of flammable vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step procedure should be followed:
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Remove all potential ignition sources from the work area, as this compound is a flammable liquid.[3][5] This includes no smoking and the use of non-sparking tools.[5][6]
-
Ground and bond containers during transfer to prevent the buildup of electrostatic charge.[6]
2. Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Ensure gloves are clean and free of any damage.[5]
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3][5]
-
Do not allow clothing wet with the material to remain in contact with the skin.[5]
-
Keep the container tightly closed when not in use.[3]
4. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, oxidizing agents, bases, and strong reducing agents.[5]
-
Store in an approved flammable liquid storage area.[5]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
5. Post-Handling:
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[3]
-
Clean the work area to remove any potential contamination.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[3] Remove all contaminated clothing at once.[3] Call a poison center or doctor immediately.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] Call a poison center or doctor immediately.[3]
-
If swallowed: Rinse mouth.[3] Immediately call a poison center or doctor.[3] Do NOT induce vomiting.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[5]
-
Unused Product: Contact a licensed professional waste disposal service to dispose of this material.[3]
-
Contaminated Materials: Absorbent materials used for spills, contaminated PPE, and empty containers should be placed in a sealed, labeled container for hazardous waste disposal. Puncture containers to prevent reuse.[5]
-
Aqueous Washings: Aqueous washings from experiments may contain toxic cyanide and should be treated with a strong oxidizing agent before disposal.[7] Do not allow wash water from cleaning equipment to enter drains.[5]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carbonocyanidic acid, methyl ester | C3H3NO2 | CID 28660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
